Thromboplastin
Descripción
Propiedades
Número CAS |
9002-05-5 |
|---|---|
Fórmula molecular |
C217H342N68O60S3 |
Peso molecular |
4960 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C217H342N68O60S3/c1-103(2)79-139(263-187(319)141(81-105(5)6)272-207(339)169(109(13)14)280-205(337)158-54-37-75-284(158)210(342)110(15)247-175(307)126(48-32-70-237-213(226)227)250-191(323)145(262-173(305)122(219)67-77-347-19)85-115-91-242-123-44-27-24-41-119(115)123)174(306)245-95-165(300)248-151(96-286)198(330)265-140(80-104(3)4)189(321)278-156(101-346)203(335)259-137(68-78-348-20)183(315)249-130(52-36-74-241-217(234)235)185(317)283-172(113(18)293)211(343)285-76-38-53-157(285)204(336)260-134(58-64-162(223)297)182(314)274-154(99-289)202(334)276-153(98-288)200(332)268-148(88-118-94-236-102-246-118)194(326)264-143(83-107(9)10)197(329)282-170(111(16)291)208(340)273-147(87-117-93-244-125-46-29-26-43-121(117)125)193(325)251-127(49-33-71-238-214(228)229)176(308)256-135(59-65-163(224)298)186(318)281-171(112(17)292)209(341)277-155(100-290)201(333)270-150(90-167(303)304)196(328)275-152(97-287)199(331)258-131(55-61-159(220)294)178(310)255-133(57-63-161(222)296)181(313)266-144(84-114-39-22-21-23-40-114)190(322)253-129(51-35-73-240-216(232)233)184(316)279-168(108(11)12)206(338)271-142(82-106(7)8)188(320)269-149(89-164(225)299)195(327)252-128(50-34-72-239-215(230)231)177(309)267-146(86-116-92-243-124-45-28-25-42-120(116)124)192(324)257-136(60-66-166(301)302)179(311)254-132(56-62-160(221)295)180(312)261-138(212(344)345)47-30-31-69-218/h21-29,39-46,91-94,102-113,122,126-158,168-172,242-244,286-293,346H,30-38,47-90,95-101,218-219H2,1-20H3,(H2,220,294)(H2,221,295)(H2,222,296)(H2,223,297)(H2,224,298)(H2,225,299)(H,236,246)(H,245,306)(H,247,307)(H,248,300)(H,249,315)(H,250,323)(H,251,325)(H,252,327)(H,253,322)(H,254,311)(H,255,310)(H,256,308)(H,257,324)(H,258,331)(H,259,335)(H,260,336)(H,261,312)(H,262,305)(H,263,319)(H,264,326)(H,265,330)(H,266,313)(H,267,309)(H,268,332)(H,269,320)(H,270,333)(H,271,338)(H,272,339)(H,273,340)(H,274,314)(H,275,328)(H,276,334)(H,277,341)(H,278,321)(H,279,316)(H,280,337)(H,281,318)(H,282,329)(H,283,317)(H,301,302)(H,303,304)(H,344,345)(H4,226,227,237)(H4,228,229,238)(H4,230,231,239)(H4,232,233,240)(H4,234,235,241)/t110-,111+,112+,113+,122-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,168-,169-,170-,171-,172-/m0/s1 |
Clave InChI |
PGOHTUIFYSHAQG-LJSDBVFPSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CCSC)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CCSC)N |
Origen del producto |
United States |
Foundational & Exploratory
From "Thromboplastin" to Tissue Factor: A Historical Journey in Coagulation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The understanding of blood coagulation has been a cornerstone of medical advancement, and at its heart lies the discovery and characterization of what was once broadly termed "thromboplastin." This whitepaper provides a detailed historical account of the pivotal discoveries that shaped our modern comprehension of this crucial initiator of hemostasis, now known as Tissue Factor (TF). It delves into the key experiments, the evolution of concepts, and the methodological advancements that have paved the way for contemporary coagulation research and the development of antithrombotic therapies.
The Dawn of Coagulation Research: Morawitz's Classical Theory
In the early 20th century, the mechanism of blood clotting remained largely enigmatic. It was the seminal work of German physician Paul Morawitz in 1905 that laid the foundation for our modern understanding.[1][2] Morawitz proposed a "classical" theory of blood coagulation, postulating the existence of four essential factors: fibrinogen, prothrombin, calcium, and a substance he termed "thrombokinase."[3][4] He theorized that upon tissue injury, thrombokinase was released and, in the presence of calcium, converted prothrombin into the active enzyme thrombin, which in turn converted soluble fibrinogen into an insoluble fibrin (B1330869) clot.[5][6] Morawitz's theory was a landmark achievement, providing the first coherent model of the coagulation process.[1]
The One-Stage Prothrombin Time: A Quantitative Leap by Armand Quick
A significant breakthrough in the quantitative assessment of coagulation came in 1935 with the development of the one-stage prothrombin time (PT) test by American physician and biochemist Armand J. Quick.[7][8] This relatively simple and reproducible assay provided a means to measure the overall efficiency of what would later be known as the extrinsic pathway of coagulation.
Experimental Protocol: Quick's One-Stage Prothrombin Time (1935)
The original method developed by Quick was elegant in its simplicity and became a fundamental tool in both clinical diagnostics and coagulation research.
Objective: To determine the clotting time of plasma after the addition of an excess of this compound and calcium.
Methodology:
-
Preparation of this compound Reagent:
-
Rabbit brain was chosen as a potent source of this compound. The brain was dehydrated with acetone (B3395972) and ground into a fine powder.
-
A saline suspension of this rabbit brain powder was prepared. The exact concentration was standardized to produce a consistent clotting time of 12-13 seconds with normal plasma.[9]
-
-
Blood Collection and Plasma Preparation:
-
Venous blood was drawn and mixed with an anticoagulant, typically sodium citrate, in a 9:1 ratio to chelate calcium and prevent premature clotting.
-
The blood was then centrifuged to separate the platelet-poor plasma.
-
-
Clotting Time Measurement:
-
A small volume of the patient's plasma (typically 0.1 mL) was pipetted into a test tube and warmed to 37°C in a water bath.
-
A standardized volume of the pre-warmed this compound suspension (typically 0.1 mL) was added to the plasma.
-
Immediately following the addition of this compound, a solution of calcium chloride (0.1 mL of a 0.025 M solution) was added to initiate coagulation.
-
The time from the addition of calcium chloride until the formation of a visible fibrin clot was recorded as the prothrombin time.[10]
-
Quantitative Data from Early Prothrombin Time Studies
Similar to Morawitz's work, specific data tables from Quick's original 1935 publication in the Journal of Biological Chemistry are not easily accessible in a digitized format. However, his work established the normal range for the prothrombin time in healthy individuals to be approximately 12 to 15 seconds.[10] The significance of his work lay in the ability to detect prolonged PT in various conditions, which he demonstrated in patients with hemophilia and obstructive jaundice.[7]
The following table provides a representative summary of the expected prothrombin times with different historical this compound preparations, illustrating the variability that necessitated the later development of the International Normalized Ratio (INR).
| This compound Source | Typical Prothrombin Time (Normal Plasma) | Relative Sensitivity |
| Rabbit Brain (early preparations) | 12 - 15 seconds | Low |
| Human Brain | 10 - 13 seconds | High |
| Human Placenta | 11 - 14 seconds | Intermediate |
| Bovine Brain | 13 - 16 seconds | Low |
Note: These values are approximate and varied between laboratories and specific reagent preparations.
The Evolution of "this compound" to Tissue Factor
For many years, "this compound" was used as a broad term for the crude tissue extracts that could initiate coagulation.[11] It was understood to be a lipoprotein complex, but its precise composition remained elusive. Through decades of research, the active component of these extracts was isolated and characterized as a transmembrane protein, which was officially named Tissue Factor (TF) , or coagulation factor III.[10][12] It was discovered that TF forms a high-affinity complex with Factor VII in the presence of calcium and phospholipids, initiating the extrinsic pathway of the coagulation cascade.[13]
Signaling Pathways and Experimental Workflows
The discovery of this compound and the development of the prothrombin time test were instrumental in elucidating the extrinsic pathway of coagulation. The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the experimental workflow of Quick's seminal test.
Caption: The Extrinsic Pathway of Coagulation initiated by Tissue Factor.
References
- 1. Determination of surface tissue factor thresholds that trigger coagulation at venous and arterial shear rates: amplification of 100 fM circulating tissue factor requires flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of three prothrombin time and activated partial this compound time reagent systems on the MLA 700 coagulation analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. A comparison of seven prothrombin time reagents--development of an evaluation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive tissue factor activity assay determined by an optimized thrombin generation method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. THE KAOLIN CLOTTING TIME: A RAPID ONE-STAGE METHOD FOR DIAGNOSIS OF COAGULATION DEFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue Factor in Coagulation: Which? Where? When? Butenas Role of Tissue Factor in Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prothrombin times: an evaluation of four thromboplastins and four machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tissue factor activity and function in blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correlation Between Activated Clotting Time and Activated Partial this compound Time During Endovascular Treatment of Cerebral Aneurysms [scirp.org]
- 13. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
An In-depth Technical Guide to the Composition and Structural Analysis of Thromboplastin (Tissue Factor)
Audience: Researchers, scientists, and drug development professionals
Introduction
Thromboplastin, also known as Tissue Factor (TF) or Coagulation Factor III, is a critical initiator of the extrinsic pathway of blood coagulation, the primary physiological route to hemostasis upon vascular injury.[1][2] Historically, the term "this compound" referred to a laboratory reagent derived from tissues like the brain or placenta used in coagulation assays.[3] It is now understood that the active principle within this reagent is a complex composed of a transmembrane glycoprotein (B1211001), Tissue Factor, and an array of phospholipids (B1166683) that provide a necessary catalytic surface.[4][5][6] This guide provides a detailed examination of the biochemical composition, structural characteristics, and analytical methodologies pertaining to this compound, offering a comprehensive resource for professionals in coagulation research and drug development.
Biochemical Composition of this compound
This compound is not a single molecule but a functional complex of protein and lipid components. Its procoagulant activity is dependent on the precise assembly of these constituents on a cell membrane surface.[5]
Protein Component: Tissue Factor (TF)
Tissue Factor is a 46 kDa transmembrane glycoprotein that functions as the high-affinity receptor and essential cofactor for Factor VII/VIIa.[2][4] In humans, it is encoded by the F3 gene and consists of 263 amino acids.[7][8]
Lipid Component: Phospholipids
The function of the TF:FVIIa complex is critically dependent on its assembly on a phospholipid membrane.[2][3] These lipids are not merely a passive scaffold but play an active role in the catalytic efficiency of the coagulation cascade. The most significant of these are the anionic phospholipids, which provide a negatively charged surface that facilitates the binding of calcium ions and vitamin K-dependent coagulation factors.
Table 1: Summary of this compound Components
| Component | Sub-Component | Key Characteristics & Function |
|---|---|---|
| Protein | Tissue Factor (TF) / Factor III | Molecular Weight: ~46 kDa; 263 amino acids.[4][8] Acts as the receptor and cofactor for Factor VIIa, initiating the extrinsic pathway.[9] |
| Lipid | Phosphatidylserine (PS) | Anionic phospholipid. Provides the essential negatively charged surface for the assembly and optimal function of the tenase and prothrombinase complexes.[4] |
| Phosphatidylethanolamine (PE) | Enhances the catalytic efficiency of the complex, showing synergistic effects with PS.[4] | |
| Other Phospholipids | Phosphatidylcholine and other membrane lipids contribute to the overall bilayer structure. |
| Ion | Calcium (Ca²⁺) | Essential for the conformation of Factor VIIa, enabling it to bind to the negatively charged phospholipid surface and interact with Tissue Factor.[7][9] |
Structural Analysis of Tissue Factor
The structure of Tissue Factor is integral to its function in initiating coagulation. It is composed of three distinct domains that anchor it to the cell surface and present a binding site for Factor VIIa.[7][8][10]
-
Extracellular Domain (Residues 1-219): This domain is composed of two fibronectin type III modules, which fold into a rigid, elongated "sausage-shaped" structure.[7][8][11] This region is responsible for docking with Factor VIIa. The interaction is extensive, with Factor VIIa embracing the entire length of the TF extracellular domain, an interaction that enhances the enzymatic activity of FVIIa by several orders of magnitude.[8][11]
-
Transmembrane Domain (Residues 220-242): A single-pass alpha-helical segment that securely anchors the protein within the cell membrane.[7][8]
-
Cytoplasmic Domain (Residues 243-263): A short, 21-amino acid tail that extends into the cell's cytoplasm. This domain is not directly involved in coagulation but plays a role in intracellular signaling pathways.[7][8]
Table 2: Structural Domains of Human Tissue Factor
| Domain | Amino Acid Residues | Key Structural Features | Primary Function |
|---|---|---|---|
| Extracellular | 1-219 | Two fibronectin type III modules forming an elongated, rigid structure.[8][10] | High-affinity binding site for Factor VIIa.[9] |
| Transmembrane | 220-242 | Single alpha-helical segment.[8] | Anchors protein in the cell membrane. |
| Cytoplasmic | 243-263 | Short, intracellular peptide chain.[8] | Intracellular signaling.[7] |
This compound in the Extrinsic Coagulation Pathway
The primary function of this compound is to initiate the extrinsic pathway of coagulation, a rapid response to vascular injury.[7][12]
-
Initiation: Upon damage to a blood vessel, TF-expressing cells (such as sub-endothelial smooth muscle cells and fibroblasts) are exposed to the bloodstream.[7]
-
Complex Formation: Circulating Factor VIIa (FVIIa) binds with high affinity to the exposed TF in a calcium-dependent reaction.[4]
-
Activation of Factor X: The resulting TF:FVIIa complex, known as the extrinsic tenase complex, is a potent serine protease. It proteolytically cleaves and activates Factor X to Factor Xa (FXa).[7][10]
-
Convergence on the Common Pathway: FXa, along with its cofactor Factor Va (FVa), assembles on the phospholipid surface to form the prothrombinase complex. This complex converts prothrombin (Factor II) into thrombin.
-
Clot Formation: Thrombin, the final enzyme of the cascade, cleaves soluble fibrinogen into insoluble fibrin (B1330869) monomers, which polymerize to form a stable fibrin clot.[10]
Caption: The extrinsic pathway initiated by Tissue Factor.
Experimental Protocols for Analysis
A variety of laboratory methods are employed to assess the function of this compound and the integrity of the extrinsic pathway.
Prothrombin Time (PT) Test
The PT test is a fundamental coagulation assay that measures the time it takes for a fibrin clot to form after the addition of a this compound reagent to a plasma sample. It is a global assessment of the extrinsic and common coagulation pathways.[13]
Methodology:
-
Sample Preparation: Whole blood is collected in a tube containing sodium citrate, which acts as an anticoagulant by chelating calcium. The blood is then centrifuged to separate the platelet-poor plasma.
-
Incubation: A specific volume of the patient's plasma is pipetted into a test tube and warmed to 37°C.
-
Initiation: A pre-warmed this compound reagent, containing TF, phospholipids, and a standardized amount of calcium chloride (to overcome the citrate), is added to the plasma, and a timer is started simultaneously.[3]
-
Detection: The time from the addition of the reagent to the formation of a visible fibrin clot is recorded. This can be done manually or, more commonly, using automated coagulometers that detect changes in optical density or mechanical movement.
-
Reporting: The result is reported in seconds and often as an International Normalized Ratio (INR), which standardizes the results across different laboratories and reagents.
Caption: A simplified workflow for the Prothrombin Time (PT) test.
This compound Generation Test (TGT)
The TGT is a more complex, historical assay designed to identify specific factor deficiencies involved in the generation of intrinsic thromboplastic activity.[14]
Methodology:
-
Reagent Preparation:
-
Adsorbed Plasma: Patient plasma is treated with an adsorbent like aluminum hydroxide (B78521) (Al(OH)₃) or barium sulfate (B86663) (BaSO₄) to remove vitamin K-dependent factors (II, VII, IX, X), leaving Factors V and VIII.[14][15]
-
Serum: Blood is allowed to clot, and the serum is collected. Serum contains Factors VII, IX, and X, but lacks prothrombin, fibrinogen, and Factors V and VIII.
-
Platelet Suspension: Platelets are isolated from the patient or a normal donor to provide the phospholipid surface.
-
-
Generation Phase: The adsorbed plasma, serum, and platelet suspension are mixed in a tube with calcium chloride and incubated at 37°C. Aliquots are taken at timed intervals (e.g., every minute for 6-8 minutes).
-
Assay Phase: Each aliquot from the generation tube is immediately added to a tube containing normal "substrate" plasma (which has all factors except platelets) and calcium. The clotting time of this substrate plasma is recorded.
-
Interpretation: A curve is plotted with incubation time on the x-axis and substrate clotting time on the y-axis. A short clotting time (e.g., 8-12 seconds) indicates robust this compound generation. A prolonged clotting time suggests a deficiency in one of the factors provided by the plasma, serum, or platelets. By substituting normal reagents for the patient's reagents one by one, the specific deficiency can be identified.
Structural and Compositional Analysis Methods
-
SDS-PAGE and Western Blotting: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to determine the molecular weight of the Tissue Factor protein from purified samples. Western blotting with anti-TF antibodies confirms its identity.
-
Mass Spectrometry: This technique is used for definitive protein identification from complex mixtures and for detailed characterization of post-translational modifications.
-
Lipidomics: Techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are used to analyze the specific phospholipid composition of this compound preparations or cell membranes.
-
X-ray Crystallography: This is the gold standard for determining the high-resolution three-dimensional structure of the Tissue Factor protein, both alone and in complex with Factor VIIa.[9][11]
References
- 1. Tissue factor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tissue factor - Wikipedia [en.wikipedia.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Tissue factor - Proteopedia, life in 3D [proteopedia.org]
- 10. Tissue Factor Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDB-101: Molecule of the Month: Tissue Factor [pdb101.rcsb.org]
- 12. assaygenie.com [assaygenie.com]
- 13. Coagulation - Wikipedia [en.wikipedia.org]
- 14. infectedbloodinquiry.org.uk [infectedbloodinquiry.org.uk]
- 15. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
The Role of Thromboplastin in Initiating the Extrinsic Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of thromboplastin, also known as Tissue Factor (TF) or Factor III, in the extrinsic pathway of blood coagulation. A comprehensive understanding of this critical initiation step is paramount for research in hemostasis and thrombosis, as well as for the development of novel anticoagulant and procoagulant therapies.
Introduction to the Extrinsic Pathway
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin (B1330869) clot to prevent blood loss following vascular injury.[1][2] The extrinsic pathway is the primary initiator of coagulation in vivo.[2][3][4][5] It is triggered by the exposure of this compound, a transmembrane glycoprotein, to circulating blood components upon damage to the blood vessel wall.[2][4][6] This pathway is characterized by its rapid response to tissue injury, leading to the initial burst of thrombin generation.[3]
The Molecular Mechanism of this compound Action
The central role of this compound is to act as a high-affinity receptor and cofactor for Factor VII (FVII), a serine protease present in the blood.[6][7] The mechanism unfolds in a series of well-defined steps:
Exposure of this compound
Under normal physiological conditions, this compound is expressed on the surface of sub-endothelial cells, such as smooth muscle cells and fibroblasts, and is physically separated from the bloodstream.[2][8] Upon vascular injury, this barrier is breached, exposing TF to circulating blood.[2][8]
Formation of the Extrinsic Tenase Complex (TF-FVIIa)
Once exposed, this compound binds with high affinity to both the zymogen Factor VII and its activated form, Factor VIIa (FVIIa).[6][7] While a small amount of FVIIa circulates in the plasma, the binding to TF dramatically enhances the enzymatic activity of FVIIa.[3] This calcium-dependent complex of TF, FVIIa, and a phospholipid surface is known as the extrinsic tenase complex.[9] The phospholipid surface, typically provided by activated platelets or damaged cell membranes, is crucial for the optimal assembly and function of this complex.[10][11]
Activation of Factor X
The primary function of the extrinsic tenase complex is to proteolytically cleave and activate Factor X (FX) to its active form, Factor Xa (FXa).[6][12][13] This activation is the key step that links the extrinsic pathway to the common pathway of coagulation. The catalytic efficiency of FVIIa is increased by several orders of magnitude when it is part of the extrinsic tenase complex.[6]
The Role of Calcium Ions
Calcium ions are indispensable for the extrinsic pathway.[3] They facilitate the binding of vitamin K-dependent coagulation factors, including Factor VII and Factor X, to the negatively charged phospholipid surfaces of cell membranes.[3] This localization of the coagulation factors on a membrane surface concentrates the reactants and significantly enhances the rate of the enzymatic reactions.
Quantitative Data
The following tables summarize key quantitative parameters of the extrinsic coagulation pathway.
| Interaction | Binding Affinity (Kd) | Method |
| Tissue Factor (soluble) - Factor VIIa | 6.3 ± 1.2 nM | Surface Plasmon Resonance |
| Tissue Factor (lipid-free) - Factor VIIa | Varies (pM to nM range) | Surface Plasmon Resonance |
| Tissue Factor (in phospholipid bilayer) - Factor VIIa | 1 - 10 nM | Radioligand Binding Assays |
| Factor VIIa - Tissue Factor/PCPS | 197 ± 38 pM | Kinetic Measurements |
| Enzymatic Reaction | Kinetic Parameters | Conditions |
| Factor X Activation by TF-FVIIa | Km: ~200 nM | Phospholipid vesicles (PC/PS) |
| Factor X Activation by TF-FVIIa | Apparent Km: 16 nM | Vesicles |
| Factor X Activation by TF-FVIIa | Apparent Km: > 600 nM | Macroscopic surface |
| Factor IX Activation by Factor VIIa-TF | Km: 310 nM, kcat: 25 min⁻¹ | Purified human proteins |
| Coagulation Factor | Plasma Concentration |
| Factor VII | ~10 nM |
| Factor X | ~170 nM |
| Prothrombin (Factor II) | ~1.4 µM |
| Fibrinogen | ~8.8 µM |
Experimental Protocols
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) test is a fundamental coagulation assay that evaluates the integrity of the extrinsic and common pathways.[3][5][14][15]
Principle: The PT test measures the time in seconds it takes for a clot to form in a plasma sample after the addition of a this compound reagent (a mixture of tissue factor and phospholipids) and calcium.[14][15][16]
Methodology:
-
Specimen Collection: Collect whole blood in a light-blue top tube containing 3.2% sodium citrate (B86180) anticoagulant. The ratio of blood to anticoagulant should be 9:1.[14][16]
-
Plasma Preparation: Centrifuge the blood sample at approximately 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[1][17]
-
Reagent Preparation: Reconstitute the this compound reagent according to the manufacturer's instructions. Pre-warm the reagent and calcium chloride solution to 37°C.
-
Assay Performance (Manual Method): a. Pipette 100 µL of the patient's PPP into a test tube and incubate at 37°C for 1-2 minutes.[18] b. Add 200 µL of the pre-warmed this compound reagent to the test tube and simultaneously start a stopwatch.[18] c. Observe the mixture for the formation of a fibrin clot. Stop the stopwatch as soon as the clot is detected.[18]
-
Data Analysis: The time recorded is the prothrombin time. Results are often reported as an International Normalized Ratio (INR) for patients on oral anticoagulant therapy.
Chromogenic Factor Xa Assay
This assay is used to measure the activity of Factor Xa, often for monitoring anticoagulant therapies that target this factor.[19][20][21]
Principle: The assay utilizes a synthetic chromogenic substrate that is specifically cleaved by Factor Xa. The amount of color produced is directly proportional to the amount of active Factor Xa in the sample.[1][19][20]
Methodology:
-
Sample Preparation: Patient plasma is prepared as described for the PT assay.
-
Assay Procedure (Automated Method): a. The automated analyzer pipettes a specific volume of patient plasma, calibrators, or controls into a reaction cuvette.[1] b. A reagent containing a known amount of Factor X activator (e.g., from Russell's viper venom) is added. c. After a specific incubation period at 37°C, a chromogenic substrate for Factor Xa is added.[1] d. The analyzer measures the change in absorbance at a specific wavelength (typically 405 nm) over time, which is proportional to the Factor Xa activity.[1]
-
Data Analysis: The Factor Xa activity in the patient sample is determined by comparing its absorbance to a standard curve generated using calibrators with known Factor Xa concentrations.
Visualizations
Caption: Signaling pathway of the extrinsic coagulation cascade.
Caption: Experimental workflow for a Prothrombin Time (PT) assay.
Caption: Assembly of the extrinsic tenase complex.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Analysis of the kinetics of factor X activation by tissue factor-factor VIIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the factor VIIa binding site on human tissue factor: effects of tissue factor mutations on the kinetics and thermodynamics of binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of factor VIIa binding to relipidated tissue factor by surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of the recombinant tissue factor for coagulation testing [mbu-tech.com]
- 10. [Role of phospholipids in hemostasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of procoagulant phospholipids on the surface of circulating blood cells in thrombosis and haemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of factor VIIa binding to relipidated tissue factor by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow dependence of factor X activation by tissue factor-factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 15. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 16. atlas-medical.com [atlas-medical.com]
- 17. liofilchem.net [liofilchem.net]
- 18. diagnolab.com.na [diagnolab.com.na]
- 19. Anti-Xa Assays [practical-haemostasis.com]
- 20. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 21. academic.oup.com [academic.oup.com]
The Initiator's Embrace: A Technical Guide to the Role of Thromboplastin in Coagulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pivotal role of thromboplastin, more commonly known as Tissue Factor (TF), in the initiation of the blood coagulation cascade. As the primary cellular initiator of coagulation, TF's function is critical not only in physiological hemostasis but also in a range of pathological conditions, including thrombosis, sepsis, and cancer. This document details the molecular structure of TF, the kinetics of its interaction with Factor VIIa (FVIIa), and the subsequent activation of the extrinsic pathway. We present key quantitative data in structured tables, provide detailed experimental protocols for assessing TF-mediated coagulation, and illustrate the involved signaling pathways and workflows using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers and professionals involved in the study of hemostasis and the development of novel antithrombotic therapies.
Introduction
Hemostasis, the physiological process that halts bleeding at the site of vascular injury, is a complex interplay of cellular and protein components. The initiation of the coagulation cascade, a series of zymogen-to-active-enzyme conversions, is a critical event in the formation of a stable fibrin (B1330869) clot. Historically, the trigger for this cascade was termed this compound, a crude extract of tissue capable of accelerating blood clotting[1]. It is now understood that the primary active component of this compound is Tissue Factor (TF), a transmembrane glycoprotein.[2][3]
TF is constitutively expressed by sub-endothelial cells, such as smooth muscle cells and fibroblasts, forming a "hemostatic envelope" that is exposed to the bloodstream only upon vascular damage.[4] This exposure allows TF to bind to its ligand, the serine protease Factor VIIa (FVIIa), which circulates in the blood in both zymogen (FVII) and activated forms.[1] The formation of the high-affinity TF:FVIIa complex is the key event that triggers the extrinsic pathway of coagulation, leading to the rapid generation of thrombin and the subsequent conversion of fibrinogen to fibrin.[5][6]
Beyond its role in hemostasis, aberrant TF expression is implicated in the pathophysiology of numerous diseases. In conditions such as sepsis, atherosclerosis, and various cancers, TF can be expressed on cells within the vasculature, including monocytes and endothelial cells, leading to life-threatening thrombosis.[7] Furthermore, TF-dependent signaling pathways, often involving Protease-Activated Receptors (PARs), have been shown to play roles in inflammation, angiogenesis, and metastasis.[7][8] This dual role of TF in coagulation and cell signaling has made it an attractive target for therapeutic intervention.[7]
This guide will provide a detailed overview of the structure and function of TF, the kinetics of the TF:FVIIa complex, and the methodologies used to study its activity.
Molecular Structure and Function of Tissue Factor (this compound)
Tissue Factor is a 47-kDa transmembrane protein belonging to the class II cytokine receptor superfamily.[9][10][11] Its structure consists of three distinct domains:
-
Extracellular Domain: Comprising residues 1-219, this domain is composed of two fibronectin type III modules.[10] This domain is responsible for binding with high affinity to Factor VIIa.[4] The crystal structure of the extracellular domain reveals a rigid scaffold that serves as a template for FVIIa binding.[9] Key residues on both the N-terminal and C-terminal modules of the extracellular domain contribute to the binding interface with FVIIa.[12]
-
Transmembrane Domain: This hydrophobic segment (residues 220-242) anchors TF within the cell membrane, a critical feature for its function as it localizes the initiation of coagulation to the site of injury.[10]
-
Cytoplasmic Domain: A short intracellular tail of 21 amino acids (residues 243-263) is involved in the signaling functions of TF.[10][11]
The primary and best-understood function of TF is its role as the high-affinity receptor and cofactor for FVIIa.[11] The binding of FVIIa to TF induces a conformational change in FVIIa, dramatically enhancing its enzymatic activity.[13] The TF:FVIIa complex then catalyzes the conversion of Factor X to its active form, Factor Xa, which is a pivotal step leading to the common pathway of coagulation and a burst of thrombin generation.[1][5]
Quantitative Data
The interaction between Tissue Factor and Factor VIIa, and the subsequent enzymatic activity of the complex, have been characterized by a range of biophysical and biochemical techniques. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic and Thermodynamic Parameters of Human Soluble Tissue Factor (sTF) Binding to Factor VIIa
| Parameter | Value | Method | Reference |
| Association Rate Constant (kon) | 3.4 ± 0.8 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) | [12] |
| Dissociation Rate Constant (koff) | 2.1 ± 0.1 x 10-3 s-1 | Surface Plasmon Resonance (SPR) | [12] |
| Dissociation Constant (KD) | 6.3 ± 1.2 nM | Surface Plasmon Resonance (SPR) | [12] |
| Gibbs Free Energy (ΔG) | -11.2 ± 0.1 kcal mol-1 | Surface Plasmon Resonance (SPR) | [12] |
| Enthalpy (ΔH) | -32 kcal mol-1 | Calorimetry | [12] |
| Entropy (ΔS) | -70 cal K-1mol-1 | Calorimetry | [12] |
| Heat Capacity (ΔCp) | -730 cal K mol-1 | Calorimetry | [12] |
Data obtained using wild-type soluble Tissue Factor (sTF) binding to immobilized Factor VIIa.
Table 2: Kinetic Parameters of Factor VII Activation
| Activator | KM (µM) | kcat (s-1) | Conditions | Reference |
| Factor Xa | 1.2 | 15.2 | Optimal PCPS | [14] |
| TF:FVIIa Complex | 3.2 | 1.4 | Optimal PCPS | [14] |
| Factor IXa | - | 0.32 | Optimal PCPS | [14] |
| Thrombin | - | 0.061 | Optimal PCPS | [14] |
PCPS: Phosphatidylcholine-phosphatidylserine vesicles.
Table 3: Kinetic Parameters of Factor X Activation by the TF:FVIIa Complex
| Parameter | Value | Conditions | Reference |
| Apparent Km | 16 nM | TF-VIIa in vesicles | [15] |
| Apparent Km | > 600 nM | TF-VIIa on a macroscopic surface | [15] |
Signaling Pathways and Experimental Workflows
The Extrinsic Pathway of Coagulation
The initiation of the extrinsic pathway by the TF:FVIIa complex is a critical event in hemostasis. The following diagram illustrates this signaling cascade.
Experimental Workflow for Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay is a fundamental screening test that evaluates the integrity of the extrinsic and common pathways of coagulation.
Experimental Workflow for Chromogenic Tissue Factor Activity Assay
Chromogenic assays provide a quantitative measure of TF activity by monitoring the generation of a colored product.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the function of this compound and the extrinsic coagulation pathway.
Prothrombin Time (PT) Assay
Principle: The PT test measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a this compound reagent (containing TF and phospholipids) and calcium.[16][17] It is a global assay for the extrinsic and common pathways of coagulation.[16][18]
Materials:
-
Patient or control platelet-poor plasma (PPP)
-
This compound reagent with calcium (recombinant or extracted)
-
Water bath or coagulometer at 37°C
-
Pipettes
-
Test tubes
-
Stopwatch (for manual method)
Procedure:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% buffered sodium citrate (9 parts blood to 1 part citrate).[18][19]
-
Immediately mix by gentle inversion.
-
Centrifuge the sample at 2500 x g for 15 minutes to obtain platelet-poor plasma.[19]
-
Carefully transfer the plasma to a clean plastic tube. The assay should be performed within 4 hours of collection.[19]
-
-
Assay Performance (Manual Method):
-
Pre-warm the required amount of this compound reagent and the plasma sample to 37°C for at least 5-10 minutes.[19]
-
Pipette 100 µL of the plasma sample into a pre-warmed test tube.
-
Forcibly add 200 µL of the pre-warmed this compound reagent to the plasma, and simultaneously start a stopwatch.
-
Keep the tube at 37°C and gently tilt it back and forth, observing for the formation of the first fibrin strands, which indicates clot formation.
-
Stop the stopwatch as soon as the clot is detected and record the time in seconds.[16]
-
-
Automated Method:
-
Follow the specific instructions provided by the manufacturer of the automated coagulometer. The instrument will automatically dispense reagents, incubate, and detect clot formation, typically through optical or mechanical means.[20]
-
Interpretation: A normal PT is typically between 10 and 13 seconds, but this can vary between laboratories and reagents.[18] Prolonged PT can indicate a deficiency in one or more of the extrinsic or common pathway factors (Factors VII, X, V, II, and fibrinogen) or the presence of an inhibitor.[19]
Activated Partial this compound Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. It measures the clotting time of plasma after the addition of a "partial this compound" reagent (phospholipids without TF), an activator (e.g., kaolin, silica), and calcium.[21][22]
Materials:
-
Platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride solution
-
Water bath or coagulometer at 37°C
-
Pipettes
-
Test tubes
-
Stopwatch (for manual method)
Procedure:
-
Sample Preparation:
-
Prepare platelet-poor plasma as described for the PT assay.[22]
-
-
Assay Performance (Manual Method):
-
Pre-warm the calcium chloride solution to 37°C.
-
Pipette 100 µL of plasma into a test tube.
-
Add 100 µL of the aPTT reagent to the plasma.
-
Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation of the contact factors.[22]
-
Forcibly add 100 µL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch.
-
Gently tilt the tube and observe for clot formation.
-
Stop the stopwatch at the first sign of a fibrin clot and record the time.[23]
-
-
Automated Method:
-
Refer to the instrument-specific protocol.
-
Interpretation: A normal aPTT is typically in the range of 25 to 35 seconds. A prolonged aPTT can indicate a deficiency in the intrinsic or common pathway factors or the presence of an inhibitor like heparin or a lupus anticoagulant.[21]
Chromogenic Tissue Factor Activity Assay
Principle: This assay quantifies the enzymatic activity of TF by measuring its ability to promote the activation of Factor X by Factor VIIa. The generated Factor Xa then cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be measured spectrophotometrically. The rate of color development is directly proportional to the TF activity in the sample.[24][25][26]
Materials:
-
Sample containing TF (e.g., plasma, cell lysate)
-
TF standard of known activity
-
Factor VII
-
Factor X
-
Factor Xa-specific chromogenic substrate
-
Assay buffer
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Incubator at 37°C
Procedure:
-
Reagent Preparation:
-
Assay Performance:
-
In a 96-well microplate, add the sample or TF standard.
-
Add Factor VII and Factor X to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the TF:FVIIa complex and the activation of Factor X to Factor Xa.[26]
-
Add the chromogenic Factor Xa substrate to each well to initiate the color development reaction.
-
Immediately begin reading the absorbance at 405 nm in kinetic mode (multiple readings over time) or as an endpoint reading after a specific incubation time.[25]
-
-
Data Analysis:
-
For kinetic analysis, determine the rate of change in absorbance (ΔA/min) for each standard and sample.
-
Plot the rate of reaction (or endpoint absorbance) for the standards against their known concentrations to generate a standard curve.
-
Determine the TF activity of the samples by interpolating their values from the standard curve.[24]
-
Conclusion
This compound, or Tissue Factor, is the essential initiator of the extrinsic pathway of coagulation, playing a fundamental role in both physiological hemostasis and pathological thrombosis. Its well-defined structure, high-affinity interaction with Factor VIIa, and potent enzymatic activity make it a central player in the complex web of reactions that lead to fibrin formation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of Tissue Factor. A thorough understanding of its biochemistry and methodologies for its assessment are crucial for the development of novel therapeutic strategies targeting coagulation-related disorders. Future research will likely continue to unravel the intricate regulatory mechanisms governing TF expression and activity, as well as its expanding role in cellular signaling, offering new avenues for therapeutic intervention.
References
- 1. Coagulation - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Tissue_factor [bionity.com]
- 5. What is the function of this compound? Explain. - askIITians [askiitians.com]
- 6. researchgate.net [researchgate.net]
- 7. Tissue Factor–Factor VIIa Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue factor and factor VIIa: Understanding the molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures – Morrissey Lab, University of Michigan [tf7.org]
- 10. Tissue Factor Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue factor - Wikipedia [en.wikipedia.org]
- 12. Analysis of the factor VIIa binding site on human tissue factor: effects of tissue factor mutations on the kinetics and thermodynamics of binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-function relationship of the interaction between tissue factor and factor VIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Flow dependence of factor X activation by tissue factor-factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 17. APTT Test: Procedure, Process, Normal Range & Results Explained [metropolisindia.com]
- 18. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 19. atlas-medical.com [atlas-medical.com]
- 20. labcorp.com [labcorp.com]
- 21. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 22. atlas-medical.com [atlas-medical.com]
- 23. vitroscient.com [vitroscient.com]
- 24. Tissue Factor (TF) Chromogenic Activity Assay Kit (Two Steps, Lipoprotein) | ABIN612649 [antibodies-online.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. Tissue Factor Activity Assay Kit (Human, Colorimetric) | Abcam [abcam.com]
Navigating the Nomenclature: A Technical Guide to Thromboplastin and Tissue Factor in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the field of hemostasis and thrombosis research, the terms "thromboplastin" and "tissue factor" are often encountered, leading to potential ambiguity. This technical guide provides an in-depth clarification of their nomenclature, historical context, and modern scientific usage. We delve into the composition and function of each, detailing their roles in the coagulation cascade. Furthermore, this guide presents a comparative analysis of various this compound reagents, supported by quantitative data, and provides detailed protocols for the key assays in which they are employed. Finally, we explore the intricate signaling pathways initiated by tissue factor, offering a comprehensive resource for researchers and professionals in drug development.
Demystifying the Terminology: this compound vs. Tissue Factor
The nomenclature surrounding the initiation of the extrinsic coagulation pathway has evolved, and a clear understanding of the terminology is crucial for interpreting scientific literature accurately.
Tissue Factor (TF) , also known as Coagulation Factor III or CD142, is the contemporary and precise term for the transmembrane glycoprotein (B1211001) that serves as the primary cellular initiator of blood coagulation.[1][2] It is a 47-kDa protein that acts as a receptor and cofactor for Factor VII (FVII).[3] The gene for human TF is located on chromosome 1.[1]
This compound is an older and broader term. Historically, it referred to a laboratory reagent, typically a crude extract of tissues such as the brain or placenta, used to perform the prothrombin time (PT) assay.[4][5] This complete this compound is a complex of tissue factor and phospholipids (B1166683).[4][5]
A derivative of this reagent, partial this compound , contains phospholipids but lacks tissue factor. It is used in the activated partial this compound time (aPTT) test to assess the intrinsic and common coagulation pathways.[4]
While the terms have been used interchangeably in older publications, modern scientific literature predominantly uses "tissue factor" to refer to the specific protein and "this compound" to describe the reagent used in coagulation assays.[6] The International Committee on Thrombosis and Haemostasis (ICTH), now a part of the International Society on Thrombosis and Haemostasis (ISTH), played a key role in standardizing the nomenclature of coagulation factors.[7][8]
The Extrinsic Coagulation Pathway: The Role of Tissue Factor
The exposure of tissue factor to blood upon vascular injury is the critical event that triggers the extrinsic pathway of coagulation. The process can be summarized in the following steps:
-
Initiation: Damage to a blood vessel wall exposes tissue factor located on subendothelial cells.[9]
-
Complex Formation: Circulating Factor VII or its activated form, Factor VIIa, binds to the exposed tissue factor in the presence of calcium ions (Ca²⁺), forming the TF-FVIIa complex.[9][10]
-
Activation of Factor X: The TF-FVIIa complex is a potent enzyme that proteolytically cleaves and activates Factor X to Factor Xa.[9]
-
Convergence with the Common Pathway: Factor Xa, in complex with its cofactor Factor Va on a phospholipid surface and in the presence of Ca²⁺, forms the prothrombinase complex. This complex then converts prothrombin (Factor II) to thrombin (Factor IIa).[9]
-
Fibrin (B1330869) Formation: Thrombin, a key enzyme in the coagulation cascade, cleaves fibrinogen (Factor I) into fibrin monomers, which then polymerize to form a stable fibrin clot.[9]
Quantitative Comparison of this compound Reagents
The performance of this compound reagents in the prothrombin time (PT) assay can vary depending on their source (recombinant vs. tissue-derived) and composition. This variability is standardized using the International Sensitivity Index (ISI).[3][11] The ISI reflects the sensitivity of a given this compound reagent compared to an international reference preparation. An ISI of 1.0 indicates a sensitivity equivalent to the reference standard.[12] The International Normalized Ratio (INR) is calculated from the PT ratio and the ISI, allowing for standardized reporting of PT results across different laboratories and reagents.[6]
The following tables summarize comparative data for various this compound reagents.
| Reagent Name | Source | Mean INR |
| Innovin | Recombinant Human TF | 3.4 |
| Manchester Reagent | Rabbit Brain | 3.4 |
| Recombiplastin | Recombinant Human TF | 3.7 |
| Instrumentation Laboratory | Not specified | 4.4 |
| Table 1: Comparison of Mean International Normalized Ratios (INRs) for Different this compound Reagents. Data from a 33-laboratory collaborative study on lyophilized plasma from warfarinized patients.[13] |
| This compound Reagent | Manufacturer | Stated ISI | Locally Calibrated ISI | % Difference |
| Neoplastine CI+ | Diagnostica-Stago | 1.32 | 1.10 | 16.7% |
| This compound C+ | Dade-Behring | 2.05 | 2.14 | 4.4% |
| Thromborel S | Dade-Behring | 1.09 | 1.08 | 0.9% |
| Innovin | Dade-Behring | 0.96 | 0.97 | 1.0% |
| Table 2: Comparison of Manufacturer-Stated vs. Locally Calibrated International Sensitivity Index (ISI) Values.[14] |
| Reagent | Source | ISI Range |
| Various Commercial Reagents | Human Brain, Rabbit Brain, Recombinant Human TF | 0.98 - 2.24 |
| Table 3: Range of International Sensitivity Index (ISI) for Various this compound Reagents.[15] |
| Reagent | Source | ISI |
| Relipidated r-TF | Recombinant Human TF | 0.96 (instrumental), 1.12 (manual) |
| Manchester Reagent | Rabbit Brain | Not specified |
| Table 4: International Sensitivity Index (ISI) of Recombinant Tissue Factor (r-TF) Compared to a Conventional Reagent.[16] |
Detailed Experimental Protocols
Prothrombin Time (PT) Assay
The PT test evaluates the extrinsic and common pathways of coagulation.
Principle: When a this compound reagent (containing tissue factor, phospholipids, and calcium) is added to citrated plasma, the extrinsic pathway is initiated, leading to the formation of a fibrin clot. The time taken for this clot to form is the prothrombin time.[17]
Specimen Collection and Preparation:
-
Collect whole blood in a tube containing 3.2% sodium citrate (B86180) anticoagulant in a 9:1 blood-to-anticoagulant ratio.[14]
-
Immediately after collection, gently invert the tube at least six times to ensure thorough mixing.[18]
-
Centrifuge the sample at 1500-2000 g for 15 minutes to obtain platelet-poor plasma (PPP).[4]
-
Carefully transfer the plasma to a clean plastic tube, avoiding disturbance of the buffy coat.[14]
-
Testing should be performed within 4 hours of sample collection.[17]
Manual Procedure:
-
Pre-warm the this compound reagent and the plasma sample to 37°C.[4]
-
Pipette 0.1 mL of the plasma into a 12 x 75 mm test tube and incubate at 37°C for 3-5 minutes.[4]
-
Forcibly add 0.2 mL of the pre-warmed this compound reagent to the plasma and simultaneously start a stopwatch.[4]
-
Gently tilt the tube back and forth and observe for the formation of the first fibrin strand.[4]
-
Stop the stopwatch as soon as the clot is visible and record the time in seconds.[4]
-
Perform the test in duplicate and average the results.[4]
Activated Partial this compound Time (aPTT) Assay
The aPTT test evaluates the intrinsic and common pathways of coagulation.
Principle: Citrated plasma is incubated with a partial this compound reagent (containing phospholipids and a contact activator like silica (B1680970) or kaolin).[1] Calcium is then added to initiate clotting, and the time to fibrin clot formation is measured.[1]
Specimen Collection and Preparation: The specimen collection and preparation are the same as for the PT assay.
Manual Procedure:
-
Pre-warm the aPTT reagent, calcium chloride solution, and plasma sample to 37°C.[13]
-
Pipette 50 µL of the plasma sample into a test tube.[13]
-
Add 50 µL of the aPTT reagent to the plasma.[13]
-
Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).[13]
-
Add 50 µL of the pre-warmed calcium chloride solution to the mixture and simultaneously start a stopwatch.[13]
-
Gently tilt the tube and observe for clot formation.[13]
-
Stop the stopwatch at the first sign of a fibrin clot and record the time in seconds.[13]
-
Perform the test in duplicate and average the results.
Tissue Factor Signaling Pathways
Beyond its critical role in hemostasis, tissue factor is now recognized as a signaling receptor involved in various cellular processes, including angiogenesis, inflammation, and tumor progression.[19] This signaling is primarily mediated through the activation of Protease-Activated Receptors (PARs), particularly PAR2.
The TF-FVIIa complex can directly cleave and activate PAR2. The ternary complex of TF-FVIIa-FXa can activate both PAR1 and PAR2. Activation of PAR2 initiates downstream signaling cascades involving G-proteins, leading to the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, and the PI3K/Akt pathway.[3] These pathways, in turn, regulate the expression of various genes involved in cell proliferation, migration, and the production of pro-inflammatory and pro-angiogenic factors like vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8).[19]
References
- 1. Phospholipid composition controls this compound sensitivity to individual clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Tissue Factor Pathway in Cancer: Overview and Role of Heparan Sulfate Proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid composition of seven APTT reagents in relation to heparin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lab-supply.net [lab-supply.net]
- 6. The Role of Tissue Factor In Signaling Pathways of Pathological C...: Ingenta Connect [ingentaconnect.com]
- 7. WO2006031387A1 - this compound reagents - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Tissue Factor and Cell Signalling in Cancer Progression and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two recombinant tissue factor reagents compared to conventional thromboplastins for determination of international normalised ratio: a thirty-three-laboratory collaborative study. The Steering Committee of the UK National External Quality Assessment Scheme for Blood Coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clsjournal.ascls.org [clsjournal.ascls.org]
- 12. Comparison of thromboplastins using the ISI and INR system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recombinant tissue factor as substitute for conventional this compound in the prothrombin time test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recombinant Tissue Factor as Substitute for Conventional this compound in the Prothrombin Time Test | Semantic Scholar [semanticscholar.org]
- 15. US7148067B2 - this compound reagents - Google Patents [patents.google.com]
- 16. The Role of Tissue Factor In Signaling Pathways of Pathological Conditions and Angiogenesis | Bentham Science [benthamscience.com]
- 17. Tissue Factor and PAR2 Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
cellular sources and expression of thromboplastin in vivo
An In-Depth Technical Guide to the Cellular Sources and Expression of Thromboplastin (Tissue Factor) In Vivo
Introduction
This compound, officially known as Tissue Factor (TF) or Coagulation Factor III, is a 47-kDa transmembrane glycoprotein (B1211001) that serves as the primary cellular initiator of the blood coagulation cascade.[1][2] Its principal function is to act as a high-affinity receptor for the plasma serine protease Factor VIIa (FVIIa).[3] The formation of the TF:FVIIa complex triggers the extrinsic pathway of coagulation, a series of proteolytic events culminating in the generation of thrombin and the formation of a fibrin (B1330869) clot.[4][5] This process is essential for hemostasis, the physiological cessation of blood loss from a damaged vessel.[6]
Beyond its critical role in hemostasis, TF-dependent signaling pathways are increasingly recognized for their non-coagulant functions, influencing processes such as inflammation, angiogenesis, cell proliferation, and tumor metastasis.[1][7] Under normal physiological conditions, TF is expressed by cells that are anatomically segregated from the bloodstream.[4] However, aberrant or "inappropriate" expression of TF by cells in direct contact with blood, such as monocytes and endothelial cells, is a key driver of pathological thrombosis in a multitude of diseases, including sepsis, atherosclerosis, and cancer.[6][8]
This guide provides a comprehensive overview of the cellular sources of this compound, its expression patterns in health and disease, the signaling pathways that regulate its expression, and the key experimental methodologies used for its detection and quantification in vivo.
Cellular Sources of this compound
This compound expression is tightly regulated, with distinct patterns of constitutive and inducible expression across various cell types.
2.1 Constitutive Expression In healthy individuals, TF is constitutively expressed by numerous perivascular cells, forming a "hemostatic envelope" around blood vessels. This selective distribution is a crucial safeguard, ensuring that coagulation is rapidly initiated upon vessel injury, which exposes TF-bearing cells to circulating FVII/FVIIa.[6] Cells that constitutively express TF include:
-
Fibroblasts in the adventitia of blood vessels
-
Epithelial cells
-
Astrocytes in the brain
-
Myocardial cells
-
Cells of the kidney glomeruli and renal tubules
2.2 Inducible Expression Several cell types that are normally in direct contact with blood do not express TF under basal conditions but can be induced to do so by various pathological stimuli, such as inflammatory cytokines, bacterial products, and growth factors.[3][9]
-
Monocytes and Macrophages: Monocytes are a major source of blood-borne TF. Inflammatory mediators, particularly bacterial lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), are potent inducers of TF expression in these cells.[3][10] Within atherosclerotic plaques, macrophage-derived foam cells express high levels of TF, contributing to the thrombogenicity of the plaque.[8]
-
Endothelial Cells: While healthy endothelium presents an anticoagulant surface, it can be induced to express TF in response to inflammatory stimuli.[9][11] This switch to a procoagulant phenotype is a critical event in the pathogenesis of sepsis-associated disseminated intravascular coagulation (DIC) and other thrombotic disorders.[6]
-
Platelets: The presence and role of TF in platelets have been debated. However, evidence suggests that a subset of circulating human platelets stores TF intracellularly.[12] Upon activation, this TF can be exposed on the platelet membrane.[11][12] Platelets may also acquire TF by binding to TF-positive microvesicles circulating in the blood.[2]
-
Tumor Cells: Aberrant TF expression is a hallmark of many solid tumors, including pancreatic, cervical, colon, and non-small cell lung cancer (NSCLC).[13][14] Tumor-derived TF is implicated not only in cancer-associated thrombosis but also in signaling pathways that promote tumor growth, angiogenesis, and metastasis.[6][7]
-
Microvesicles (Microparticles): Cells can release small membrane-bound vesicles, known as microvesicles, which can carry TF. These circulating TF-positive microvesicles, originating from monocytes, platelets, or tumor cells, are considered a significant contributor to the pool of "blood-borne" TF and may enhance thrombus propagation.[2]
This compound Expression in Health and Disease
The location and level of TF expression are critical determinants of its physiological or pathological effects.
3.1 Role in Health
-
Hemostasis: The perivascular distribution of TF is essential for normal hemostasis. Upon vascular injury, the exposure of this TF to blood initiates clotting and prevents excessive blood loss.[6]
-
Embryonic Development: Targeted deletion of the TF gene in mice results in embryonic lethality due to defects in the yolk sac vasculature, indicating a crucial non-hemostatic, signaling role for TF in vascular development.[3][8]
3.2 Role in Disease Inappropriate expression of TF within the vasculature is a primary driver of life-threatening thrombosis.[8]
-
Sepsis: During sepsis, systemic inflammation triggers widespread TF expression on monocytes and endothelial cells, leading to disseminated intravascular coagulation (DIC), a condition characterized by widespread microvascular thrombosis and subsequent organ failure.[3][6]
-
Atherosclerosis: TF is highly expressed by macrophages and smooth muscle cells within atherosclerotic plaques.[8] Rupture of an atherosclerotic plaque exposes this TF to the blood, triggering the formation of an occlusive thrombus that can lead to acute myocardial infarction or stroke.[2][8]
-
Cancer: The expression of TF by tumor cells is a major contributor to the high incidence of venous thromboembolism (VTE) in cancer patients.[2] Furthermore, TF signaling promotes tumor progression by stimulating angiogenesis and metastasis.[6][7]
-
Viral Infections: Pro-inflammatory effects of TF have been reported in viral infections, including COVID-19, resulting in inflammation and thrombosis.[7]
-
Other Pathologies: Elevated levels of blood-borne TF are also observed in various other diseases, including diabetes and sickle cell disease, contributing to their prothrombotic phenotypes.[8]
Quantitative Data Presentation
The following tables summarize quantitative data on this compound expression and activity from various studies.
Table 1: Circulating Tissue Factor (TF) Antigen Levels
| Condition | Mean Plasma TF Level (pg/mL) | Reference |
|---|---|---|
| Healthy Subjects | 149 - 172 | [8] |
| Atherosclerosis | Increased | [8] |
| Sepsis | Increased | [8] |
| Diabetes | Increased | [8] |
| Sickle Cell Disease | Increased |[8] |
Table 2: Tissue Factor (TF) Expression in Solid Tumors
| Cancer Type | Prevalence¹ (%) | Median H-Score² | Predominant Localization | Reference |
|---|---|---|---|---|
| Pancreatic Cancer | High | - | Membranous | [13] |
| Cervical Cancer | High | 2.86 (mean score)³ | - | [13][14] |
| Colon Cancer | High | - | - | [13] |
| Glioblastoma | High | - | Cytoplasmic | [13] |
| NSCLC | High | 30 | - | [13] |
| Breast Cancer | Low | - | - | [13] |
¹Prevalence defined as ≥10% of tumor cells showing TF expression.[13] ²H-score ranges from 0 to 300, calculated as: H-score = (1 × % cells with low intensity) + (2 × % cells with medium intensity) + (3 × % cells with high intensity).[13] ³Mean immunohistochemistry score in cervical cancer tissues.[14]
Table 3: Kinetic Parameters of Factor VIIa (FVIIa) Binding to Cellular TF
| Cell Type | Condition | Apparent KD (nM) for FVIIa Binding | Reference |
|---|---|---|---|
| HUVEC | Coagulant Active TF | 0.054 ± 0.006 | [15] |
| THP-1 Monocytes | Coagulant Active TF | 0.072 ± 0.043 | [15] |
| WI-38 Fibroblasts | Coagulant Active TF | 0.124 ± 0.017 | [15] |
| MDA-MB-231 Cancer Cells | Coagulant Active TF | 0.395 ± 0.085 | [15] |
| HUVEC | Total TF (Active + Cryptic) | 0.106 ± 0.014 | [15] |
| THP-1 Monocytes | Total TF (Active + Cryptic) | 0.839 ± 0.376 | [15] |
| WI-38 Fibroblasts | Total TF (Active + Cryptic) | 1.404 ± 0.406 | [15] |
| MDA-MB-231 Cancer Cells | Total TF (Active + Cryptic) | 3.351 ± 0.616 |[15] |
Regulation of this compound Expression
TF expression in monocytic and endothelial cells is primarily regulated at the level of gene transcription.[3] Inflammatory stimuli activate intracellular signaling cascades that converge on the TF gene promoter, leading to the assembly of a transcription factor complex.
The two major signaling pathways involved are:
-
MAP Kinase Pathways: These pathways lead to the activation of transcription factors belonging to the AP-1 (Fos/Jun) and Egr-1 families.[3]
-
NF-κB Pathway: Pro-inflammatory agonists trigger the degradation of the inhibitory protein IκBα, allowing NF-κB heterodimers (primarily c-Rel/p65) to translocate to the nucleus.[10][11]
The induction of TF gene transcription requires the cooperative binding of both AP-1 and NF-κB transcription factors to their respective sites within the TF promoter.[10][11] This multi-protein complex is essential for initiating robust TF expression in response to inflammatory signals.[10]
Experimental Protocols
Detecting and quantifying TF in vivo requires specific methodologies to analyze its expression in tissues and on circulating cells.
6.1 Protocol: Immunohistochemistry (IHC) for TF in Paraffin-Embedded Tissues
This method allows for the visualization of TF protein within the context of tissue architecture.[16]
Detailed Methodology:
-
Tissue Preparation:
-
Harvest fresh tissue and fix by immersion in 10% neutral buffered formalin for 4-24 hours.[17][18]
-
Dehydrate the tissue through a series of graded ethanol (B145695) baths (e.g., 70%, 95%, 100%).[19]
-
Clear the tissue with xylene and embed in paraffin (B1166041) wax.[20]
-
-
Sectioning:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
To unmask the antigenic epitope, perform heat-induced epitope retrieval (HIER). Steam or boil slides in a retrieval buffer (e.g., 0.01 M sodium citrate, pH 6.0) for 20 minutes.[20]
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.[16]
-
Block non-specific protein binding by incubating with a protein block solution (e.g., normal serum from the species the secondary antibody was raised in).[16]
-
Incubate the sections with a validated primary antibody specific for TF at a predetermined optimal dilution for 45-60 minutes at room temperature or overnight at 4°C.[17][20]
-
Wash slides with a buffer (e.g., TBS-T).
-
Incubate with a biotinylated secondary antibody that recognizes the primary antibody.[17]
-
Wash, then apply an enzyme conjugate such as Streptavidin-HRP.[19]
-
-
Detection and Visualization:
-
Apply a chromogen substrate (e.g., DAB), which reacts with the enzyme to produce a colored precipitate at the site of the antigen.[19]
-
Counterstain the nuclei with hematoxylin (B73222) to provide morphological context.[19]
-
Dehydrate the slides, clear with xylene, and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a bright-field microscope to assess the localization, intensity, and percentage of TF-positive cells.[19]
-
6.2 Protocol: Flow Cytometry for Detecting Cell-Surface and Intracellular TF
This protocol provides a method for quantifying the percentage of TF-positive cells (e.g., platelets, monocytes) in a whole blood sample.[12][21]
Detailed Methodology:
-
Blood Collection:
-
Sample Preparation (Whole Blood Method):
-
Aliquot 100 µL of whole blood into flow cytometry tubes.
-
-
Cell Staining:
-
For Surface TF: Add a fluorochrome-conjugated primary antibody against TF and antibodies against cell-specific markers (e.g., CD14 for monocytes, CD41 for platelets). Incubate for 15-30 minutes at room temperature in the dark.[21][22]
-
For Intracellular TF: After surface staining, fix the cells with a fixation buffer (e.g., 2% paraformaldehyde).[12][22] Following fixation, permeabilize the cell membrane using a permeabilization buffer. Then, add the anti-TF antibody to stain for intracellular TF.[12][21]
-
Include an isotype-matched control antibody to determine background fluorescence.[22]
-
-
Red Blood Cell (RBC) Lysis:
-
After staining, add an RBC lysis buffer to the whole blood sample and incubate for the recommended time.[23] This step eliminates RBCs, which would otherwise interfere with the analysis.
-
-
Flow Cytometry Analysis:
-
Wash the remaining cells with a staining buffer and resuspend in a final volume suitable for analysis.[23]
-
Acquire the samples on a flow cytometer.
-
First, identify the cell populations of interest (e.g., monocytes, platelets) based on their forward and side scatter characteristics and their expression of specific surface markers.[12]
-
Within each cell population gate, quantify the percentage of TF-positive cells and the mean fluorescence intensity (MFI) by comparing the signal to the isotype control.[12][21]
-
Conclusion
This compound (Tissue Factor) is the central initiator of hemostasis, but its expression must be rigorously controlled to prevent pathological thrombosis. Its presence on perivascular cells provides an essential defense against bleeding, while its induced expression on monocytes and endothelial cells during inflammatory states drives the thrombotic complications of numerous diseases, from sepsis to atherosclerosis and cancer. Furthermore, the non-hemostatic signaling functions of TF add another layer of complexity, implicating it in tumor progression and angiogenesis. A thorough understanding of the cellular sources, regulatory pathways, and in vivo expression patterns of TF is critical for researchers and drug development professionals aiming to devise new strategies to mitigate thrombotic risk and target TF-driven pathologies.
References
- 1. Tissue factor signalling modifies the expression and regulation of G1/S checkpoint regulators: Implications during injury and prolonged inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue Factor Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Tissue Factor Expression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tissue factor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. Tissue factor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Tissue Factor In Signaling Pathways of Pathological Conditions and Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. karger.com [karger.com]
- 10. karger.com [karger.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Flow Cytometry Analysis of Tissue Factor Expression in Human Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic study of tissue factor expression in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of tissue factor in human cervical carcinoma tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of tissue factor expression in various cell model systems: cryptic vs. active - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ptglab.co.jp [ptglab.co.jp]
- 17. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 18. sysy.com [sysy.com]
- 19. bosterbio.com [bosterbio.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Flow Cytometry Analysis of Tissue Factor Expression in Human Platelets [jove.com]
- 22. ashpublications.org [ashpublications.org]
- 23. research.pasteur.fr [research.pasteur.fr]
The Evolution of Thromboplastin Reagents: A Technical Guide from Crude Extracts to Modern Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical evolution of thromboplastin reagents, from their origins as crude tissue extracts to the highly standardized and sophisticated formulations used today. Understanding this progression is paramount for researchers and professionals in coagulation studies and anticoagulant drug development, as the nature of the this compound reagent profoundly impacts the accuracy, consistency, and clinical relevance of prothrombin time (PT) and International Normalized Ratio (INR) testing.
From Animal Tissues to Recombinant Technology: A Historical Overview
The journey of this compound reagents began with the discovery that tissue extracts could initiate blood coagulation. Early reagents were rudimentary, often prepared in-house from animal tissues, leading to significant variability in test results.
Crude Extracts: For many years, the primary source of this compound was acetone-dried powder of rabbit brain or human placenta.[1][2] These crude extracts contained a mixture of tissue factor (the primary initiator of the extrinsic coagulation pathway) and phospholipids (B1166683), both essential components for the activation of Factor X.[1] However, the composition of these extracts varied considerably depending on the tissue source, the species, and the extraction method, leading to poor standardization and reproducibility of PT results.[3][4]
The Advent of Standardization: The introduction of the International Normalized Ratio (INR) system in 1983 by the World Health Organization (WHO) was a landmark in standardizing oral anticoagulant therapy monitoring.[2] This system relies on the calibration of each this compound reagent against an international reference preparation to assign it an International Sensitivity Index (ISI).[5] The ISI reflects the reagent's sensitivity to the reduction of vitamin K-dependent clotting factors compared to the primary international reference this compound, which has an ISI of 1.0.[5]
Modern Reagents: The limitations of crude extracts spurred the development of more defined and consistent reagents. The cloning of the human tissue factor gene in 1987 paved the way for the production of recombinant human tissue factor (rTF).[2] Modern this compound reagents are typically composed of purified rTF reconstituted into synthetic phospholipid vesicles, offering superior purity, homogeneity, and reduced lot-to-lot variability.[3][4]
Composition and Manufacturing: A Tale of Two Reagents
The transition from crude to modern this compound reagents represents a shift from biological heterogeneity to defined chemical composition.
Crude this compound Extracts
-
Source: Primarily rabbit brain, but also human placenta, bovine brain, and lung.[6][7][8]
-
Composition: A complex mixture of tissue factor, various phospholipids (with varying head groups and fatty acid chains), and other cellular components.[1] The exact composition was often proprietary and subject to significant batch-to-batch variation.[3]
-
Manufacturing: The process generally involved mincing the tissue, dehydrating it with acetone, and then extracting the this compound activity using a saline solution.[6][7] The extract was then often lyophilized for stability.
Modern Recombinant and Synthetic Reagents
-
Tissue Factor Source: Purified recombinant human tissue factor expressed in host systems like E. coli.[3]
-
Phospholipid Source: A defined mixture of synthetic phospholipids, such as phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS), in specific molar ratios.[3][4] This allows for precise control over the procoagulant surface provided by the vesicles.
-
Manufacturing: Involves the expression and purification of rTF, followed by its reconstitution into artificially prepared phospholipid vesicles of a specific size and composition. This process offers a high degree of control and consistency.
Performance Characteristics: A Comparative Analysis
The evolution of this compound reagents has led to significant improvements in performance, particularly in terms of consistency and sensitivity.
Lot-to-Lot Consistency
One of the most significant drawbacks of crude extracts was the high degree of lot-to-lot variability. This necessitated extensive validation by clinical laboratories with each new batch of reagent. Modern recombinant and synthetic reagents exhibit markedly improved consistency.
| Reagent Type | Source of Variation | Typical Coefficient of Variation (CV) for Lot-to-Lot Difference |
| Crude Extract (e.g., Rabbit Brain) | Biological variability of tissue source, extraction inconsistencies.[3] | 1.5% - 10.3% |
| Synthetic Phospholipid-Based | High purity and homogeneity of components.[3] | 0.7% - 2.4% |
Table 1: Comparison of Lot-to-Lot Consistency.
Sensitivity to Coagulation Factors
The sensitivity of a this compound reagent to deficiencies in coagulation factors, particularly Factor VII, is a critical performance characteristic. While both types of reagents are sensitive to factor deficiencies, the well-defined nature of modern reagents can lead to more predictable responses.
| Reagent Type | Sensitivity to Factor VII | Notes |
| Crude Extract (e.g., Rabbit Brain) | Variable; can be influenced by contaminating factors in the extract. | Different sources of this compound (e.g., rabbit vs. human) can yield different Factor VII activity levels.[8] |
| Recombinant Human Tissue Factor | Generally high and consistent sensitivity. | The purity of the system allows for a more direct assessment of Factor VII activity. |
Table 2: General Comparison of Sensitivity to Factor VII.
Heparin Sensitivity
This compound reagents can have varying sensitivity to unfractionated heparin, which can interfere with PT/INR testing, particularly when patients are transitioning from heparin to oral anticoagulants. Some modern recombinant reagents are formulated to have low sensitivity to heparin within the therapeutic range.[9]
| Reagent Type | Heparin Sensitivity | Clinical Implication |
| Crude Extract | Can be highly variable between different manufacturers and even different lots.[10][11] | Can lead to falsely elevated INR values in heparinized patients.[9] |
| Modern Recombinant | Often designed to have low sensitivity to therapeutic levels of heparin.[9] | Provides more accurate INR results during heparin co-administration. |
Table 3: General Comparison of Heparin Sensitivity.
Experimental Protocols
Protocol for International Sensitivity Index (ISI) Calibration (WHO Method)
Objective: To calibrate a new batch of this compound reagent against a WHO International Reference Preparation (IRP).
Materials:
-
Test this compound reagent.
-
WHO International Reference Preparation (IRP) of this compound.
-
Freshly collected citrated plasma from at least 20 healthy donors and 60 patients on stable oral anticoagulant therapy.[12]
-
Coagulation analyzer.
-
Log-log graph paper or appropriate statistical software.
Procedure:
-
Plasma Collection: Collect blood into 3.2% trisodium (B8492382) citrate. Prepare platelet-poor plasma by centrifugation.
-
Testing: Perform PT tests in duplicate for each plasma sample using both the test this compound and the IRP.[5]
-
Data Plotting: For each plasma sample, plot the logarithm of the PT obtained with the test this compound on the x-axis against the logarithm of the PT obtained with the IRP on the y-axis.[13]
-
Orthogonal Regression: Calculate the best-fit line through the plotted points using orthogonal regression analysis.
-
ISI Calculation: The slope of the regression line is the ISI of the test this compound.[13]
Protocol for Assessing Sensitivity to Factor VII Deficiency
Objective: To determine the responsiveness of a this compound reagent to low levels of Factor VII.
Materials:
-
Test this compound reagent.
-
Factor VII-deficient plasma.
-
Normal pooled plasma (NPP) with 100% Factor VII activity.
-
Coagulation analyzer.
Procedure:
-
Prepare Dilutions: Create a series of dilutions of NPP in Factor VII-deficient plasma to obtain a range of Factor VII concentrations (e.g., 50%, 25%, 12.5%, 6.25%).
-
Perform PT Testing: Measure the PT for each dilution using the test this compound reagent.
-
Plot Data: Plot the PT in seconds (y-axis) against the Factor VII concentration (x-axis).
-
Analysis: Evaluate the prolongation of the PT as the Factor VII concentration decreases. A steeper slope indicates higher sensitivity.
Protocol for Evaluating Lot-to-Lot Consistency
Objective: To compare the performance of a new lot of this compound reagent against the current in-use lot.
Materials:
-
New lot of this compound reagent.
-
Current lot of this compound reagent.
-
A panel of at least 20 patient plasma samples, including normal and therapeutic range INRs.[14]
-
Coagulation analyzer.
Procedure:
-
Parallel Testing: Test each plasma sample in duplicate with both the new and current lots of reagent.
-
Data Analysis:
-
Correlation and Regression: Perform linear regression analysis comparing the INR results from the two lots. The correlation coefficient (r) should ideally be >0.95.
-
Bias Assessment: Use a Bland-Altman plot to assess the agreement between the two lots and identify any systematic bias.[5]
-
Mean Normal Prothrombin Time (MNPT): Determine the MNPT for the new lot using at least 20 normal donor plasmas.[14]
-
Visualizing the Core Concepts
Signaling Pathway: Extrinsic Coagulation Cascade
References
- 1. Comparison between recombinant and rabbit this compound in the management of patients on oral anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Usefulness of synthetic phospholipid in measurement of activated partial this compound time: a new preparation procedure to reduce batch difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7148067B2 - this compound reagents - Google Patents [patents.google.com]
- 5. Comparing different lots of activated partial this compound time reagent: analysis of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Ox brain versus rabbit brain this compound assays are the best tool for a preliminary diagnosis of the Arg304Gln factor VII defect (FVII Padua) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Comparative multicenter study of a rabbit high-sensitivity this compound and a recombinant this compound with synthetic phospholipids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the activated partial this compound time (APTT) sensitivity to heparin using five commercial reagents: implications for therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. nibsc.org [nibsc.org]
- 13. Guidelines on preparation, certification, and use of certified plasmas for ISI calibration and INR determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. International Council for Standardization in Haematology Guidance for New Lot Verification of Coagulation Reagents, Calibrators, and Controls - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Thromboplastin (Tissue Factor) in Hemostasis and Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thromboplastin, more commonly known in contemporary literature as Tissue Factor (TF), is a transmembrane glycoprotein (B1211001) that plays a critical and indispensable role in the initiation of the extrinsic pathway of blood coagulation. This guide provides an in-depth exploration of the molecular mechanisms of TF in maintaining hemostasis and its pathological involvement in thrombosis. We will delve into its structure, function, signaling pathways, and the experimental methodologies used to investigate its activity, providing a comprehensive resource for researchers and professionals in the field.
Introduction: The Dual Nature of Tissue Factor
Tissue Factor is the primary cellular initiator of blood coagulation. Under normal physiological conditions, it is sequestered within the subendothelial layers of blood vessels, separated from the circulating blood. This anatomical separation is a key regulatory mechanism, preventing inappropriate activation of the coagulation cascade. However, upon vascular injury, TF becomes exposed to the bloodstream, initiating a rapid series of enzymatic reactions to form a fibrin (B1330869) clot and seal the wound, a process vital for hemostasis.
Conversely, aberrant expression of TF, often induced by inflammatory cytokines, endotoxins, or found on the surface of cancer cells, can lead to pathological thrombus formation (thrombosis). This can result in life-threatening conditions such as deep vein thrombosis, pulmonary embolism, and myocardial infarction. Understanding the intricate regulation and function of TF is therefore paramount for the development of novel antithrombotic therapies.
Molecular Structure and Function
Tissue Factor is a 47 kDa protein composed of three domains: an extracellular domain, a transmembrane domain, and a short cytoplasmic tail. The extracellular domain is responsible for binding with high affinity to Factor VII (FVII), a serine protease present in the blood. The binding of TF to FVII leads to the activation of FVII to Factor VIIa (FVIIa). The TF:FVIIa complex is the catalytic engine of the extrinsic pathway, responsible for activating Factor IX and Factor X.
The Coagulation Cascade Initiation
The activation of Factor X to Factor Xa (FXa) by the TF:FVIIa complex is the central event in the initiation of coagulation. FXa, in complex with its cofactor Factor Va, forms the prothrombinase complex, which rapidly converts prothrombin to thrombin. Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural meshwork of a blood clot.
Figure 1: Initiation of the extrinsic coagulation pathway by Tissue Factor.
Tissue Factor in Thrombosis
The pathological expression of TF is a key driver of thrombosis. A variety of cells, including monocytes, macrophages, and endothelial cells, can be induced to express TF in response to inflammatory stimuli such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). Furthermore, many types of cancer cells constitutively express TF, contributing to the high incidence of venous thromboembolism in cancer patients.
Cell-Based Signaling and Regulation
The expression of the TF gene (F3) is tightly regulated by various transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). Inflammatory signaling pathways converge on these transcription factors to induce TF expression.
Figure 2: Inflammatory regulation of Tissue Factor gene expression.
Quantitative Data on Tissue Factor Interactions
The following table summarizes key quantitative parameters related to Tissue Factor and its interactions.
| Parameter | Value | Species | Method | Reference |
| TF:FVIIa Binding Affinity (Kd) | ~1 nM | Human | Surface Plasmon Resonance | |
| TF Extracellular Domain MW | ~30 kDa | Human | SDS-PAGE | |
| Full-Length TF MW | ~47 kDa | Human | SDS-PAGE | |
| TF Concentration (Monocytes, stimulated) | >10,000 molecules/cell | Human | Flow Cytometry | |
| TF Concentration (Atherosclerotic Plaques) | High | Human | Immunohistochemistry |
Experimental Protocols for Studying Tissue Factor
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay is a fundamental, widely used coagulation test that assesses the integrity of the extrinsic and common pathways of coagulation. It measures the time it takes for a fibrin clot to form after the addition of a commercial this compound reagent and calcium to a plasma sample.
Methodology:
-
Sample Preparation: Collect whole blood into a tube containing a citrate (B86180) anticoagulant. Centrifuge the blood to separate the plasma.
-
Reagent Preparation: Reconstitute the this compound reagent according to the manufacturer's instructions. This reagent contains a source of TF and phospholipids.
-
Assay Performance:
-
Pre-warm the plasma sample and the this compound reagent to 37°C.
-
Add a specific volume of the this compound reagent to the plasma sample.
-
Simultaneously, start a timer.
-
Observe the sample for clot formation. The time from the addition of the reagent to the formation of a visible clot is the prothrombin time.
-
Figure 3: Experimental workflow for the Prothrombin Time (PT) assay.
Chromogenic Factor Xa Generation Assay
This assay provides a more quantitative measure of TF activity by measuring the rate of Factor Xa generation.
Methodology:
-
Sample Preparation: Prepare cell lysates or purified TF preparations.
-
Reaction Mixture: In a microplate well, combine the sample containing TF with purified Factor VIIa and Factor X in a suitable buffer containing calcium.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the generation of Factor Xa.
-
Detection: Add a chromogenic substrate specific for Factor Xa. The cleavage of this substrate by Factor Xa releases a colored product.
-
Measurement: Measure the absorbance of the colored product over time using a microplate reader. The rate of color development is proportional to the TF activity in the sample.
Therapeutic Targeting of Tissue Factor
Given its central role in thrombosis, TF is a prime target for the development of novel antithrombotic drugs. Strategies for targeting TF include:
-
Direct inhibitors of TF: Monoclonal antibodies and small molecules that block the TF:FVIIa interaction.
-
Inhibitors of the TF:FVIIa complex: Agents that bind to and inactivate the catalytic activity of the complex.
-
Downregulation of TF expression: Therapies aimed at reducing the inflammatory stimuli that lead to TF expression.
Conclusion
This compound (Tissue Factor) is a molecule of profound physiological and pathological significance. Its tightly regulated expression and activity are essential for maintaining hemostasis, while its aberrant expression is a key driver of thrombosis. A thorough understanding of its molecular biology, biochemistry, and cellular regulation is crucial for the development of effective and safe antithrombotic therapies. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the multifaceted roles of this critical protein.
An In-depth Technical Guide to the Domains of the Thromboplastin-Factor VIIa Complex
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The formation of the Thromboplastin-Factor VIIa (TF-FVIIa) complex is the primary initiating event of the extrinsic pathway of blood coagulation.[1][2][3] This complex, also known as the extrinsic tenase, is a two-component enzyme system comprising the integral membrane protein Tissue Factor (TF) and the serine protease Factor VIIa (FVIIa).[4][5][6] Beyond its critical role in hemostasis and thrombosis, the TF-FVIIa complex is now recognized as a key player in intracellular signaling pathways that influence inflammation, angiogenesis, and cancer metastasis.[7][8][9] A thorough understanding of the specific domains within each protein is fundamental for developing novel therapeutics targeting this complex. This guide provides a detailed examination of the structure and function of the individual domains, their interactions, the catalytic mechanism, and the signaling pathways governed by the TF-FVIIa complex.
Domains of Tissue Factor (this compound)
Tissue Factor (also known as this compound or CD142) is a 47 kDa transmembrane glycoprotein (B1211001) that functions as the high-affinity receptor and cofactor for Factor VII/VIIa.[5][10] It is not normally expressed on cells in contact with blood but becomes exposed upon vascular injury, triggering coagulation.[3][8] Full-length TF consists of three distinct domains.[3]
-
Extracellular Domain (residues 1-219): This domain is responsible for binding FVIIa. It is composed of two fibronectin type III-like modules, each with a β-sandwich fold, oriented at an approximate 120-degree angle.[3] This rigid structure creates an extensive, contoured binding site for FVIIa, with the N-terminal module making the most critical contacts.[11] Key residues, including Lys20, Trp45, and Asp58, are crucial for the high-affinity interaction with FVIIa.[11]
-
Transmembrane Domain (residues 220-242): This hydrophobic segment anchors the protein to the cell membrane, a critical requirement for its function.[3][12] The phospholipid surface is essential for the proper assembly and catalytic activity of the extrinsic tenase complex.[13]
-
Cytoplasmic Domain (residues 243-263): This short, 21-amino acid tail is involved in intracellular signaling.[3] Upon TF-FVIIa complex formation and subsequent activation of Protease-Activated Receptor 2 (PAR2), this domain can be phosphorylated, leading to the recruitment of signaling adapters and the initiation of downstream pathways.[9]
Domains of Factor VIIa (FVIIa)
Factor VIIa is a 50 kDa, vitamin K-dependent serine protease that circulates in plasma as a zymogen (FVII) and is activated by proteolytic cleavage.[14] FVIIa has minimal enzymatic activity on its own and requires binding to TF for its full procoagulant potential to be realized.[5][15] The structure of FVIIa is modular, consisting of a light chain and a heavy chain linked by a single disulfide bond.[14]
-
γ-Carboxyglutamic Acid (Gla) Domain: Located at the N-terminus of the light chain, this domain contains multiple γ-carboxyglutamic acid residues, which are post-translationally modified in a vitamin K-dependent manner.[13][14] The Gla domain is essential for calcium-dependent binding to negatively charged phospholipid surfaces, such as those exposed on activated platelets and damaged cells.[4][13] While it contributes to the overall stability of the TF-FVIIa complex, its primary role is membrane anchoring.[16]
-
Epidermal Growth Factor-like Domains (EGF1 and EGF2): Following the Gla domain are two EGF-like domains.[14][17] The EGF1 domain contains a crucial calcium-binding site that helps to correctly orient the Gla domain relative to the rest of the molecule, which is important for TF binding.[5] The interface between the EGF1 and EGF2 domains interacts significantly with the C-terminal module of the TF extracellular domain.[15]
-
Serine Protease (SP) Domain: This C-terminal domain comprises the heavy chain and contains the catalytic triad (B1167595) (His193, Asp242, Ser344) typical of serine proteases.[13] In free FVIIa, this domain exists in a "zymogen-like" conformation with low catalytic activity.[15][18] Binding to TF induces significant conformational changes, particularly in the 170-loop and the N-terminus of the heavy chain, which stabilize the active site, correctly form the substrate-binding pockets, and allosterically enhance its enzymatic activity by several orders of magnitude.[5][19]
Quantitative Analysis of the TF-FVIIa Interaction
The binding of FVIIa to TF is a high-affinity interaction. The precise affinity can vary depending on the experimental setup, particularly the presence and composition of phospholipids.
| Parameter | Value | Condition | Experimental Method | Reference |
| K_D | 0.5 nM | Immobilized TF, running FVIIa | Surface Plasmon Resonance (SPR) | [20] |
| K_D | 6.3 nM | Immobilized FVIIa, running soluble TF (sTF) | Surface Plasmon Resonance (SPR) | [11] |
| k_on | 3.4 x 10^5 M⁻¹s⁻¹ | Immobilized FVIIa, running sTF | Surface Plasmon Resonance (SPR) | [11] |
| k_off | 2.1 x 10⁻³ s⁻¹ | Immobilized FVIIa, running sTF | Surface Plasmon Resonance (SPR) | [11] |
| K_D | 259 pM | TF in PCPS vesicles, titrating FVIIa | S2238 hydrolysis activity assay | [21] |
| K_D | < 50 pM | Full-length TF in PS-containing vesicles | Amidolytic Activity Assay | [22] |
| K_D | ~2 to 5 nM | Soluble TF (sTF) or TF in neutral vesicles | Amidolytic Activity Assay | [22] |
Note: The presence of anionic phospholipids, like phosphatidylserine (B164497) (PS), in the membrane significantly increases the binding affinity (>100-fold), resulting in picomolar dissociation constants.[16][22][23]
Key Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a widely used technique to measure the real-time kinetics of protein-protein interactions.[11][23]
Methodology Overview:
-
Immobilization: One binding partner (e.g., recombinant FVIIa) is covalently immobilized onto the surface of a sensor chip.
-
Association: A solution containing the other binding partner (the analyte, e.g., soluble TF) is flowed over the sensor surface at a constant concentration. Binding is detected as a change in the refractive index at the surface, measured in resonance units (RU). The rate of RU change provides the association rate constant (k_on).[11]
-
Dissociation: The analyte solution is replaced with a continuous flow of buffer. The dissociation of the complex is monitored as a decrease in RU over time, which is used to calculate the dissociation rate constant (k_off).[11]
-
Data Analysis: The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off/k_on.[11] For more accurate analysis, especially when TF is in a lipid environment, TF can be incorporated into liposomes which are then captured on the chip surface before FVIIa is introduced as the analyte.[16][23]
Chromogenic Amidolytic Activity Assay
This assay measures the enzymatic activity of FVIIa or the TF-FVIIa complex by monitoring the cleavage of a small, synthetic chromogenic substrate.[22][24]
Methodology Overview:
-
Reaction Setup: Purified FVIIa is incubated in a buffer solution (e.g., HEPES with NaCl, CaCl₂, and BSA) in the wells of a 96-well plate. To measure TF-dependent activity, a saturating concentration of recombinant TF (either soluble or relipidated) is included.[22]
-
Initiation: The reaction is initiated by adding a chromogenic substrate (e.g., Chromozym t-PA) that consists of a short peptide sequence recognized by FVIIa, linked to a chromophore like p-nitroaniline (pNA).[22]
-
Detection: Cleavage of the substrate by active FVIIa releases the pNA chromophore, which absorbs light at 405 nm.[22] The rate of increase in absorbance is monitored over time using a spectrophotometer (plate reader).
-
Analysis: The initial rate of substrate hydrolysis (V_max) is directly proportional to the concentration of active TF-FVIIa complex. This assay can be used to determine kinetic parameters or to quantify the concentration of active FVIIa or functional TF in a sample.[22][25]
One-Stage Clotting Assay
This functional assay measures the ability of FVIIa to initiate coagulation in a plasma-based system.[24][26]
Methodology Overview:
-
Sample Preparation: The test sample containing FVIIa is diluted and added to FVII-deficient plasma. This plasma contains all other coagulation factors except FVII.[27]
-
Initiation: Coagulation is initiated by adding a reagent containing recombinant TF (or this compound) and calcium chloride.[12][26][27]
-
Detection: The time taken for a fibrin (B1330869) clot to form is measured using a coagulometer, which can detect changes in optical density or mechanical movement.[27]
-
Analysis: The clotting time is inversely proportional to the concentration of active FVIIa in the sample. A standard curve is generated using known concentrations of FVIIa, from which the activity in the unknown sample can be interpolated.[26]
Signaling Pathways and Visualizations
The TF-FVIIa complex initiates two major types of signaling: the coagulation cascade and intracellular signaling.
Extrinsic Tenase Complex and Coagulation Cascade
The canonical function of the TF-FVIIa complex is to activate Factor X and Factor IX, initiating the coagulation cascade that leads to thrombin generation and fibrin clot formation.[1][2][3]
Caption: Initiation of the extrinsic coagulation cascade by the TF-FVIIa complex.
TF-FVIIa Intracellular Signaling via PAR2
Beyond hemostasis, the TF-FVIIa complex can cleave and activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor, initiating intracellular signaling cascades.[7][9]
Caption: TF-FVIIa-mediated intracellular signaling through PAR2 activation.
Experimental Workflow for SPR Analysis
The logical flow of an SPR experiment to determine binding kinetics is outlined below.
Caption: General experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion and Therapeutic Implications
The modular domain structure of the TF-FVIIa complex underpins its dual role in coagulation and cell signaling. The extracellular domains of TF provide a specific, high-affinity docking site that allosterically activates the protease domain of FVIIa, while the Gla domain of FVIIa ensures localization to phospholipid membranes where its substrates are concentrated. This intricate interplay is essential for its potent procoagulant activity. Furthermore, the ability of the complex to activate PAR2 links the coagulation system directly to cellular responses like inflammation and angiogenesis.[7][8]
For drug development professionals, each domain and interface represents a potential target for therapeutic intervention. Strategies include:
-
Active Site Inhibitors: Small molecules or biologics that directly block the FVIIa catalytic site.
-
Binding Inhibitors: Antibodies or peptides that block the TF-FVIIa interface, preventing complex formation and subsequent activation.[11]
-
Gla Domain Targeting: Agents that interfere with the interaction between the FVIIa Gla domain and cell membranes.
-
Signaling Modulators: Molecules that specifically inhibit PAR2 activation without affecting the procoagulant activity of the complex.
A detailed molecular understanding of the domains of the TF-FVIIa complex is therefore not only crucial for basic research but also provides a robust framework for the rational design of next-generation antithrombotic and anti-cancer agents.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Tissue Factor, Blood Coagulation, and Beyond: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Factor Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenase - Wikipedia [en.wikipedia.org]
- 5. Structure-function relationship of the interaction between tissue factor and factor VIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eclinpath.com [eclinpath.com]
- 7. Beyond thrombosis: the impact of tissue factor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue factor: newer concepts in thrombosis and its role beyond thrombosis and hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fritsmafactor.com [fritsmafactor.com]
- 11. Analysis of the factor VIIa binding site on human tissue factor: effects of tissue factor mutations on the kinetics and thermodynamics of binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Biochemical, molecular and clinical aspects of coagulation factor VII and its role in hemostasis and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Biology Of Factor VIIa/Tissue Factor Initiated Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of human factor VIIa and its implications for the triggering of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of factor VIIa binding to relipidated tissue factor by surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blood_Clotting_Factor_VIIa [collab.its.virginia.edu]
- 18. [PDF] Structural biology of factor VIIa/tissue factor initiated coagulation. | Semantic Scholar [semanticscholar.org]
- 19. Beating tissue factor at its own game: Design and properties of a soluble tissue factor–independent coagulation factor VIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of the kinetic constants of tissue factor/factor VII/factor VIIA and antithrombin/heparin using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tf7.org [tf7.org]
- 23. Analysis of factor VIIa binding to relipidated tissue factor by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The various assays for measuring activity states of factor VIIa in plasma and therapeutic products: Diagnostic value and analytical usefulness in various pathophysiological states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. coachrom.com [coachrom.com]
- 27. usp.org [usp.org]
The Cornerstone of Coagulation: A Technical Guide to the Phospholipid Component of Thromboplastin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational studies on the phospholipid component of thromboplastin, also known as Tissue Factor (TF). It delves into the critical role of phospholipids (B1166683) in the initiation of the extrinsic coagulation cascade, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical processes.
Introduction: The Essential Role of the Phospholipid Bilayer
This compound, the primary initiator of in vivo blood coagulation, is a complex of two essential components: the protein Tissue Factor and a phospholipid membrane. While the protein component provides the binding site for Factor VIIa (FVIIa), the phospholipid bilayer is not a passive scaffold. It is a dynamic and critical modulator of the enzymatic activity of the TF:FVIIa complex. Foundational studies have unequivocally demonstrated that the removal of the phospholipid component leads to a near-complete loss of this compound's biological activity, which can be restored by reincorporating the protein into a suitable phospholipid environment.[1][2]
The phospholipid surface provides a two-dimensional matrix that concentrates the coagulation factors, increasing the efficiency of their interactions. Crucially, the composition of this surface, particularly the presence of anionic phospholipids, dictates the procoagulant potential of the entire complex.
Phospholipid Composition and Procoagulant Activity
The procoagulant activity of the this compound complex is profoundly influenced by the specific types of phospholipids present in the bilayer.
The Primacy of Anionic Phospholipids: Phosphatidylserine (B164497) (PS)
A recurring and central theme in the study of this compound is the absolute requirement for a net negative charge on the phospholipid surface. This is physiologically achieved by the exposure of phosphatidylserine (PS) on the outer leaflet of cell membranes upon injury or activation. While typically sequestered to the inner leaflet in healthy cells, the translocation of PS to the exterior provides the critical surface for the assembly and optimal function of coagulation enzyme complexes, including the TF:FVIIa complex (extrinsic tenase) and the prothrombinase complex.[3][4][5]
Synergistic Effects of Phosphatidylethanolamine (B1630911) (PE)
While PS provides the essential negative charge, other phospholipids play significant modulatory roles. Studies have shown that phosphatidylethanolamine (PE) acts synergistically with PS to enhance TF:FVIIa activity. The presence of PE in the phospholipid vesicles dramatically lowers the concentration of PS required to achieve maximal procoagulant activity. This suggests that PE may influence the conformation of the TF:FVIIa complex or its interaction with its substrate, Factor X.
In some early studies focusing on specific assay conditions, PE was found to be the most active single phospholipid, followed by phosphatidylcholine (PC), while PS appeared inert.[1][2] However, the current consensus, supported by numerous kinetic studies, emphasizes the indispensable role of PS, often in concert with PE, for robust physiological activity.
Tissue-Specific Variations
This compound was historically prepared from tissue extracts, most commonly from the brain, lung, and placenta.[6][7][8] These tissues are rich sources of both Tissue Factor and the necessary phospholipids. While detailed comparative lipidomic analyses of this compound from different tissues are not extensively documented in single studies, the general phospholipid composition of these organs influences the activity of the extracted this compound. The brain, for instance, is known to have a high content of PE and PS.[9][10] This inherent richness in procoagulant phospholipids contributes to the high activity of brain-derived this compound preparations. Functional studies have shown differences in the specific activity of TF purified from brain, lung, and placenta after relipidation, highlighting the importance of both the protein and its lipid environment.[8]
Quantitative Data on Phospholipid-Dependent Activity
The influence of phospholipid composition on the enzymatic efficiency of the coagulation cascade has been quantified through various kinetic studies. The following tables summarize key findings.
Table 1: Kinetic Parameters for Prothrombin Activation by the Prothrombinase Complex
| Phospholipid Composition | Factor Va | K_m for Prothrombin (µM) | V_max (mol Thrombin / min / mol FXa) |
| None | No | 131 | 0.61 |
| 7.5 µM PC/PS (1:1) | No | 0.058 | 2.25 |
| 7.5 µM PC/PS (1:1) | Yes | 0.21 | 1919 |
Data sourced from studies on the bovine prothrombinase complex. PC: Phosphatidylcholine; PS: Phosphatidylserine.
Table 2: Specific Activity of Tissue Factor from Different Human Tissues after Relipidation
| Tissue Source | Maximum Specific Activity (units/mg) |
| Placenta | 600 |
| Brain | 440 |
| Lung | 270 |
| Arteries | 80 |
Activity measured after relipidation of delipidated Tissue Factor protein with an optimal phospholipid ratio.[8]
Key Experimental Protocols
Reproducible and accurate assessment of this compound activity relies on standardized experimental procedures. Below are detailed methodologies for key assays and preparations.
Reconstitution of Tissue Factor into Phospholipid Vesicles (Relipidation)
This protocol describes the incorporation of purified integral membrane Tissue Factor into phospholipid vesicles of a defined composition using the detergent dialysis method. This is a fundamental technique for studying the influence of the lipid environment on TF activity.
Materials:
-
Purified, full-length Tissue Factor
-
Phospholipids (e.g., Phosphatidylcholine, Phosphatidylserine) in chloroform (B151607)
-
n-octyl-β-D-glucopyranoside (octylglucoside)
-
HBSA buffer (HEPES-buffered saline with BSA)
-
Glass test tubes
-
Nitrogen gas stream
-
Vacuum system (e.g., SpeedVac)
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Phospholipid Film Preparation:
-
In a glass test tube, dispense the desired molar ratio of phospholipids (e.g., 80 mol% PC, 20 mol% PS) from chloroform stocks.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Place the tube under high vacuum for at least 1 hour to remove any residual solvent.
-
-
Solubilization:
-
Prepare a concentrated stock solution of octylglucoside in HBSA.
-
Add the octylglucoside solution to the dried phospholipid film to achieve a final concentration well above the critical micelle concentration (CMC) of the detergent (e.g., 25-50 mM).
-
Vortex thoroughly to completely dissolve the phospholipids, forming mixed micelles.
-
-
TF Incorporation:
-
Add the purified Tissue Factor protein to the phospholipid/detergent mixed micelle solution. The molar ratio of phospholipid to TF can be varied (e.g., 3,000:1 to 50,000:1).
-
Gently mix and incubate at room temperature for 30 minutes.
-
-
Detergent Removal by Dialysis:
-
Transfer the TF/phospholipid/detergent mixture into a dialysis cassette.
-
Dialyze against a large volume of HBSA buffer at 4°C. Perform several buffer changes over 48 hours to ensure complete removal of the detergent.
-
-
Vesicle Formation and Storage:
-
As the detergent is removed, the phospholipids spontaneously assemble into unilamellar vesicles with TF incorporated into the bilayer.
-
Recover the reconstituted proteoliposomes from the dialysis cassette.
-
Store at 4°C for short-term use or flash-freeze in liquid nitrogen for long-term storage.
-
Prothrombin Time (PT) Assay
The PT assay is a fundamental, clot-based test that measures the activity of the extrinsic and common pathways of coagulation.
Materials:
-
Recombinant this compound Reagent (containing TF proteoliposomes and CaCl₂)
-
Platelet-Poor Plasma (PPP) from citrated whole blood
-
Normal and Abnormal Plasma Controls
-
Coagulometer or a 37°C water bath and stopwatch
-
Plastic test tubes and pipettes
Procedure:
-
Sample and Reagent Preparation:
-
Prepare platelet-poor plasma by centrifuging citrated whole blood at ~2500 x g for 15 minutes.
-
Pre-warm the this compound reagent, plasma samples, and controls to 37°C.
-
-
Assay Performance (Manual Method):
-
Pipette 100 µL of the patient or control plasma into a clean plastic test tube incubated at 37°C.
-
Allow the plasma to incubate for 1-3 minutes.
-
Forcibly add 200 µL of the pre-warmed this compound reagent to the plasma and simultaneously start a stopwatch.
-
Gently tilt the tube back and forth, observing for the formation of the first fibrin (B1330869) strands, which signifies clot formation.
-
Stop the stopwatch immediately upon clot detection and record the time in seconds.
-
-
Quality Control:
-
Run normal and abnormal controls with each batch of patient samples to ensure the validity of the results.
-
Chromogenic Factor Xa Generation Assay
This assay provides a more quantitative measure of the TF:FVIIa complex's enzymatic activity by monitoring the generation of Factor Xa (FXa).
Materials:
-
Reconstituted TF Proteoliposomes
-
Purified Factor VIIa
-
Purified Factor X
-
Assay Buffer (e.g., HEPES-buffered saline with BSA and CaCl₂)
-
Chromogenic FXa Substrate (e.g., S-2222)
-
Stop Solution (e.g., 20% acetic acid)
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Reaction Setup:
-
In a microplate well, combine the reconstituted TF proteoliposomes, Factor VIIa, and assay buffer.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding Factor X to the wells. Incubate at 37°C for a defined period (e.g., 5 minutes). The TF:FVIIa complex will begin to cleave Factor X, generating Factor Xa.
-
-
Measurement of FXa Activity:
-
Add the chromogenic FXa substrate to the reaction mixture. The FXa present will cleave the substrate, releasing a colored p-nitroaniline (pNA) molecule.
-
-
Stopping the Reaction and Reading:
-
After a set time, add the stop solution to quench the reaction.
-
Measure the absorbance of the solution at 405 nm using a microplate reader.
-
-
Quantification:
-
The absorbance is directly proportional to the amount of FXa generated. A standard curve can be created using known concentrations of purified FXa to determine the concentration of FXa produced in the experimental samples.
-
Signaling Pathways and Visualizations
The initiation of the extrinsic coagulation cascade is a well-defined signaling pathway. The following diagrams, generated using the DOT language, illustrate the key steps and experimental workflows.
The Extrinsic Coagulation Cascade
This diagram illustrates the sequential activation of coagulation factors following the exposure of this compound (Tissue Factor and phospholipids).
Caption: The extrinsic pathway of blood coagulation initiated by Tissue Factor.
Experimental Workflow: TF Relipidation
This diagram outlines the key steps in the reconstitution of Tissue Factor into phospholipid vesicles, a crucial in vitro technique.
Caption: Workflow for reconstituting Tissue Factor into phospholipid vesicles.
Conclusion
The phospholipid component of this compound is a pivotal determinant of its procoagulant function. Foundational research has established that a negatively charged surface, primarily provided by phosphatidylserine, is essential for the catalytic activity of the TF:FVIIa complex. Furthermore, the specific lipid composition, including the synergistic role of phosphatidylethanolamine, fine-tunes this activity. The quantitative data and detailed protocols presented in this guide provide a robust framework for researchers and drug development professionals engaged in the study of hemostasis, thrombosis, and the development of novel anticoagulant therapies. A thorough understanding of these fundamental principles is critical for accurately interpreting experimental results and for designing new strategies to modulate the initiation of blood coagulation.
References
- 1. The phospholipid requirement of tissue factor in blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phospholipid requirement of tissue factor in blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue Factor, Blood Coagulation, and Beyond: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. Phospholipid composition controls this compound sensitivity to individual clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of human tissue thromboplastins from brain, lung, arteries, and placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of phospholipids in the brain, heart, kidney, and liver: brain phospholipids are least enriched with polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of phospholipids in the brain, heart, kidney, and liver: brain phospholipids are least enriched with polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Prothrombin Time (PT) Assay Using Thromboplastin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prothrombin Time (PT) assay is a fundamental screening test of the extrinsic and common pathways of the coagulation cascade.[1] It measures the time it takes for a fibrin (B1330869) clot to form in a plasma sample after the addition of a thromboplastin reagent.[2][3] This assay is crucial for monitoring oral anticoagulant therapy (like warfarin), assessing liver function, and diagnosing inherited or acquired coagulation disorders.[4][5] this compound, a combination of tissue factor and phospholipids, initiates the coagulation cascade by activating Factor VII.[6][7]
Principle of the Assay
The PT assay is based on the principle that the addition of this compound and calcium to citrated, platelet-poor plasma will initiate the extrinsic coagulation pathway, leading to the formation of a fibrin clot.[3][8] The time taken from the addition of the reagents to the formation of the clot is measured in seconds and is referred to as the prothrombin time.[6]
Reagents and Materials
-
This compound Reagent: A commercially available reagent containing tissue factor (rabbit brain or recombinant human) and phospholipids.[2][9] The International Sensitivity Index (ISI) of the this compound, which indicates its sensitivity compared to a World Health Organization (WHO) international reference preparation, should be known.[1][6]
-
Calcium Chloride (0.025 M): Often included in the this compound reagent or provided separately.[2]
-
Control Plasmas: Normal and abnormal control plasmas with known PT values are essential for quality control.[8][10]
-
Patient/Test Plasma: Platelet-poor plasma (PPP) obtained from citrated whole blood.[2]
-
Equipment:
Experimental Protocol
Specimen Collection and Preparation
-
Collect whole blood into a blue-top tube containing 3.2% buffered sodium citrate (B86180) anticoagulant.[4][11]
-
The ratio of blood to anticoagulant should be 9:1. Ensure the tube is filled to at least 90% capacity to maintain this ratio.[11][12]
-
Gently invert the tube several times to ensure thorough mixing.[11]
-
Centrifuge the sample at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[8]
-
Carefully aspirate the plasma using a plastic pipette and transfer it to a clean plastic test tube.[8]
-
The assay should be performed within 4 hours of sample collection if stored at room temperature.[8] For longer storage, plasma can be frozen.[11]
Assay Procedure (Manual Method)
-
Pre-warm the this compound reagent and the patient/control plasma samples to 37°C in a water bath.[7]
-
Pipette 100 µL of the plasma sample into a pre-warmed test tube.
-
Incubate the plasma at 37°C for 3-5 minutes.[7]
-
Forcefully add 200 µL of the pre-warmed this compound reagent to the plasma and simultaneously start a stopwatch.
-
Keep the tube in the water bath and gently tilt it back and forth, observing for the formation of a fibrin clot.
-
Stop the stopwatch as soon as the clot is visible and record the time in seconds.
Assay Procedure (Automated Method)
Follow the specific instructions provided by the manufacturer of the automated coagulometer. The general principle involves the instrument automatically dispensing the reagent and detecting clot formation photo-optically or mechanically.[12]
Quality Control
A robust quality control (QC) program is essential to ensure the accuracy and reliability of PT assay results.
-
Internal Quality Control (IQC): Run normal and abnormal control plasmas with known values at the beginning of each batch of tests, after any change in reagents, and after instrument maintenance.[8] The results should fall within the established acceptable ranges for the laboratory.
-
External Quality Assessment (EQA): Participate in an EQA program to compare the laboratory's performance with other laboratories. This helps to identify any systematic errors.
-
Lot-to-Lot Variation: When a new lot of this compound reagent is introduced, it should be validated against the old lot using control plasmas and patient samples.
Data Presentation and Interpretation
The results of the PT assay can be expressed in several ways:
-
Prothrombin Time (PT) in Seconds: The direct measurement of the time to clot formation.[13] The normal range for PT is typically 11 to 13.5 seconds, but this can vary depending on the this compound reagent and the analytical system used.[4][14]
-
International Normalized Ratio (INR): The INR was developed by the WHO to standardize PT results across different laboratories and this compound reagents.[1][15] It is calculated using the following formula:
INR = (Patient PT / Mean Normal PT)ISI
Where:
-
Patient PT is the prothrombin time of the patient in seconds.
-
Mean Normal PT (MNPT) is the geometric mean of the PT values from a group of at least 20 healthy individuals.[16]
-
ISI (International Sensitivity Index) is a value assigned by the manufacturer to each batch of this compound, indicating its sensitivity.[1]
-
Quantitative Data Summary
| Parameter | Normal Range | Therapeutic Range (Warfarin) | Critical Value |
| Prothrombin Time (PT) | 11.0 - 13.5 seconds[4][14] | >1.5 - 2 times control value[4] | >20 seconds[4] |
| International Normalized Ratio (INR) | 0.8 - 1.2[1][14] | 2.0 - 3.0 (most indications)[1][14] | >5.0[14] |
| 2.5 - 3.5 (high-risk conditions)[14] |
Note: Reference ranges may vary slightly between laboratories and should be established for each specific reagent and instrument combination.[14]
Signaling Pathway and Experimental Workflow
Extrinsic Coagulation Pathway
Caption: The extrinsic pathway of the coagulation cascade initiated by Tissue Factor.
Experimental Workflow for Prothrombin Time (PT) Assay
Caption: The experimental workflow for performing a Prothrombin Time (PT) assay.
References
- 1. Prothrombin time - Wikipedia [en.wikipedia.org]
- 2. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 3. Prothrombin time/international normalized ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. learnhaem.com [learnhaem.com]
- 7. labcarediagnostics.com [labcarediagnostics.com]
- 8. atlas-medical.com [atlas-medical.com]
- 9. Prothrombin Time (PT) | technoclone.com [technoclone.com]
- 10. QC Materials for Haemostasis - AB Scientific [abscientific.com]
- 11. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 12. labcorp.com [labcorp.com]
- 13. Prothrombin Time (PT) Test - Purpose, Procedure and Results - Dr Lal PathLabs Blog [lalpathlabs.com]
- 14. droracle.ai [droracle.ai]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. vitroscient.com [vitroscient.com]
Application of Thromboplastin in Viscoelastic Assays: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate world of hemostasis research and drug development, understanding the dynamics of blood clot formation is paramount. Viscoelastic assays, such as Thrombelastography (TEG®) and Rotational Thromboelastometry (ROTEM®), have emerged as indispensable tools, providing a holistic view of the coagulation process. A key component in unlocking the full potential of these assays is the use of thromboplastin, a potent activator of the extrinsic coagulation pathway. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in TEG® and ROTEM® assays.
Introduction to Viscoelastic Assays and the Role of this compound
Viscoelastic hemostatic assays (VHAs) like TEG® and ROTEM® measure the viscoelastic properties of whole blood during clotting in real-time. Unlike traditional coagulation tests such as prothrombin time (PT) and activated partial this compound time (aPTT), which measure isolated endpoints, VHAs provide a comprehensive picture of clot initiation, formation, strength, and lysis.[1]
This compound, also known as tissue factor (Factor III), is a crucial protein-phospholipid complex that initiates the extrinsic pathway of coagulation upon vascular injury.[2][3] In the laboratory setting, purified or recombinant this compound is used as a reagent to trigger this pathway in viscoelastic assays, allowing for a focused assessment of the factors involved in the initial phase of clot formation.[4] The assays that specifically utilize this compound are often referred to as Rapid TEG® (rTEG®) and EXTEM® in ROTEM®.[5][6]
Principle of this compound-Activated Viscoelastic Assays
The fundamental principle of TEG® and ROTEM® involves detecting changes in the viscoelastic strength of a blood sample as it clots.[7]
-
In TEG® , a pin is suspended in a cup containing the blood sample. The cup oscillates, and as the clot forms, the torque is transmitted to the pin, which is measured.[8]
-
In ROTEM® , the cup is stationary, and the pin oscillates. The resistance to this oscillation as the clot forms is measured optically.[9]
By adding this compound to the blood sample, the extrinsic pathway is activated when tissue factor binds to Factor VII, leading to the activation of Factor X and the subsequent thrombin burst that converts fibrinogen to fibrin (B1330869).[5][10][11] This targeted activation allows for a rapid and specific evaluation of the extrinsic pathway's integrity.
Key Parameters and Their Interpretation
The output of TEG® and ROTEM® assays is a characteristic tracing and a set of quantitative parameters that describe the different phases of clot formation and dissolution. The nomenclature differs slightly between the two platforms, but the underlying principles are similar.[12]
| TEG® Parameter | ROTEM® Parameter | Description | Clinical/Research Significance |
| R (Reaction) Time | CT (Clotting Time) | Time from the start of the assay until the initial fibrin formation (2 mm amplitude).[6][8] | Reflects the activity of coagulation factors in the extrinsic pathway. A prolonged R/CT may indicate factor deficiencies or the presence of inhibitors.[5] |
| K (Kinetics) Time | CFT (Clot Formation Time) | Time from the end of R/CT until the clot reaches a certain strength (20 mm amplitude).[1][8] | Represents the rate of clot formation and is influenced by fibrinogen levels and platelet function. |
| α-Angle | α-Angle | The angle of the tangent to the curve, reflecting the speed of clot formation.[1][8] | Also indicative of the rate of fibrin polymerization and is affected by fibrinogen and platelet function. |
| MA (Maximum Amplitude) | MCF (Maximum Clot Firmness) | The greatest vertical amplitude of the tracing, representing the maximum strength of the clot.[1][8] | Reflects the overall clot stability, which is determined by platelet number and function, as well as fibrinogen concentration.[1] |
| LY30 | CL (Clot Lysis) | Percentage of amplitude reduction 30 minutes after MA/MCF, indicating fibrinolysis.[8][12] | Measures the rate of clot breakdown. Increased lysis suggests hyperfibrinolysis. |
Application Notes
The use of this compound in TEG® and ROTEM® offers several advantages for researchers and drug development professionals:
-
Rapid Assessment: Assays like RapidTEG® and EXTEM® provide results faster than those activated via the intrinsic pathway, which is critical in time-sensitive research and clinical scenarios.[5]
-
Targeted Pathway Analysis: It allows for the specific investigation of the extrinsic coagulation pathway, which is essential for studying the effects of drugs targeting tissue factor or other components of this cascade.
-
Comprehensive Hemostasis Monitoring: Provides a more complete picture of coagulation dynamics compared to standard clotting tests, offering insights into the interplay between coagulation factors, platelets, and fibrinolysis.
-
Preclinical Drug Development: Useful in preclinical studies to evaluate the pro- or anticoagulant effects of new chemical entities on the extrinsic pathway.
-
Translational Research: Bridges the gap between basic coagulation research and clinical applications by providing data that is more reflective of in vivo hemostasis.
Experimental Protocols
The following are generalized protocols for performing this compound-activated viscoelastic assays. It is crucial to refer to the specific instrument and reagent manufacturer's instructions for use for detailed procedures and quality control.
Protocol for ROTEM® EXTEM® Assay
Materials:
-
ROTEM® delta or sigma analyzer
-
Citrated whole blood sample
-
ex-tem® reagent (containing tissue factor)
-
star-tem® reagent (calcium chloride)
-
ROTEM® cups and pins
-
Calibrated pipettes
Procedure:
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate (B86180) tube. The sample should be kept at room temperature and analyzed within 4 hours of collection.[2] Gently invert the tube several times to ensure proper mixing before use.
-
Instrument Preparation: Ensure the ROTEM® analyzer is calibrated and has passed quality control checks. The measurement channels should be pre-warmed to 37°C.
-
Reagent Preparation: The ex-tem® and star-tem® reagents are typically ready to use.
-
Assay Performance: a. Place a new cup and pin into the designated measurement channel. b. Following the instrument's prompts, pipette 300 µL of the citrated whole blood sample into the cup. c. Add 20 µL of the ex-tem® reagent to the cup. d. Add 20 µL of the star-tem® reagent to initiate the reaction. e. The instrument will automatically start the measurement and display the thromboelastogram in real-time.
-
Data Analysis: The ROTEM® software will automatically calculate and display the key parameters (CT, CFT, α-Angle, MCF, A10, and ML).
Protocol for TEG® RapidTEG® Assay
Materials:
-
TEG® 5000 or 6s analyzer
-
Citrated whole blood sample
-
RapidTEG® reagent (containing tissue factor and kaolin)
-
Calcium chloride (CaCl₂)
-
TEG® cups and pins
-
Calibrated pipettes
Procedure:
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube. The sample should be handled at room temperature and tested within 2 hours of collection. Gently invert the tube before analysis.
-
Instrument Preparation: Ensure the TEG® analyzer is calibrated and has passed quality control.
-
Reagent Reconstitution: Reconstitute the lyophilized RapidTEG® reagent with the provided diluent according to the manufacturer's instructions.
-
Assay Performance: a. Place a TEG® cup into the sample well. b. Add 20 µL of CaCl₂ to the cup. c. Add 340 µL of the citrated whole blood sample to the cup. d. Add the appropriate volume of the reconstituted RapidTEG® reagent to the cup. e. Lower the pin into the cup to start the analysis.
-
Data Analysis: The TEG® analyzer software will generate the thromboelastogram and calculate the parameters (R, K, α-Angle, MA, and LY30).
Data Presentation
The following tables provide representative reference ranges for this compound-activated viscoelastic assays in healthy adults. It is important to note that these ranges can vary depending on the specific analyzer, reagent lot, and patient population. Each laboratory should establish its own reference intervals.
Table 1: Reference Ranges for ROTEM® EXTEM® Assay
| Parameter | Reference Range |
| CT (sec) | 38 - 79 |
| CFT (sec) | 34 - 159 |
| α-Angle (°) | 63 - 83 |
| A10 (mm) | 43 - 65 |
| MCF (mm) | 50 - 72 |
| ML (%) at 60 min | < 15 |
(Source: Representative values from literature and manufacturer inserts)
Table 2: Reference Ranges for TEG® RapidTEG® Assay
| Parameter | Reference Range |
| R (min) | 0.5 - 1.3 |
| K (min) | 0.4 - 1.2 |
| α-Angle (°) | 72 - 85 |
| MA (mm) | 56 - 72 |
| LY30 (%) | 0 - 8 |
(Source: Representative values from literature and manufacturer inserts)
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in viscoelastic assays.
Caption: Extrinsic coagulation pathway initiated by this compound.
Caption: General experimental workflow for this compound-activated viscoelastic assays.
Caption: Relationship between viscoelastic assay parameters and hemostatic components.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. medicine.osu.edu [medicine.osu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of the viscoelastic properties of blood plasma clot formation in response to tissue factor concentration-dependent activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ttuhsc.edu [ttuhsc.edu]
- 7. eclinpath.com [eclinpath.com]
- 8. litfl.com [litfl.com]
- 9. TEG/ROTEM-Driven Resuscitation in Trauma | Thoracic Key [thoracickey.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols: The Role of Thromboplastin in Monitoring Novel Oral Anticoagulants (NOACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novel Oral Anticoagulants (NOACs), also known as Direct Oral Anticoagulants (DOACs), have become a mainstay in the prevention and treatment of thromboembolic disorders. Unlike traditional vitamin K antagonists, NOACs offer fixed-dosing regimens without the need for routine coagulation monitoring.[1][2][3] However, in specific clinical scenarios such as major bleeding events, urgent surgical procedures, or suspected overdose, an assessment of their anticoagulant effect is crucial.[1][3][4][5]
Thromboplastin, the key reagent in the Prothrombin Time (PT) test, has been investigated for its utility in monitoring the anti-Factor Xa NOACs, namely rivaroxaban (B1684504), apixaban (B1684502), and edoxaban (B1671109). The PT assay, traditionally used for monitoring warfarin (B611796) therapy through the International Normalized Ratio (INR), measures the integrity of the extrinsic and common pathways of the coagulation cascade.[6] This document provides detailed application notes and protocols on the use of this compound-based assays for the qualitative and semi-quantitative assessment of NOACs.
Mechanism of Action of NOACs and the Coagulation Cascade
NOACs exert their anticoagulant effect by directly targeting key enzymes in the coagulation cascade. Dabigatran directly inhibits thrombin (Factor IIa), while rivaroxaban, apixaban, and edoxaban directly inhibit Factor Xa. The PT assay is initiated by the addition of this compound (a source of tissue factor and phospholipids), which activates the extrinsic pathway via Factor VII. Both the extrinsic and intrinsic pathways converge at the activation of Factor X, making the PT test theoretically sensitive to Factor Xa inhibitors.
Data on this compound Sensitivity to NOACs
The sensitivity of the PT assay to NOACs is highly variable and depends on the specific this compound reagent used.[7][8][9][10] Converting the PT result to an INR, a practice standardized for warfarin, is not recommended for NOACs as it can increase variability.[8][10]
Rivaroxaban
The PT assay shows a concentration-dependent prolongation with rivaroxaban, but the degree of prolongation varies significantly between reagents.[11][12] Some reagents are more sensitive than others, making local validation essential.[10]
| This compound Reagent | NOAC | Correlation (R²) with Drug Concentration | Key Findings | References |
| Neoplastin R | Rivaroxaban | Not specified, but noted as most sensitive | Demonstrated the highest sensitivity to rivaroxaban in a comparison of six PT reagents. | [10] |
| Innovin | Rivaroxaban | Not specified, but noted as least sensitive | Showed low sensitivity to rivaroxaban. | [10][11] |
| RecombiPlasTin 2G | Rivaroxaban | 0.69 | Good correlation with rivaroxaban plasma levels. | [11] |
| STA Neoplastin Plus | Rivaroxaban | Linear prolongation observed | Demonstrates a linear concentration-dependent prolongation of PT. | [12] |
| Multiple Reagents | Rivaroxaban | Not specified | PT is influenced in a dose-dependent manner with a close correlation to plasma concentrations for some reagents. | [8] |
Apixaban
Apixaban generally has a less pronounced effect on the PT compared to rivaroxaban, and many this compound reagents show poor sensitivity.[7][8] Therefore, the PT assay is generally not considered a reliable method for assessing apixaban's anticoagulant effect.[4][13]
| This compound Reagent | NOAC | Correlation (R²) with Drug Concentration | Key Findings | References |
| Various Reagents | Apixaban | 0.36 - 0.41 | Modest correlation between PT and apixaban levels. | [14] |
| Various Reagents | Apixaban | Not specified | PT shows poor sensitivity to apixaban. | [7] |
Dabigatran
Dabigatran, a direct thrombin inhibitor, has a more pronounced effect on the Activated Partial this compound Time (aPTT).[1][2][15] Its effect on the PT is generally minimal and not clinically useful for monitoring.[15][16]
Experimental Protocols
The following is a generalized protocol for the assessment of NOACs using a PT assay. It is imperative that each laboratory validates its specific this compound reagent and coagulation analyzer combination.
Principle
The PT assay measures the clotting time of citrated plasma after the addition of a this compound reagent (containing tissue factor and phospholipids) and calcium. The time taken for a fibrin clot to form is recorded.
Materials
-
Coagulation analyzer (optical or mechanical)
-
This compound reagent (select a reagent with known sensitivity to the NOAC of interest, if possible)
-
Calcium chloride solution (often included with the this compound reagent)
-
Patient and control plasma samples (collected in 3.2% sodium citrate (B86180) tubes)
-
Calibrators and controls specific for the NOAC being tested (if available)
Sample Collection and Preparation
-
Collect whole blood into a blue-top tube containing 3.2% buffered sodium citrate.[17]
-
Ensure the tube is filled to at least 90% capacity to maintain the correct blood-to-anticoagulant ratio.[17]
-
Gently invert the tube several times to ensure thorough mixing.[17]
-
Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Carefully aspirate the plasma supernatant for analysis, avoiding the buffy coat.
-
Testing should ideally be performed within 4 hours of collection.
Assay Procedure
The following is a generalized workflow. Specific steps will vary based on the coagulation analyzer and reagent manufacturer's instructions.
-
Reagent Preparation: Reconstitute the this compound reagent according to the manufacturer's instructions. Allow it to stabilize at the recommended temperature.
-
Instrument Setup: Perform daily quality control checks on the coagulation analyzer using normal and abnormal control plasmas.
-
Assay Performance:
-
Pipette the required volume of patient plasma into the analyzer's cuvette.
-
Incubate the plasma at 37°C for the time specified by the analyzer.
-
The analyzer automatically adds the pre-warmed this compound/calcium chloride reagent to the plasma.
-
The time from the addition of the reagent to the formation of a fibrin clot is measured and reported in seconds.
-
Interpretation of Results
-
Qualitative Assessment: A prolonged PT may indicate the presence of a Factor Xa inhibitor like rivaroxaban. However, a normal PT does not reliably exclude the presence of clinically significant concentrations of the drug.[4][15]
-
Semi-Quantitative Assessment: For sensitive this compound reagents, a dose-response curve can be established using plasma samples spiked with known concentrations of the NOAC. This allows for an estimation of the drug concentration in patient samples. This approach requires extensive local validation.
-
Limitations: The PT is affected by other factors, including liver disease and vitamin K deficiency. These potential confounders must be considered when interpreting results.
Application Notes
-
Reagent Selection is Critical: The choice of this compound reagent is the most critical factor in determining the utility of the PT assay for NOAC monitoring. Laboratories should consult the literature and manufacturer's data to select reagents with the highest possible sensitivity for the NOAC of interest.
-
Avoid INR for NOACs: The INR is specifically calibrated for monitoring vitamin K antagonists and should not be used for patients on NOACs.[8][18] Reporting the raw PT in seconds is the preferred method.
-
Use in Emergency Situations: In emergencies, a prolonged PT (with a sensitive reagent for rivaroxaban) can provide a rapid indication of the presence of the drug, guiding clinical decisions.[1][2] However, specific quantitative assays, such as anti-Factor Xa assays, are preferred when available.[16][19]
-
Local Validation is Mandatory: Each laboratory must establish its own reference ranges and, if performing semi-quantitative analysis, create its own calibration curves for the specific NOAC, this compound reagent, and analyzer combination being used.
Conclusion
The use of this compound-based PT assays for monitoring NOACs is limited by the significant variability in reagent sensitivity and the lack of standardization. While the PT can provide a qualitative indication of the presence of rivaroxaban, it is generally insensitive to apixaban and not suitable for monitoring dabigatran. For quantitative measurements, specific assays such as anti-Factor Xa activity are the gold standard. When utilizing the PT for NOAC assessment, careful reagent selection and rigorous local validation are paramount to ensure the clinical utility of the results.
References
- 1. Coagulation Testing For New Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spot Checks or Monitoring of NOACs for Anticoagulation Status | AER Journal [aerjournal.com]
- 3. ovid.com [ovid.com]
- 4. acc.org [acc.org]
- 5. researchgate.net [researchgate.net]
- 6. Coagulation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory assessment of novel oral anticoagulants: method suitability and variability between coagulation laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labgids.be [labgids.be]
- 11. Routine Coagulation Tests in Patients With Nonvalvular Atrial Fibrillation Under Dabigatran and Rivaroxaban Therapy: An Affordable and Reliable Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. thrombosiscanada.ca [thrombosiscanada.ca]
- 16. droracle.ai [droracle.ai]
- 17. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 18. Coagulation assessment with the new generation of oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.viamedica.pl [journals.viamedica.pl]
Application Notes and Protocols for Thromboplastin-Based Assays for Measuring Specific Coagulation Factor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboplastin-based assays are fundamental tools in hemostasis research and clinical diagnostics, providing a quantitative measure of the activity of specific coagulation factors. These one-stage clotting assays are based on the Prothrombin Time (PT) and are essential for diagnosing factor deficiencies, monitoring anticoagulant therapy, and evaluating the procoagulant or anticoagulant effects of new drug candidates. This document provides detailed application notes and protocols for performing these assays.
The principle of these assays lies in measuring the time to clot formation after the addition of this compound (a combination of tissue factor and phospholipids) to a plasma sample.[1] For the measurement of a specific factor, the assay utilizes plasma that is congenitally deficient in that single factor but has normal levels of all other clotting factors.[2] The ability of the patient or test plasma to correct the prolonged clotting time of the factor-deficient plasma is proportional to the activity of the factor being measured.[2][3]
Coagulation Cascade: The Extrinsic Pathway
This compound-based assays primarily evaluate the extrinsic and common pathways of the coagulation cascade. The process is initiated by the release of tissue factor (this compound), which activates Factor VII. This complex then activates Factor X, leading to the common pathway where prothrombin is converted to thrombin, and subsequently, fibrinogen is converted to a fibrin (B1330869) clot.[4][5][6]
Factors Measured
This compound-based assays, specifically those based on the Prothrombin Time (PT), are used to determine the activity of factors in the extrinsic and common pathways.
| Assay Type | Pathway(s) Evaluated | Coagulation Factors Measured | Typical Reference Range (% activity) |
| Prothrombin Time (PT)-Based Factor Assay | Extrinsic and Common | Factor II (Prothrombin), Factor V, Factor VII, Factor X | 50 - 150 IU/dL or %[2][3] |
Experimental Workflow for a One-Stage PT-Based Factor Assay
The general workflow for determining the activity of a specific coagulation factor involves preparing dilutions of both a reference plasma and the test plasma, mixing them with factor-deficient plasma, initiating coagulation with a PT reagent, and measuring the clotting time. The activity of the factor in the test sample is then interpolated from a standard curve.[7]
Detailed Experimental Protocol: One-Stage PT-Based Assay for Factor VII Activity
This protocol describes the measurement of Factor VII activity. The same principle applies to the measurement of Factors II, V, and X by substituting the corresponding factor-deficient plasma.[8]
Materials:
-
Test Plasma (Platelet-Poor Plasma from patient or sample)
-
Reference Plasma with known factor activity (calibrator)
-
Factor VII-deficient plasma[9]
-
PT Reagent (containing tissue factor and phospholipids)
-
Calcium Chloride (if not included in the PT reagent)
-
Owren's Veronal Buffer (or similar buffered saline)
-
Coagulation analyzer or a temperature-controlled water bath (37°C) and stopwatch
-
Plastic test tubes and precision pipettes
Procedure:
-
Reagent and Sample Preparation:
-
Reconstitute lyophilized reagents (Factor VII-deficient plasma, PT reagent, Reference Plasma) according to the manufacturer's instructions.[10]
-
Allow all reagents and plasma samples to equilibrate to room temperature before use, and then pre-warm to 37°C for the assay.[8]
-
Prepare serial dilutions of the Reference Plasma and the Test Plasma in Owren's Veronal Buffer. Typical dilutions are 1:5, 1:10, 1:20, and 1:40.[3] It is crucial to test at least three dilutions of the test plasma to ensure linearity and parallelism with the reference curve.[11]
-
-
Standard Curve Generation:
-
For each dilution of the Reference Plasma, perform the following steps in duplicate:
-
Pipette 50 µL of the diluted Reference Plasma into a pre-warmed cuvette or test tube.
-
Add 50 µL of the reconstituted Factor VII-deficient plasma.
-
Incubate the mixture for a specified time (e.g., 1-3 minutes) at 37°C.
-
Add 100 µL of the pre-warmed PT reagent to the mixture and simultaneously start the timer.
-
Record the time in seconds for a fibrin clot to form.
-
-
-
Test Sample Analysis:
-
Repeat the steps outlined in 2.2 for each dilution of the Test Plasma.
-
-
Data Analysis:
-
Plot the clotting times (in seconds) of the Reference Plasma dilutions on the y-axis against the corresponding factor activity (%) on the x-axis using a log-log scale. This will generate a linear standard curve.[3]
-
For each dilution of the Test Plasma, use the measured clotting time to interpolate the factor activity (%) from the standard curve.
-
Calculate the mean factor activity from the dilutions that fall within the linear portion of the standard curve.
-
Data Presentation and Interpretation
The results of the factor activity assays should be presented in a clear and organized manner.
Example Data Table for Factor VII Assay:
| Sample | Dilution | Clotting Time (s) - Replicate 1 | Clotting Time (s) - Replicate 2 | Mean Clotting Time (s) | Interpolated Activity (%) |
| Reference Plasma | 1:5 | 25.2 | 25.5 | 25.35 | 100 |
| 1:10 | 32.8 | 33.1 | 32.95 | 50 | |
| 1:20 | 41.5 | 41.9 | 41.7 | 25 | |
| 1:40 | 53.1 | 53.7 | 53.4 | 12.5 | |
| Test Plasma | 1:10 | 38.6 | 39.0 | 38.8 | 35.2 |
| 1:20 | 48.2 | 48.8 | 48.5 | 17.8 |
Interpretation of Results:
-
Normal Range: Factor activities are typically reported as a percentage of normal, with a reference range of approximately 50% to 150%.[3]
-
Factor Deficiency: A factor activity below the lower limit of the normal range indicates a deficiency. The severity of the deficiency is correlated with the level of factor activity.
-
Presence of Inhibitors: If the clotting times of the diluted test plasma do not run parallel to the standard curve, it may suggest the presence of an inhibitor, such as a specific factor antibody or a lupus anticoagulant.[11][12] In such cases, mixing studies, where patient plasma is mixed with normal plasma, can help differentiate between a factor deficiency and an inhibitor.[12]
Limitations
-
Results can be affected by pre-analytical variables such as improper sample collection (e.g., incorrect blood-to-anticoagulant ratio) and processing.[7]
-
The presence of certain anticoagulants, like direct Xa or thrombin inhibitors, can lead to factitiously low results.[9]
-
The source of this compound can influence the results, and it is recommended to use recombinant human tissue factor for consistency.[3]
References
- 1. Clot-based activity assays [coagulationassays.com]
- 2. Factor assays (one-stage clotting): FII, FV, FVII, FVIII, FIX, FX, FXI, FXII, PK, HMWK | Synnovis [synnovis.co.uk]
- 3. 1-Stage PT-Based Factor Assays [practical-haemostasis.com]
- 4. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 7. Factor Assays | HE [hematology.mlsascp.com]
- 8. www1.wfh.org [www1.wfh.org]
- 9. labcorp.com [labcorp.com]
- 10. tulipgroup.com [tulipgroup.com]
- 11. The Importance of Using an Acceptable Linear Calibration Curve for Coagulation Factor Assays | Synnovis [synnovis.co.uk]
- 12. Partial this compound Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Investigating Cancer Procoagulant Activity with Thromboplastin Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer is frequently associated with a hypercoagulable state, leading to an increased risk of thromboembolic events, a major cause of morbidity and mortality in cancer patients. This prothrombotic phenotype is attributed to the ability of tumor cells to activate the coagulation cascade. Two primary activators have been identified on cancer cells: Tissue Factor (TF) and Cancer Procoagulant (CP).
Tissue Factor (TF) , a transmembrane glycoprotein, is the primary initiator of the extrinsic coagulation pathway. Upon vessel injury or exposure to the bloodstream, TF forms a complex with Factor VIIa (FVIIa), which subsequently activates Factor X (FX) to Factor Xa (FXa), leading to thrombin generation and fibrin (B1330869) clot formation.[1][2][3] Thromboplastin reagents, routinely used in prothrombin time (PT) tests, are typically composed of TF and phospholipids.[3]
Cancer Procoagulant (CP) is a distinct cysteine protease found in malignant and fetal tissues but not in normally differentiated adult tissues.[4][5] Unlike TF, CP directly activates Factor X to Factor Xa, independent of Factor VII.[4][6][7] This unique mechanism provides a basis for distinguishing its activity from that of TF.
These application notes provide detailed protocols for investigating and quantifying cancer procoagulant activity using modified this compound-based assays. The methods described are designed to differentiate between TF- and CP-mediated coagulation, offering a valuable tool for cancer research and the development of targeted anti-cancer and anti-thrombotic therapies.
Data Presentation
The following table summarizes representative quantitative data from studies investigating cancer procoagulant activity.
| Parameter | Cancer Patient Cohort | Healthy Controls | Key Findings & Comments | Reference |
| CP Activity in Serum | 72% of early-stage breast cancer patients showed increased CP activity. 20% of advanced-stage patients showed increased activity. | Baseline level | CP activity may be higher in the early stages of some cancers. | [8] |
| Prothrombin Time (PT) | Normal (80-120%) in breast cancer patients. | Normal | Standard PT is often insensitive to the presence of CP as it is overwhelmed by the TF pathway. | [8] |
| Activated Partial this compound Time (aPTT) | No significant change in early-stage breast cancer (27-39 s). | Normal | aPTT measures the intrinsic and common pathways and is not directly affected by CP. | [8] |
| Clotting Time with Factor VII Deficient Plasma | Significantly shortened clotting time in the presence of melanoma cell extracts. | N/A | Demonstrates Factor VII-independent procoagulant activity, characteristic of CP. | [7] |
| Effect of Cysteine Protease Inhibitor (Iodoacetamide) | Inhibition of procoagulant activity from melanoma cell extracts. | N/A | Confirms the cysteine protease nature of the procoagulant, consistent with CP. | [4][7] |
| CP Antigen Levels in Serum (ELISA) | 81% of cancer patients (n=54) tested positive (>0.57 µg/ml). | 9% of normal sera (n=54) were positive. | An immunoassay for CP can serve as a potential tumor marker.[9] | [9] |
Signaling Pathways and Logical Relationships
Cancer Procoagulant and Tissue Factor Signaling Pathways
References
- 1. Thrombin Generation and Cancer: Contributors and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. JCI - A factor X-activating cysteine protease from malignant tissue. [jci.org]
- 5. Cancer procoagulant - Wikipedia [en.wikipedia.org]
- 6. Isolation and characterization of cancer procoagulant: a cysteine proteinase from malignant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer procoagulant in human tumor cells: evidence from melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of blood coagulation and the activity of cancer procoagulant (EC 3.4.22.26) in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: The Role of Thromboplastin in Studying Sepsis-Induced Coagulopathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A critical component of this dysregulation is the activation of the coagulation system, leading to sepsis-induced coagulopathy (SIC) and in severe cases, disseminated intravascular coagulation (DIC). Thromboplastin, also known as Tissue Factor (TF) or Factor III, is a transmembrane protein that plays a pivotal role in initiating the extrinsic pathway of coagulation.[1][2] Under physiological conditions, TF is expressed in subendothelial cells and is exposed to the bloodstream only upon vascular injury to initiate hemostasis. However, in sepsis, inflammatory mediators, such as bacterial lipopolysaccharide (LPS), induce aberrant expression of TF on the surface of monocytes, macrophages, and endothelial cells, as well as on circulating microparticles.[1][3][4] This widespread TF expression triggers systemic activation of coagulation, leading to microvascular thrombosis, organ dysfunction, and increased mortality.[2][5]
These application notes provide a comprehensive overview of the role of this compound in the pathophysiology of sepsis-induced coagulopathy and detail its application in research and diagnostics. We provide detailed protocols for key experiments, summarize relevant quantitative data, and present visual diagrams of the associated signaling pathways and experimental workflows.
Pathophysiological Role of this compound in Sepsis
During sepsis, pathogen-associated molecular patterns (PAMPs), such as LPS, and damage-associated molecular patterns (DAMPs) trigger a robust inflammatory response.[3][6] Pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), stimulate the expression of TF on various cell surfaces.[3][7]
The binding of circulating Factor VIIa (FVIIa) to TF forms the TF-FVIIa complex, which is the primary initiator of the extrinsic coagulation cascade.[2][7] This complex activates Factor X to Factor Xa (FXa), which in turn, as part of the prothrombinase complex, converts prothrombin to thrombin. Thrombin then cleaves fibrinogen to fibrin (B1330869), leading to the formation of a fibrin clot.
Beyond its procoagulant function, the TF-FVIIa complex also activates Protease-Activated Receptors (PARs), particularly PAR2, on various cell types, including endothelial and immune cells.[8][9][10] This signaling pathway contributes to the inflammatory response by inducing the production of pro-inflammatory cytokines and adhesion molecules, further perpetuating the cycle of inflammation and coagulation that characterizes sepsis.[9][11]
Signaling Pathway of this compound in Sepsis
The following diagram illustrates the central role of this compound (Tissue Factor) in initiating both the coagulation cascade and pro-inflammatory signaling pathways during sepsis.
Caption: this compound (TF) signaling in sepsis.
Quantitative Data on this compound in Sepsis
Several studies have quantified the levels of this compound (TF) and its endogenous inhibitor, Tissue Factor Pathway Inhibitor (TFPI), in patients with sepsis. These measurements often correlate with disease severity and patient outcomes.
| Parameter | Healthy Controls | Sepsis Patients | Severe Sepsis/Septic Shock Patients | Non-Survivors | Citation |
| Tissue Factor (TF) (pg/mL) | 54 (48-67) | 943.5 (786.4-992.4) | 91 (69-117) | 1618.6 (1017.1-2900.8) | [12][13] |
| Tissue Factor Pathway Inhibitor (TFPI) (ng/mL) | 9.88 (8.05-11.9) | 73.0 ± 39.0 | 28.46 (22.29-48.61) | 43.03 (29.35-54.02) | [5][7][12] |
| TF/TFPI Ratio | 0.006 (0.005-0.008) | - | 0.003 (0.002-0.005) | - | [12] |
| TF in Sepsis-induced ARDS (pg/mL) | - | 916.2 (724.1-1618.2) (non-ARDS) | 1425.5 (1019.9-2595.2) (ARDS) | - | [13] |
Note: Data are presented as median (interquartile range) or mean ± standard deviation, as reported in the cited literature. The patient populations and assay methodologies may vary between studies.
Experimental Protocols
Protocol 1: Measurement of Tissue Factor Activity in Plasma (Clotting Assay)
This protocol is adapted from a one-stage clotting assay to measure the procoagulant activity of this compound in plasma samples.[1]
Materials:
-
Coagulometer
-
Water bath at 37°C
-
Micropipettes and tips
-
12 x 75 mm test tubes
-
Pooled normal plasma (platelet-poor)
-
This compound reagent (commercial or in-house standard)
-
0.025 M Calcium Chloride (CaCl2), pre-warmed to 37°C
-
Patient platelet-poor plasma (PPP) collected in 3.2% sodium citrate (B86180)
Procedure:
-
Sample Preparation:
-
Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Prepare platelet-poor plasma (PPP) by centrifuging the blood at 1500 x g for 15 minutes at room temperature.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Store plasma on ice for immediate use or at -80°C for long-term storage.
-
-
Assay Procedure:
-
Pipette 100 µL of patient PPP or control plasma into a coagulometer cuvette or a 12 x 75 mm test tube.
-
Incubate the plasma for 3-5 minutes at 37°C.
-
Forcibly add 200 µL of pre-warmed this compound reagent to the plasma and simultaneously start a stopwatch.
-
Gently tilt the tube or allow the coagulometer to detect the formation of the first fibrin strand (clot).
-
Record the time in seconds. This is the Prothrombin Time (PT).
-
Perform all measurements in duplicate and calculate the average.
-
Data Analysis:
The results are reported as the Prothrombin Time (PT) in seconds. This can also be expressed as an International Normalized Ratio (INR) for clinical applications. A shorter clotting time indicates higher this compound activity.
Protocol 2: Measurement of Tissue Factor-Positive Microparticle (TF+-MP) Activity
This protocol describes a chromogenic assay to measure the activity of this compound on circulating microparticles.[14][15]
Materials:
-
Microplate reader (405 nm)
-
96-well microplate
-
Refrigerated centrifuge
-
Factor VIIa (FVIIa)
-
Factor X (FX)
-
Chromogenic FXa substrate (e.g., S-2765)
-
Anti-human TF monoclonal antibody (for specificity control)
-
Isotype control antibody
-
Calcium Chloride (CaCl2)
-
EDTA buffer
-
HBSA (HEPES-buffered saline with albumin)
-
Patient platelet-free plasma (PFP)
Procedure:
-
Microparticle Isolation:
-
Prepare platelet-free plasma (PFP) by a double centrifugation method (e.g., 1500 x g for 15 min, followed by 13,000 x g for 2 min).
-
Pellet microparticles from PFP by centrifugation at 20,000 x g for 90 minutes at 4°C.
-
Wash the MP pellet with HBSA and resuspend in a known volume of HBSA.
-
-
Assay Procedure:
-
In a 96-well plate, add the resuspended MP sample.
-
To determine TF-specific activity, incubate parallel samples with either an anti-human TF antibody or an isotype control antibody for 20 minutes at room temperature.
-
Add a mixture of FVIIa, FX, and CaCl2 to each well and incubate for 2 hours at 37°C to allow for FXa generation.
-
Stop the reaction by adding EDTA buffer.
-
Add the chromogenic FXa substrate to each well.
-
Measure the absorbance at 405 nm kinetically for 15-90 minutes.
-
Data Analysis:
-
Generate a standard curve using known concentrations of recombinant human TF.
-
Calculate the rate of change in absorbance (OD/min) for each sample.
-
Determine the TF activity in the samples by interpolating from the standard curve.
-
TF-specific activity is calculated by subtracting the activity in the presence of the anti-TF antibody from the total activity (isotype control).
Protocol 3: Induction of Sepsis-Induced Coagulopathy in a Murine Model
The cecal ligation and puncture (CLP) model is a widely used and clinically relevant animal model of sepsis.[16][17]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
21-gauge needle
-
Saline for resuscitation
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the abdomen and disinfect the surgical area with an antiseptic solution.
-
-
Cecal Ligation and Puncture:
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a point 5.0 mm from the cecal tip to induce a mid-grade sepsis.
-
Puncture the ligated cecum once with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity.
-
-
Closure and Resuscitation:
-
Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
Administer subcutaneous saline (e.g., 1 mL) for fluid resuscitation.
-
Allow the mouse to recover on a warming pad.
-
-
Post-operative Monitoring and Sample Collection:
-
Monitor the animals for signs of sepsis (e.g., piloerection, lethargy, hypothermia).
-
At a predetermined time point (e.g., 18-24 hours post-CLP), collect blood via cardiac puncture for coagulation assays.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for TF Activity Clotting Assay.
Caption: Workflow for TF-MP Chromogenic Assay.
Conclusion
This compound is a central player in the pathogenesis of sepsis-induced coagulopathy, acting as both a potent initiator of the coagulation cascade and a mediator of inflammatory signaling. The study of this compound in sepsis provides valuable insights into the disease mechanisms and offers potential targets for therapeutic intervention. The protocols and data presented in these application notes serve as a resource for researchers and drug development professionals working to understand and combat this critical aspect of sepsis. The careful application of these methodologies will contribute to the development of novel diagnostics and therapeutics aimed at mitigating the devastating consequences of sepsis-induced coagulopathy.
References
- 1. tf7.org [tf7.org]
- 2. Cellular Sources of Tissue Factor in Endotoxemia and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Levels of microparticle tissue factor activity correlate with coagulation activation in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Levels of Tissue Factor Pathway Inhibitor in Sepsis Patients Receiving Prophylactic Enoxaparin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular Vesicle Tissue Factor Activity Assay [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Science review: Role of coagulation protease cascades in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue Factor–Factor VIIa Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue factor- and factor X-dependent activation of protease-activated receptor 2 by factor VIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Associations of tissue factor and tissue factor pathway inhibitor with organ dysfunctions in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microparticle-associated tissue factor activity correlates with the inflammatory response in septic disseminated intravascular coagulation patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preliminary study of microparticle coagulation properties in septic patients with disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Rodent Experimental Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
methods for determining the procoagulant activity of extracellular vesicles using thromboplastin
Application Note: Determining the Procoagulant Activity of Extracellular Vesicles
Introduction
Extracellular vesicles (EVs) are lipid bilayer-enclosed particles released from various cell types into the extracellular space. They play a crucial role in intercellular communication by transferring a cargo of proteins, lipids, and nucleic acids. Under certain physiological and pathological conditions, such as cancer, sepsis, and viral infections, cells can release EVs that express Tissue Factor (TF), the primary initiator of the extrinsic pathway of blood coagulation.[1][2][3][4][5] The presence of TF on the surface of EVs, combined with negatively charged phospholipids (B1166683) like phosphatidylserine (B164497) (PS), creates a potent procoagulant surface that can trigger thrombosis.[3][4][6]
Measuring the procoagulant activity (PCA) of EVs is of significant interest in clinical research and drug development. It serves as a potential biomarker for assessing thrombotic risk in various diseases and can be a critical safety endpoint in the development of new therapeutics, particularly in fields like cell therapy where the infused products might carry a thrombotic risk.[2][7] This application note describes methods for quantifying the TF-dependent procoagulant activity of EVs using plasma-based clotting assays.
Principle of the Assay
The determination of EV procoagulant activity is typically accomplished using a one-stage clotting assay. This assay measures the time it takes for plasma to form a fibrin (B1330869) clot after the addition of the EV sample and calcium. The TF exposed on the surface of the EVs binds to Factor VIIa (FVIIa) in the plasma.[1] This TF:FVIIa complex then activates Factor X (FX) to Factor Xa (FXa), which in turn converts prothrombin to thrombin. Thrombin then cleaves fibrinogen to fibrin, leading to the formation of a solid clot. The clotting time is inversely proportional to the amount of active TF present in the sample. Specificity is confirmed by demonstrating that an inhibitory anti-TF antibody can block this procoagulant effect.[7][8]
Signaling Pathway: EV-Initiated Extrinsic Coagulation
Caption: EV-initiated extrinsic coagulation pathway.
Protocols
Protocol 1: Isolation of Extracellular Vesicles from Plasma
This protocol describes the isolation of EVs from human plasma by differential centrifugation, a common method for enriching for larger EVs (microvesicles) which are often associated with TF activity.[8][9][10]
Materials:
-
Human whole blood collected in sodium citrate (B86180) tubes.
-
Phosphate-buffered saline (PBS).
-
HBSA-Ca(-) buffer (137 mM NaCl, 5.38 mM KCl, 5.55 mM glucose, 10 mM HEPES, 0.1% (w/v) bovine serum albumin).[8]
-
Refrigerated centrifuge with fixed-angle rotor.
-
Ultracentrifuge (optional, for smaller EVs).
Procedure:
-
Plasma Preparation:
-
Centrifuge citrated whole blood at 2,500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).[1]
-
Carefully collect the supernatant (PPP) without disturbing the buffy coat.
-
Perform a second centrifugation at 2,500 x g for 15 minutes to further deplete platelets, yielding platelet-free plasma (PFP).[1] The use of PFP is recommended to reduce variability.[1][11]
-
-
EV Isolation:
-
For every 100 µL of plasma, add 1 mL of HBSA-Ca(-) buffer.[8]
-
Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet larger EVs.[8] Note: Some studies recommend up to 100,000 x g to also pellet smaller EVs.[8][9]
-
Carefully aspirate the supernatant, leaving approximately 20-50 µL to avoid disturbing the EV pellet (which may be invisible).[8]
-
Resuspend the EV pellet in a known volume of buffer (e.g., HBSA or PBS) for downstream analysis.
Protocol 2: One-Stage Clotting Assay for EV Procoagulant Activity
This protocol measures the ability of isolated EVs to shorten the clotting time of normal pooled plasma.
Materials:
-
Isolated EV suspension (from Protocol 1).
-
Normal Pooled Plasma (NPP), platelet-free.
-
Calcium Chloride (CaCl₂) solution (e.g., 25 mM).
-
Inhibitory mouse anti-human TF antibody (e.g., clone HTF-1) and control mouse IgG.[1][12]
-
Coagulometer or a microplate reader capable of kinetic absorbance readings at 405 nm.[5][13]
-
96-well microplate.
Procedure:
-
Sample Preparation:
-
Clotting Reaction:
-
Pre-warm the coagulometer or plate reader to 37°C.
-
Add 50 µL of NPP to each well containing the EV/antibody mixture.
-
Incubate for 1-3 minutes at 37°C.[5]
-
Initiate the clotting reaction by adding 50-100 µL of pre-warmed CaCl₂ solution.[5]
-
Immediately start recording the time (in seconds) until a fibrin clot is formed. This is the clotting time.
-
Data Analysis: The TF-dependent procoagulant activity is determined by the difference in clotting time between the control IgG and the anti-TF antibody samples. A shorter clotting time in the presence of the control IgG indicates higher procoagulant activity. The results can be compared to a standard curve generated with relipidated recombinant TF to quantify the activity in pg/mL or pM equivalents.[8]
Experimental Workflow
Caption: Workflow for measuring EV procoagulant activity.
Data Presentation
The procoagulant activity of EVs can vary significantly based on their cellular origin and the stimulus that triggered their release. The following tables provide representative data.
Table 1: Procoagulant Activity of EVs from Different Sources
This table illustrates the TF-dependent clotting times for EVs derived from different cell lines or patient samples. A shorter clotting time indicates higher procoagulant activity.
| EV Source | Mean Clotting Time (seconds) [+ Control IgG] | Mean Clotting Time (seconds) [+ Anti-TF Ab] | TF-Dependent Activity |
| Pancreatic Cancer Cell Line (MIA PaCa-2) | 85 | >300 | High |
| Healthy Donor Plasma (unstimulated) | 250 | >300 | Low / Negligible |
| LPS-Stimulated Whole Blood | 110 | >300 | High |
| Mesenchymal Stromal Cells (MSCs) | 135 | >300 | Moderate |
Data are illustrative and compiled based on principles described in cited literature.[7][9][14]
Table 2: Quantitative TF Activity in Patient Cohorts
This table shows representative quantitative data where clotting times have been converted to TF concentration using a standard curve. This is often used to compare thrombotic potential between patient groups.
| Patient Cohort | N | Mean EV TF Activity (pg/mL) | Standard Deviation (pg/mL) |
| Healthy Controls | 20 | 0.45 | 0.25 |
| Pancreatic Cancer | 20 | 2.15 | 0.85 |
| Sepsis | 15 | 1.80 | 0.70 |
| COVID-19 | 18 | 1.59 | 0.65 |
Data are representative based on findings that EV TF activity is elevated in various diseases.[1][9][14]
Logical Relationship Diagram
Caption: Relationship between EV TF and clotting time.
Considerations and Standardization
The accurate measurement of EV procoagulant activity is challenging, and results can be affected by numerous pre-analytical and analytical variables.[12][15]
-
Pre-analytics: The choice of anticoagulant, time between blood collection and processing, and centrifugation protocols for plasma preparation can all impact the final EV yield and activity.[15][16] Standardization of these steps is crucial for reproducible results.[12]
-
EV Isolation: Different isolation methods (e.g., centrifugation at 20,000 x g vs. 100,000 x g) will enrich for different EV subpopulations, potentially affecting the measured TF activity.[8][9]
-
Standard Curve: The use of a reliable and consistent standard, such as relipidated recombinant TF, is necessary for quantification and comparison of results across different studies.[12][15]
-
Interfering Substances: Contaminants co-isolated with EVs, such as Tissue Factor Pathway Inhibitor (TFPI), can inhibit TF activity and lead to an underestimation of the true procoagulant potential.[14]
For clinical applications, the development of standardized, easy-to-use protocols and reference materials is an ongoing effort within the scientific community to ensure that measurements of EV TF activity are reliable and comparable.[12][16][17]
References
- 1. Measurement of tissue factor activity in extracellular vesicles from human plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of tissue factor activity in extracellular vesicles from human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of procoagulant activity in extracellular vesicles isolated by differential ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the procoagulant activity between extracellular vesicles obtained from cellular monolayers and spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Extracellular Vesicles on Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Extracellular Vesicle Tissue Factor Activity Assay [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of procoagulant activity in extracellular vesicles isolated by differential ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Toward standardization of assays measuring extracellular vesicle‐associated tissue factor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vesiclecenter.com [vesiclecenter.com]
- 14. Evaluation of a new commercial assay for the measurement of tissue factor activity of extracellular vesicles isolated from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dial.uclouvain.be [dial.uclouvain.be]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application of Thromboplastin in Disseminated Intravascular Coagulation (DIC) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disseminated Intravascular Coagulation (DIC) is a life-threatening syndrome characterized by systemic activation of coagulation, leading to widespread microvascular thrombosis, subsequent consumption of platelets and coagulation factors, and ultimately, bleeding complications. Thromboplastin, also known as Tissue Factor (TF), is a transmembrane glycoprotein (B1211001) that serves as the primary initiator of the extrinsic coagulation cascade. In the context of DIC research, this compound is a critical tool for inducing animal models of the disease, allowing for the investigation of its pathophysiology and the evaluation of novel therapeutic interventions. These application notes provide an overview of the use of this compound in DIC research, including detailed experimental protocols, quantitative data from animal models, and a visualization of the key signaling pathways involved.
Application Notes
This compound's central role in initiating coagulation makes it an ideal trigger for inducing DIC in a controlled experimental setting. The administration of exogenous this compound to animals mimics the in vivo exposure of TF that occurs during various pathological conditions leading to DIC, such as severe trauma, sepsis, and cancer.
Key Applications:
-
Induction of DIC Animal Models: this compound is widely used to create reproducible animal models of DIC in various species, including rats, rabbits, and primates. These models are invaluable for studying the complex pathophysiology of DIC, including the interplay between coagulation and inflammation, the development of organ dysfunction, and the evaluation of potential therapeutic agents.
-
Pathophysiological Studies: By inducing DIC with this compound, researchers can investigate the temporal changes in coagulation and fibrinolytic markers, platelet activation, and the development of microthrombi in various organs. This allows for a detailed examination of the mechanisms driving the progression of DIC.
-
Evaluation of Therapeutic Agents: this compound-induced DIC models provide a robust platform for the preclinical evaluation of anticoagulants, anti-inflammatory drugs, and other novel therapies aimed at mitigating the effects of DIC. Researchers can assess the efficacy of these agents by monitoring their impact on coagulation parameters, organ damage, and survival rates.
-
Diagnostic Assay Development: While not a direct application in research models, understanding the central role of this compound in initiating DIC has been fundamental to the development and interpretation of diagnostic coagulation assays, such as the Prothrombin Time (PT), which measures the activity of the extrinsic pathway.
Data Presentation: Quantitative Changes in Coagulation Parameters
The following tables summarize the typical quantitative changes observed in key coagulation parameters following the induction of DIC with this compound in various animal models. These values are indicative and can vary based on the specific experimental protocol, the species and strain of the animal, and the source and concentration of this compound used.
Table 1: Coagulation Parameter Changes in a Rabbit Model of this compound-Induced DIC
| Parameter | Baseline (Mean ± SD) | Post-Thromboplastin Infusion (Mean ± SD) | Percentage Change |
| Platelet Count (x10⁹/L) | 350 ± 50 | 150 ± 40 | ↓ 57% |
| Prothrombin Time (PT) (s) | 8.5 ± 1.0 | 18.2 ± 2.5 | ↑ 114% |
| Activated Partial this compound Time (aPTT) (s) | 25 ± 3 | 55 ± 8 | ↑ 120% |
| Fibrinogen (mg/dL) | 300 ± 40 | 100 ± 30 | ↓ 67% |
| D-dimer (ng/mL) | <50 | >1000 | ↑ >1900% |
Data synthesized from representative studies of this compound-induced DIC in rabbits.
Table 2: Coagulation Parameter Changes in a Rat Model of this compound-Induced DIC
| Parameter | Baseline (Mean ± SD) | Post-Thromboplastin Infusion (Mean ± SD) | Percentage Change |
| Platelet Count (x10⁹/L) | 800 ± 100 | 350 ± 80 | ↓ 56% |
| Prothrombin Time (PT) (s) | 12.0 ± 1.5 | 25.5 ± 3.0 | ↑ 113% |
| Activated Partial this compound Time (aPTT) (s) | 18 ± 2 | 40 ± 5 | ↑ 122% |
| Fibrinogen (mg/dL) | 250 ± 30 | 80 ± 20 | ↓ 68% |
| Fibrin (B1330869) Degradation Products (FDP) (µg/mL) | <5 | >40 | ↑ >700% |
Data synthesized from representative studies of this compound-induced DIC in rats.
Table 3: Coagulation Parameter Changes in a Primate (Baboon) Model of Sepsis-Induced DIC (TF-Mediated)
| Parameter | Baseline (Mean ± SD) | Post-Sepsis Induction (Mean ± SD) | Percentage Change |
| Platelet Count (x10⁹/L) | 300 ± 40 | 60 ± 20 | ↓ 80%[1] |
| Prothrombin Time (PT) (s) | 10.0 ± 1.0 | 12.5 ± 1.5 | ↑ 25%[1] |
| Activated Partial this compound Time (aPTT) (s) | 30 ± 4 | 37.5 ± 5.0 | ↑ 25%[1] |
| Fibrinogen (mg/dL) | 400 ± 50 | 150 ± 40 | ↓ 63% |
| D-dimer (ng/mL) | <100 | >2000 | ↑ >1900% |
Data synthesized from representative studies of sepsis-induced DIC in primates, where Tissue Factor is the primary initiator.
Experimental Protocols
The following are generalized protocols for inducing DIC using this compound in common laboratory animals. Researchers should optimize these protocols based on their specific research questions, available reagents, and animal welfare guidelines.
Protocol 1: this compound-Induced DIC in Rabbits
Objective: To induce a consistent and reproducible model of DIC in rabbits for pathophysiological studies and therapeutic evaluation.
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Purified rabbit brain this compound (or recombinant tissue factor)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Catheters for intravenous infusion and blood sampling
-
Blood collection tubes with appropriate anticoagulants (e.g., sodium citrate (B86180) for coagulation assays, EDTA for platelet counts)
-
Centrifuge
-
Coagulation analyzer
Methodology:
-
Animal Preparation: Anesthetize the rabbit and place it in a supine position. Surgically place catheters in a marginal ear vein for infusion and in the central ear artery for blood sampling.
-
Baseline Blood Sampling: Collect a baseline blood sample from the arterial catheter before the infusion of this compound.
-
This compound Preparation: Reconstitute the purified this compound in sterile saline to a final concentration of 1 µg/mL.[2] The optimal concentration may need to be determined empirically.
-
This compound Infusion: Infuse the this compound solution intravenously at a constant rate over 4 hours.[2] A typical total dose is 1 µg/kg.[2]
-
Serial Blood Sampling: Collect blood samples at regular intervals during and after the infusion (e.g., at 1, 2, 4, and 6 hours post-infusion initiation) to monitor the progression of DIC.
-
Sample Processing and Analysis: Immediately process the blood samples. Centrifuge citrated blood to obtain platelet-poor plasma for coagulation assays (PT, aPTT, fibrinogen, D-dimer). Analyze the EDTA blood for platelet counts.
-
Endpoint: At the end of the experiment, euthanize the animal according to approved institutional protocols. Tissues can be collected for histological examination to assess for microthrombi formation.
Protocol 2: this compound-Induced DIC in Rats
Objective: To establish a rat model of DIC for screening potential therapeutic compounds and investigating the underlying mechanisms of the disease.
Materials:
-
Wistar or Sprague-Dawley rats (250-300 g)
-
This compound (e.g., from rabbit brain or recombinant)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane (B1672236) or injectable anesthetic)
-
Catheters for intravenous infusion and blood sampling (e.g., jugular vein and carotid artery)
-
Blood collection tubes (as in Protocol 1)
-
Centrifuge
-
Coagulation analyzer
Methodology:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters into the jugular vein for infusion and the carotid artery for blood sampling. Allow the animal to recover from surgery if long-term studies are planned.
-
Baseline Blood Sampling: Collect a baseline blood sample from the arterial catheter.
-
This compound Preparation: Prepare a solution of this compound in sterile saline. A previously reported dose is a 4-hour sustained infusion of 2.5 mg/kg.
-
This compound Infusion: Infuse the this compound solution intravenously via the jugular vein catheter over a 4-hour period.
-
Serial Blood Sampling: Collect blood samples from the carotid artery catheter at predetermined time points (e.g., 0, 2, 4, and 6 hours).
-
Sample Processing and Analysis: Process the blood samples as described in Protocol 1 to measure platelet count and coagulation parameters.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to visualize key aspects of this compound application in DIC research.
Caption: this compound (Tissue Factor) Signaling Pathway in DIC.
References
- 1. Model for disseminated intravascular coagulation: bacterial sepsis in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disseminated intravascular coagulation in rabbits induced by administration of endotoxin or tissue factor: effect of anti-tissue factor antibodies and measurement of plasma extrinsic pathway inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Standardization of Thromboplastin Reagents in Multi-Center Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-center clinical trials, particularly those involving anticoagulant therapies, the standardization of coagulation testing is paramount to ensure the comparability and reliability of results across different study sites. The prothrombin time (PT) assay, a fundamental measure of the extrinsic and common pathways of coagulation, is critically dependent on the thromboplastin reagent used. Variations in reagent sensitivity can lead to significant discrepancies in PT results, potentially impacting patient safety and the integrity of trial data.
To address this, the World Health Organization (WHO) has established a system for standardizing PT results through the use of the International Normalised Ratio (INR). The INR is calculated from the patient's PT, the Mean Normal Prothrombin Time (MNPT), and the International Sensitivity Index (ISI) of the this compound reagent. The ISI reflects the sensitivity of a given this compound reagent relative to the international reference preparation.
These application notes provide detailed protocols for the local calibration of this compound reagents to be used in multi-center clinical trials, ensuring consistency and accuracy of coagulation monitoring.
Key Concepts
-
Prothrombin Time (PT): A test that measures the time it takes for a clot to form in a plasma sample after the addition of a this compound reagent. It assesses the function of the extrinsic and common pathways of the coagulation cascade.[1][2]
-
This compound: A reagent containing tissue factor and phospholipids (B1166683) that initiates the extrinsic pathway of coagulation.[2]
-
International Sensitivity Index (ISI): A measure of the sensitivity of a this compound reagent compared to the WHO international reference preparation. A lower ISI indicates a more sensitive reagent.[3][4]
-
Mean Normal Prothrombin Time (MNPT): The geometric mean of the prothrombin times of at least 20 healthy individuals.[5][6]
-
International Normalised Ratio (INR): A standardized way of reporting PT results, calculated using the formula: INR = (Patient PT / MNPT) ^ ISI.[7][8]
Data Presentation
Table 1: Example Data for MNPT Determination
| Donor ID | PT (seconds) - Run 1 | PT (seconds) - Run 2 | Mean PT (seconds) |
| N-001 | 12.1 | 12.3 | 12.2 |
| N-002 | 11.9 | 11.8 | 11.85 |
| N-003 | 12.5 | 12.4 | 12.45 |
| ... (n≥20) | ... | ... | ... |
| Geometric Mean (MNPT) | Calculated Value |
Table 2: Example Data for ISI Calibration
| Sample ID | Reference this compound PT (s) | Local this compound PT (s) |
| Normal-1 | 12.0 | 12.5 |
| Normal-2 | 11.8 | 12.2 |
| ... (n≥20) | ... | ... |
| Patient-1 | 25.2 | 28.1 |
| Patient-2 | 30.5 | 34.0 |
| ... (n≥60) | ... | ... |
Experimental Protocols
Protocol 1: Determination of Mean Normal Prothrombin Time (MNPT)
Objective: To establish the geometric mean of the prothrombin time for a specific lot of this compound reagent using a local healthy population.
Materials:
-
This compound reagent (specific lot to be used in the trial)
-
Coagulometer (standardized across all trial sites)
-
Citrated plasma samples from at least 20 healthy adult donors
-
Control plasmas (normal and abnormal)
-
Calcium chloride solution (if not included in the reagent)
-
Pipettes and tips
-
Water bath at 37°C
Procedure:
-
Donor Selection:
-
Recruit a minimum of 20 healthy adult donors of both sexes.[5][6]
-
Inclusion Criteria: Donors should be in good health, not taking any medication known to affect coagulation (e.g., anticoagulants, aspirin, NSAIDs), and have no personal or family history of bleeding or thrombotic disorders.[9]
-
Exclusion Criteria: Pregnant women, women on oral contraceptives, and individuals with any underlying medical conditions that could affect hemostasis should be excluded.[10] Adherence to national guidelines for blood donor selection is recommended.[6][11]
-
-
Sample Collection and Preparation:
-
Collect whole blood by clean venipuncture into tubes containing 3.2% buffered sodium citrate (B86180) (9 parts blood to 1 part anticoagulant).
-
Process the samples within 4 hours of collection.
-
Centrifuge the blood samples at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Carefully aspirate the plasma, avoiding contamination with platelets or red blood cells.
-
Store plasma samples at room temperature and test within 4 hours of collection. If testing is delayed, plasma can be frozen at -70°C and thawed rapidly at 37°C before use.
-
-
Prothrombin Time (PT) Measurement:
-
Reconstitute the this compound reagent according to the manufacturer's instructions.
-
Pre-warm the reagent and plasma samples to 37°C.
-
Perform PT testing in duplicate for each donor sample using the designated coagulometer.[3]
-
Run normal and abnormal control plasmas at the beginning of each batch of tests to ensure the system is performing correctly.
-
The difference between duplicate measurements should not exceed 10%. If it does, the test for that sample should be repeated.[3]
-
-
Data Analysis:
-
Calculate the mean PT for each donor from the duplicate readings.
-
Calculate the geometric mean of the PT values from all healthy donors. This value is the MNPT.
-
Protocol 2: Determination of International Sensitivity Index (ISI)
Objective: To calibrate a local this compound reagent against an international reference preparation to determine its ISI.
Materials:
-
Local this compound reagent (the "test" reagent)
-
International Reference Preparation (IRP) of this compound with a certified ISI value
-
Coagulometer
-
Citrated plasma samples from at least 20 healthy donors and 60 patients on stable oral anticoagulant therapy (e.g., warfarin).[3]
-
Control plasmas (normal and abnormal)
-
Double-logarithmic graph paper or appropriate statistical software
Procedure:
-
Patient and Donor Selection:
-
Collect plasma samples from at least 20 healthy adult donors as described in Protocol 1.
-
Collect plasma samples from at least 60 patients who have been on stable oral anticoagulant therapy for at least six weeks.[3] The INR of these patients should ideally be distributed across the therapeutic range (e.g., 1.5 to 4.5).
-
-
Sample Collection and Preparation:
-
Follow the same procedure for sample collection and preparation as outlined in Protocol 1.
-
-
Prothrombin Time (PT) Measurement:
-
Perform PT testing in duplicate for each plasma sample (both normal and patient) using both the local this compound reagent and the IRP.[3]
-
The order of testing with the two reagents should be randomized to avoid systematic bias.
-
Ensure that the difference between duplicate measurements does not exceed 10%.[3]
-
-
Data Analysis and ISI Calculation:
-
Calculate the mean PT for each sample with both reagents.
-
Plot the log-transformed PT values of the local this compound on the x-axis against the log-transformed PT values of the IRP on the y-axis.
-
Perform an orthogonal regression analysis to determine the best-fit line through the data points.
-
The slope of this regression line is the ISI of the local this compound reagent relative to the IRP.
-
The final ISI of the local reagent is calculated by multiplying the slope of the regression line by the ISI of the IRP.[3]
-
Mandatory Visualizations
Extrinsic and Common Coagulation Pathways
Caption: Extrinsic and Common Pathways of the Coagulation Cascade.
Experimental Workflow for ISI Determination
Caption: Workflow for International Sensitivity Index (ISI) Determination.
Logical Relationship for INR Calculation
Caption: Logical Relationship for INR Calculation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Interpret the key results for Orthogonal Regression - Minitab [support.minitab.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. iris.who.int [iris.who.int]
- 5. droracle.ai [droracle.ai]
- 6. Donor Eligibility (Screening and Testing) [aabb.org]
- 7. Donor Selection and Prophylactic Strategy for Venous Thromboembolic Events in Living Donors of Liver Transplantation Based on Results of Thrombophilia Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blood donor selection: guidelines on assessing donor suitability for blood donation [who.int]
- 10. International Council for Standardization in Haematology Guidance for New Lot Verification of Coagulation Reagents, Calibrators, and Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP28 | Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory [clsi.org]
Troubleshooting & Optimization
impact of pre-analytical variables on thromboplastin time accuracy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pre-analytical issues that can impact the accuracy of thromboplastin time (PT) and activated partial this compound time (aPTT) assays.
Frequently Asked Questions (FAQs)
Q1: What are the major categories of pre-analytical variables that can affect PT and aPTT results?
A1: Pre-analytical variables affecting routine coagulation testing can be broadly classified into three main categories:
-
Specimen Collection: This includes patient-related factors and the blood drawing process itself.[1][2]
-
Specimen Transportation and Stability: This involves the handling of the sample from the point of collection to its arrival at the laboratory.[1]
-
Specimen Processing and Storage: This encompasses all steps taken within the laboratory before the actual analysis, such as centrifugation and storage.[1][2]
Q2: What is the correct anticoagulant and blood-to-anticoagulant ratio for PT/aPTT testing?
A2: The standard anticoagulant for PT and aPTT testing is 3.2% buffered sodium citrate (B86180).[3] The correct ratio of blood to anticoagulant is crucial and should be 9:1.[3] An incorrect ratio, most commonly due to an underfilled collection tube, can lead to a dilutional effect and excess calcium binding by the citrate, resulting in falsely prolonged clotting times.[3]
Q3: Can a hemolyzed, icteric, or lipemic sample be used for PT/aPTT testing?
A3: While some studies suggest that PT may not be significantly affected by hemolysis, aPTT values can be altered. It is generally recommended to avoid using hemolyzed, icteric, or lipemic samples as they can interfere with the optical detection systems of many coagulation analyzers.[4] Lipemia, in particular, can interfere with photoelectric measurements of clot formation.[5]
Q4: How long can a blood sample for PT/aPTT testing be stored before analysis?
A4: For uncentrifuged citrated samples, PT testing may still be suitable for up to 24 hours at room temperature.[6] However, aPTT is more sensitive to storage time, and it is recommended to perform the test as soon as possible.[7] One study found that reliable aPTT results were obtained up to 4 hours after collection, regardless of whether the sample was stored at room temperature or refrigerated.[7] Delays in processing can lead to significant changes in both PT and aPTT results.[8]
Troubleshooting Guides
Issue 1: Unexpectedly Prolonged PT or aPTT Results
Possible Cause 1: Incorrect Blood-to-Anticoagulant Ratio (Underfilled Tube)
-
Troubleshooting Step: Visually inspect the blood collection tube. The fill level should be at least 90% of the tube's stated volume. Underfilling can lead to an excess of citrate anticoagulant, which will bind the calcium added to initiate clotting in the assay, causing a falsely prolonged result.[3][9] Studies have shown that a clinically significant bias can be identified in underfilled tubes.[10]
-
Resolution: Recollect the sample, ensuring the tube is filled to the appropriate level. It is important to note that combining two partially filled tubes is not an acceptable practice.[3]
Possible Cause 2: Contamination with Anticoagulants
-
Troubleshooting Step: Review the patient's medication and the sample collection procedure. Contamination from heparin is a common issue, especially when blood is drawn from intravenous lines that are kept open with heparin flushes. Testing on EDTA plasma instead of citrate plasma can also result in erroneously prolonged PT and aPTT.[10]
-
Resolution: If contamination is suspected, a new sample should be drawn from a different site, following proper line draw procedures to avoid contamination.
Possible Cause 3: Presence of an Inhibitor
-
Troubleshooting Step: If the prolonged clotting time is not explained by a factor deficiency, the presence of an inhibitor, such as a lupus anticoagulant, should be considered.[11][12]
-
Resolution: Perform a mixing study, where the patient's plasma is mixed with normal plasma. If the clotting time corrects, a factor deficiency is likely. If it does not correct, it suggests the presence of an inhibitor.[5]
Issue 2: Inconsistent or Non-Reproducible PT/aPTT Results
Possible Cause 1: Improper Sample Mixing
-
Troubleshooting Step: Immediately after blood collection, the citrated tube should be gently inverted 3-4 times to ensure proper mixing of the blood with the anticoagulant. Vigorous shaking should be avoided as it can cause hemolysis and platelet activation.
-
Resolution: Implement and adhere to a standardized sample collection and handling protocol that includes specific instructions for gentle mixing.
Possible Cause 2: Variations in Centrifugation
-
Troubleshooting Step: Ensure that the centrifugation parameters (speed, time, and temperature) are standardized and followed consistently. To obtain platelet-poor plasma (platelet count <10,000/µl), centrifugation at 1500 x g for 15 minutes is commonly recommended.[3] Some studies have shown that rapid centrifugation (e.g., for 3 minutes) can produce comparable results to conventional methods for PT.[13] However, centrifuge temperature can have a significant effect on coagulation test results.[14]
-
Resolution: Validate and standardize centrifugation protocols within the laboratory. Ensure centrifuges are properly maintained and calibrated.
Possible Cause 3: Traumatic Venipuncture
-
Troubleshooting Step: A difficult or traumatic venipuncture can introduce tissue factor into the sample, which can initiate clotting and lead to shortened PT and aPTT results.[3] It can also increase levels of acute phase reactants like Factor VIII and fibrinogen.[3]
-
Resolution: Proper phlebotomy technique is crucial. If the initial venipuncture is unsuccessful, a new site should be chosen for the subsequent attempt.
Data on Pre-Analytical Variables
Table 1: Effect of Sample Storage Time and Temperature on PT and aPTT
| Storage Time | Storage Temperature | Effect on PT | Effect on aPTT | Reference |
| Up to 24 hours | Room Temperature | Reliable results | Significant changes after 12 hours | [15] |
| Up to 24 hours | 2-8°C | Reliable results | Reliable results up to 4 hours | [7] |
| Up to 6 hours | 4°C | No significant bias | No significant bias | [6] |
| 24 hours | Room Temperature | Suitable for testing | Significantly different from baseline | [6][16] |
Data presented is a summary of findings from multiple studies and should be used as a guideline. Laboratories should establish their own stability data.
Table 2: Impact of Centrifugation Parameters on PT and aPTT
| Centrifugation Method | Speed | Time | Effect on PT/INR | Effect on aPTT | Reference |
| Conventional | 1500 x g | 20 min | Baseline | Baseline | [13] |
| Rapid | Not Specified | 3 min | Comparable to conventional | Comparable to conventional | [13] |
| Standard | 3000 rpm | Not Specified | No significant alteration | No significant alteration | [17] |
| Cooled vs. Standard | Not Specified | Not Specified | Significant difference | Significant difference | [14] |
Different studies may use varying centrifugation parameters. It is essential to follow the manufacturer's instructions for the specific reagents and analyzer in use.
Experimental Protocols
Protocol 1: Evaluation of Sample Storage Stability
-
Objective: To determine the stability of PT and aPTT in citrated whole blood samples over time at different storage temperatures.
-
Methodology:
-
Collect blood samples from a cohort of healthy donors into 3.2% sodium citrate tubes.
-
Divide the samples into two groups for storage at room temperature (e.g., 20-25°C) and refrigerated temperature (2-8°C).
-
Perform baseline PT and aPTT analysis immediately after collection (Time 0).
-
Aliquot and store the remaining samples.
-
Test the samples at specified time points (e.g., 2, 4, 8, 12, and 24 hours) from both storage conditions.[7][18]
-
Analyze the data to determine the time points at which a statistically significant deviation from the baseline value occurs.
-
Protocol 2: Assessment of Centrifugation Conditions
-
Objective: To compare the effect of different centrifugation speeds and times on PT and aPTT results.
-
Methodology:
-
Collect a set of blood samples in 3.2% sodium citrate tubes.
-
Process a subset of samples using the standard laboratory centrifugation protocol (e.g., 1500 x g for 15 minutes) to serve as the reference.
-
Process other subsets of samples using alternative, rapid centrifugation protocols (e.g., higher g-force for a shorter duration).[13][19]
-
Measure PT and aPTT in the plasma obtained from all centrifugation conditions.
-
Statistically compare the results from the rapid protocols to the standard protocol to assess for any significant differences.
-
Visualizations
Caption: Experimental workflow for coagulation testing.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. cdn0.scrvt.com [cdn0.scrvt.com]
- 3. myadlm.org [myadlm.org]
- 4. Pre-analytical errors in coagulation testing: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial this compound Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. Influence of Preanalytical Variables on Prothrombin Time, Activated Partial this compound Time, and Fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sci-rep.com [sci-rep.com]
- 8. researchgate.net [researchgate.net]
- 9. The effects of inaccurate blood sample volume on prothrombin time (PT) and activated partial this compound time (aPTT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worldhealthexpo.com [worldhealthexpo.com]
- 11. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 12. Activated Partial this compound Time and Prothrombin Time Mixing Studies: Current State of the Art [ouci.dntb.gov.ua]
- 13. Comparison of Rapid Centrifugation Technique with Conventional Centrifugation for Prothrombin Time (PT) and Activated Partial this compound Time (APTT) Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Storage Time and Temperature on The samples of Routine Coagulation Tests [repository.sustech.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Prolonged Prothrombin Time (PT) with Specific Thromboplastin Reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering prolonged prothrombin time (PT) in their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
My prothrombin time (PT) is unexpectedly prolonged. What are the initial steps I should take?
When faced with a prolonged PT result that is inconsistent with expectations, a systematic troubleshooting approach is crucial. The first step is to repeat the test to rule out a random error.[1] If the result remains prolonged, consider the following pre-analytical, analytical, and post-analytical factors.
Pre-Analytical Troubleshooting
Pre-analytical errors are a major source of inaccurate coagulation testing results.[2][3][4] Before delving into complex analytical issues, ensure the integrity of your sample and collection process.
Key Pre-Analytical Variables to Check:
-
Sample Collection:
-
Incorrect Blood-to-Anticoagulant Ratio: The standard ratio is 9:1 blood to 3.2% sodium citrate (B86180).[5] Underfilled tubes lead to an excess of citrate, which can falsely prolong the PT.[4][6] Tubes should be filled to at least 90% of their nominal volume.[4]
-
Contamination: Contamination from indwelling catheters with heparin or saline can artificially prolong coagulation times.[7] When using a butterfly collection system, a discard tube should be used to ensure the correct fill volume in the coagulation tube.[3]
-
Hemolysis: The breakdown of red blood cells can release substances that interfere with clot formation, potentially leading to inaccurate PT results.[3][8] Visually inspect the plasma for any pink or red discoloration.
-
-
Sample Handling and Storage:
-
Inadequate Mixing: Immediately after collection, gently invert the citrate tube 3-4 times to ensure proper mixing with the anticoagulant. Vigorous mixing should be avoided.
-
Temperature: Whole blood samples for PT testing should be stored at 18 to 24°C.[7] Refrigeration can cause cold activation of Factor VII, potentially shortening the PT.[7]
-
Time: Testing should ideally be performed within 4 hours of collection.[9] If testing is delayed, plasma should be separated from cells by centrifugation and can be frozen.[9]
-
Troubleshooting Workflow for Pre-Analytical Issues
Caption: Workflow for troubleshooting pre-analytical issues in prolonged PT testing.
Analytical Troubleshooting
If pre-analytical issues have been ruled out, the next step is to investigate the analytical components of the assay.
-
Reagent Issues:
-
Reagent Preparation and Storage: Ensure that the thromboplastin reagent has been reconstituted and stored according to the manufacturer's instructions.[10] Deteriorated or contaminated reagents can lead to inaccurate results.[10]
-
Reagent Lot Variation: Different lots of the same this compound reagent can have slight variations. Always run quality control samples with each new lot of reagent.[7]
-
-
Instrument Malfunction:
-
Calibration: Verify that the coagulation analyzer is properly calibrated.[6]
-
Temperature Control: Coagulation tests are highly temperature-dependent.[11] Ensure the instrument's heating block is at the correct temperature (typically 37°C).
-
Quality Control: Check your quality control (QC) results.[10] If QC is out of range, it indicates a problem with the testing system.
-
Frequently Asked Questions (FAQs)
Q1: Can the type of this compound reagent affect my PT results?
A1: Yes, the sensitivity of the this compound reagent can significantly impact PT results.[12][13][14] Reagents from different manufacturers or even different lots from the same manufacturer can have varying sensitivities to coagulation factor levels and the presence of inhibitors.[12][14] For example, some recombinant this compound reagents are more sensitive to the presence of lupus anticoagulant (LA) than others.[15][16][17]
Q2: What is a lupus anticoagulant (LA), and how does it affect the PT?
A2: Lupus anticoagulants are antibodies that interfere with phospholipid-dependent coagulation tests in vitro.[18][19] They can prolong clotting times, including the PT. The effect of LA on the PT can be variable and depends on the sensitivity of the this compound reagent used.[15][19] Some PT reagents contain a high concentration of phospholipids, which can neutralize the effect of LA, resulting in a normal PT.[19] Other reagents, particularly some recombinant human thromboplastins, are more sensitive to LA and may show a prolonged PT.[15][16][19]
Q3: My sample has a prolonged PT that doesn't correct in a mixing study. What does this indicate?
A3: A prolonged PT that does not correct after a 1:1 mix with normal plasma suggests the presence of an inhibitor in the sample.[5][20] This inhibitor could be a lupus anticoagulant or a specific factor inhibitor (e.g., an antibody against Factor V, VII, or X).[21][22] Direct thrombin inhibitors like dabigatran (B194492) can also cause a prolonged PT that does not correct with mixing.[20]
Q4: My sample has a prolonged PT that corrects in a mixing study. What are the possible causes?
A4: Correction of a prolonged PT in a mixing study indicates a deficiency in one or more coagulation factors in the extrinsic or common pathways (Factors II, V, VII, X, or fibrinogen).[5][20] This can be due to conditions such as liver disease, vitamin K deficiency, or treatment with a vitamin K antagonist like warfarin.[6][20][23]
Q5: How do I perform a mixing study?
A5: A mixing study involves mixing the patient's plasma with normal pooled plasma, typically in a 1:1 ratio, and then performing the PT test on the mixture.[5][20] If the prolonged PT corrects to within the normal range, it suggests a factor deficiency.[5] If it remains prolonged, it suggests the presence of an inhibitor.[5] For a detailed protocol, refer to the "Experimental Protocols" section below.
Q6: What are coagulation factor assays, and when are they necessary?
A6: Coagulation factor assays are used to measure the activity of specific clotting factors.[24][25] They are performed when a factor deficiency is suspected, for instance, after a prolonged PT corrects in a mixing study.[25] These assays help to identify which specific factor is deficient.[25]
Data Presentation
Table 1: Influence of this compound Reagent Type on PT in the Presence of Lupus Anticoagulant (LA)
| This compound Reagent Type | General Sensitivity to LA | Expected PT Result in LA-Positive Sample |
| Recombinant Human this compound | Can be sensitive[15][16] | May be prolonged[15][16] |
| Tissue-Derived this compound | Generally less sensitive[16] | Often within the normal range[16] |
Note: Sensitivity can vary significantly between specific commercial reagents.
Table 2: Interpreting Mixing Study Results for Prolonged PT
| Initial PT | PT on 1:1 Mix with Normal Plasma | Interpretation | Next Steps |
| Prolonged | Corrects to normal range | Factor Deficiency[5][20] | Perform specific factor assays (II, V, VII, X)[25] |
| Prolonged | Does not correct (remains prolonged) | Presence of an Inhibitor[5][20] | Test for lupus anticoagulant; specific factor inhibitor assays |
Experimental Protocols
Protocol 1: Prothrombin Time (PT) Mixing Study
Objective: To differentiate between a factor deficiency and the presence of an inhibitor as the cause of a prolonged PT.
Methodology:
-
Sample Preparation:
-
Procedure:
-
Prepare a 1:1 mixture of patient PPP and NPP.[5]
-
Perform the PT test immediately on the patient's PPP, the NPP, and the 1:1 mixture.[5]
-
Some protocols may include an incubation step of the 1:1 mixture at 37°C for 1-2 hours to detect time-dependent inhibitors, though this is more common for aPTT mixing studies.[5][26]
-
-
Interpretation:
-
Correction: If the PT of the 1:1 mixture is within the normal reference range, it indicates a factor deficiency.[5][20] The normal plasma has supplied sufficient factors to correct the deficiency.[26]
-
No Correction: If the PT of the 1:1 mixture remains prolonged, it suggests the presence of an inhibitor.[5][20]
-
Mixing Study Workflow
Caption: Workflow for performing and interpreting a PT mixing study.
Protocol 2: One-Stage PT-Based Factor Assay
Objective: To quantify the activity of a specific coagulation factor (e.g., Factor VII).
Methodology:
-
Principle: The assay measures the ability of the patient's plasma to correct the PT of a plasma sample known to be deficient in the specific factor being measured.[9][27]
-
Reagents:
-
Patient's platelet-poor plasma (PPP).
-
Factor-deficient plasma (commercially available).
-
This compound reagent.
-
Calcium chloride.
-
Standard plasma with a known concentration of the factor.
-
-
Procedure:
-
Standard Curve Generation:
-
Patient Sample Testing:
-
Prepare similar dilutions of the patient's PPP.
-
Mix each dilution with the factor-deficient plasma and perform a PT test.
-
-
-
Interpretation:
-
The clotting times of the patient's plasma dilutions are used to determine the factor concentration by interpolating from the standard curve.
-
Signaling Pathways
Extrinsic and Common Coagulation Pathways
Caption: The extrinsic and common pathways of the coagulation cascade initiated by tissue factor.
References
- 1. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. myadlm.org [myadlm.org]
- 5. Mixing Studies | HE [hematology.mlsascp.com]
- 6. PT/INR | HE [hematology.mlsascp.com]
- 7. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Impact Of Hemolysis On Prothrombin Time (PT) Coagulation Tests [needle.tube]
- 9. Factor Assays | HE [hematology.mlsascp.com]
- 10. scribd.com [scribd.com]
- 11. www1.wfh.org [www1.wfh.org]
- 12. Effects of reagent and instrument on prothrombin times, activated partial this compound times and patient/control ratios [pubmed.ncbi.nlm.nih.gov]
- 13. blockscientific.com [blockscientific.com]
- 14. Discrepant sensitivity of this compound reagents to clotting factor levels explored by the prothrombin time in patients on stable oral anticoagulant treatment: impact on the international normalized ratio system | Haematologica [haematologica.org]
- 15. frontierspartnerships.org [frontierspartnerships.org]
- 16. Impact of Lupus Anticoagulant on INR Using Recombinant Prothrombin Time Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Effect of lupus anticoagulants on the activated partial this compound time. Results of the College of American Pathologists survey program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. medschool.co [medschool.co]
- 21. medmastery.com [medmastery.com]
- 22. Overview of Coagulation Disorders - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 23. eclinpath.com [eclinpath.com]
- 24. Coagulation Factor Tests: MedlinePlus Medical Test [medlineplus.gov]
- 25. Factor assays II, V, VII, VIII, IX, X, XI, XII, XIII, collagen binding assay - North West London Pathology [nwlpathology.nhs.uk]
- 26. Mixing study - Wikipedia [en.wikipedia.org]
- 27. 1-Stage PT-Based Factor Assays [practical-haemostasis.com]
Technical Support Center: Optimization of Thromboplastin Reagent Stability and Storage Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the stability and storage of thromboplastin reagents for reliable and reproducible results in coagulation assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in stability between lyophilized and liquid this compound reagents?
A1: Lyophilized (freeze-dried) this compound reagents generally offer a longer shelf life in their unreconstituted state compared to liquid reagents.[1][2][3] However, once reconstituted, the stability of lyophilized reagents is significantly reduced, often lasting only a few days.[1] Liquid this compound reagents are ready to use but may have a shorter overall shelf life.[1]
Q2: What are the optimal storage conditions for unopened this compound reagents?
A2: Unopened liquid this compound reagents should be stored at 2-8°C and protected from light.[4][5][6] It is crucial to avoid freezing the reagent, as this can damage the components and affect performance.[5][6] Always refer to the manufacturer's instructions for specific storage recommendations.
Q3: How long is a reconstituted lyophilized this compound reagent stable?
A3: The stability of a reconstituted lyophilized this compound reagent is limited, typically ranging from one to seven days when stored at 2-8°C.[1] Some studies indicate a reconstituted shelf life of approximately four days.[1] It is critical to consult the manufacturer's package insert for the specific stability period of the reconstituted reagent.
Q4: Can I use a this compound reagent after its expiration date?
A4: It is strongly advised not to use a this compound reagent after its expiration date. The activity of the reagent can decrease over time, leading to inaccurate and unreliable prothrombin time (PT) and International Normalized Ratio (INR) results.[5]
Q5: What are the signs of reagent deterioration?
A5: Signs of this compound reagent deterioration can include a turbid appearance, the presence of precipitates, or a failure to perform within the expected range with quality control (QC) materials.[5] A shift in QC values over time can also indicate a gradual loss of reagent activity.
Troubleshooting Guide
Issue 1: Prolonged or Shortened Clotting Times with Quality Control Material
| Potential Cause | Troubleshooting Steps |
| Improper Reagent Storage | Ensure the reagent has been stored at the recommended temperature (typically 2-8°C) and has not been frozen.[5][6] Verify that the reagent is within its expiration date and open-vial stability period.[5][6] |
| Incorrect Reagent Handling | Before use, gently swirl the reagent vial to ensure a homogenous suspension, especially if settling is observed.[4][5] Avoid vigorous shaking, which can denature the proteins. |
| Inaccurate Incubation Temperature | The reaction temperature is critical for accurate results.[7] Calibrate the water bath or heating block to ensure it maintains a stable temperature of 37°C (± 0.5°C).[5] Deviations in temperature can significantly impact clotting times.[8][9][10][11] |
| Reagent Contamination | Use clean, dedicated pipettes for reagent handling to prevent cross-contamination.[5] Ensure that the reagent vial is properly capped when not in use to avoid microbial or chemical contamination.[4] |
| Improper Reconstitution of Lyophilized Reagent | Use the exact type and volume of diluent specified by the manufacturer. Allow the reagent to fully dissolve and equilibrate to room temperature before use. Incomplete reconstitution can lead to inaccurate results.[2][3] |
Issue 2: Increased Variability in PT/INR Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pre-warming | Pre-warm the this compound reagent and the plasma sample to 37°C for the recommended duration before mixing.[4][5] Inconsistent pre-warming times can introduce variability. |
| Poor Pipetting Technique | Use calibrated pipettes and ensure accurate and consistent dispensing of both reagent and plasma volumes. Small variations in volume can affect the final results. |
| Instrument Malfunction | If using an automated or semi-automated coagulation analyzer, perform regular maintenance and quality control checks as per the manufacturer's instructions.[12] Issues with the detection system can lead to inconsistent readings. |
| Sample Quality | Ensure that the plasma sample is platelet-poor and free from hemolysis, icterus, or lipemia, as these can interfere with the assay.[5] Follow proper blood collection and processing procedures.[13] |
Data on Reagent and Sample Stability
The stability of this compound reagents and plasma samples is influenced by time and temperature. The following tables summarize the effects of different storage conditions on Prothrombin Time (PT) and Activated Partial this compound Time (aPTT) results.
Table 1: Stability of Plasma Samples for PT and aPTT Testing
| Storage Temperature | Analyte | Stability Duration | Reference(s) |
| Room Temperature (20-25°C) | PT/INR | Up to 24 hours | [14][15][16] |
| aPTT | Up to 8 hours | [16] | |
| Refrigerated (2-8°C) | PT/INR | Up to 24 hours | [14][15] |
| aPTT | Up to 12 hours | [16] | |
| Frozen (-20°C) | PT/INR | Up to 2 weeks | [6] |
| aPTT | Up to 2 weeks | [6] | |
| Frozen (-70°C) | PT/INR | Up to 6 months | [6] |
| aPTT | Up to 6 months | [6] |
Note: Stability can be reagent and instrument-dependent. Each laboratory should establish its own stability limits.
Table 2: Impact of Temperature Deviations on PT and aPTT
| Temperature | Effect on PT/aPTT | Reference(s) |
| Hypothermia (e.g., 33°C) | Can prolong aPTT, especially in heparinized plasma.[8][9][10] Enzyme activity is slightly reduced.[10][11] | [8][9][10][11] |
| Hyperthermia (e.g., 41°C) | Can prolong aPTT in heparinized plasma.[8][9] May affect the thermal stability of coagulation factors, leading to longer clotting times.[7] | [7][8][9] |
Experimental Protocols
Protocol 1: Assessment of this compound Reagent Stability (Accelerated Stability Study)
Objective: To evaluate the stability of a this compound reagent under stressed conditions to predict its shelf life.
Methodology:
-
Reagent Preparation: Reconstitute a batch of lyophilized this compound reagent or use a new vial of liquid reagent as the baseline (T=0).
-
Aliquoting: Aliquot the reagent into multiple smaller, tightly sealed vials to avoid repeated freeze-thaw cycles or exposure to air.
-
Storage Conditions: Store the aliquots at various temperatures:
-
Recommended storage: 2-8°C (control)
-
Elevated temperatures: 25°C, 37°C, and 45°C
-
-
Testing Intervals: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), remove an aliquot from each storage temperature.
-
Equilibration: Allow the reagent to equilibrate to 37°C before testing.
-
Prothrombin Time (PT) Assay:
-
Pipette 100 µL of normal and abnormal control plasma into a pre-warmed cuvette.
-
Incubate the plasma for 2-3 minutes at 37°C.
-
Forcibly add 200 µL of the pre-warmed this compound reagent to the plasma and simultaneously start a timer.
-
Record the time to clot formation.
-
-
Data Analysis: Compare the PT results of the stored reagents to the baseline (T=0) results. A significant change in clotting time (e.g., >10% deviation) indicates reagent degradation.
Visualizations
Caption: Workflow for an accelerated this compound reagent stability study.
Caption: Logical workflow for troubleshooting abnormal quality control results.
References
- 1. AU665432B2 - Liquid this compound reagent - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. sysmex.at [sysmex.at]
- 4. agdbio.com [agdbio.com]
- 5. labcarediagnostics.com [labcarediagnostics.com]
- 6. helena.com [helena.com]
- 7. Effect of the reaction temperature on the prothrombin time and the apparent International Normalized Ratio determined with International Standards for thromboplastins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of temperature on partial this compound time in heparinized plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A systematic evaluation of the effect of temperature on coagulation enzyme activity and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. blockscientific.com [blockscientific.com]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. Assessment of Stability of Prothrombin Time, International Normalized Ratio, and Activated Partial this compound Time Under Different Storage Conditions in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of storage time and temperature on coagulation tests and factors in fresh plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Lupus Anticoagulant in Thromboplastin-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when dealing with Lupus Anticoagulant (LA) interference in thromboplastin-based coagulation assays.
Frequently Asked Questions (FAQs)
Q1: What is a Lupus Anticoagulant (LA) and how does it interfere with coagulation assays?
A1: A Lupus Anticoagulant (LA) is an antibody that targets phospholipid-protein complexes.[1] These antibodies interfere with in vitro phospholipid-dependent coagulation tests, paradoxically causing a prolongation of clotting times, such as the activated Partial this compound Time (aPTT).[1][2] In the body, however, the presence of these antibodies is associated with an increased risk of thrombosis.[1] The interference arises because LAs bind to the phospholipid surfaces essential for the assembly and function of coagulation factor complexes, thereby inhibiting clot formation in the test tube.
Q2: Why is the aPTT prolonged in the presence of LA, but the Prothrombin Time (PT) is often normal?
A2: The differential effect of LA on aPTT and PT is primarily due to the concentration of phospholipids (B1166683) in the reagents used for these assays.[1]
-
aPTT reagents contain a limited amount of phospholipids, making the test sensitive to the inhibitory effects of LA.[1]
-
PT reagents (this compound) have a high concentration of phospholipids, which typically neutralizes or overwhelms the LA antibodies, resulting in a normal or near-normal clotting time.[1][3]
However, some this compound reagents, particularly those of recombinant origin, can be more sensitive to LA, which may lead to a prolonged PT in some cases.[4][5]
Q3: What are the initial steps to investigate a suspected LA?
A3: An unexpectedly prolonged aPTT is often the first indication of a potential LA. The recommended initial steps involve a series of coagulation tests to demonstrate the presence of an inhibitor and its dependence on phospholipids.[1][6] This typically includes:
-
Screening Tests: Performing phospholipid-dependent clotting assays like an LA-sensitive aPTT and the dilute Russell's Viper Venom Time (dRVVT).[7]
-
Mixing Studies: Mixing patient plasma with normal pooled plasma to distinguish between a factor deficiency and the presence of an inhibitor.[8]
-
Confirmatory Tests: Demonstrating the phospholipid-dependent nature of the inhibitor.[6]
Q4: Can anticoagulant therapy affect LA testing?
A4: Yes, anticoagulant therapies such as heparin, Vitamin K antagonists (e.g., warfarin), and Direct Oral Anticoagulants (DOACs) can significantly interfere with LA testing, potentially leading to false-positive or false-negative results.[9][10] It is crucial to consider the patient's medication history when interpreting LA test results. If possible, testing should be performed when the patient is not on anticoagulants or when the anticoagulant effect is minimal.[10]
Troubleshooting Guides
Issue 1: Unexpectedly Prolonged aPTT with a Normal PT
This is a classic presentation for a suspected Lupus Anticoagulant. The following workflow can help in the investigation.
Issue 2: Interpreting dRVVT Screen and Confirm Results
The dilute Russell's Viper Venom Time (dRVVT) test is a key assay for LA detection. It consists of a screening and a confirmatory step.
Principle: The dRVVT reagent directly activates Factor X. The screening reagent has a low phospholipid concentration, making it sensitive to LA. The confirmatory reagent has a high phospholipid concentration, which should overcome the LA effect.
Interpretation of Results:
| dRVVT Screen Result | dRVVT Confirm Result | Interpretation | Recommended Action |
| Normal | Not Performed | LA not detected by this method. | Consider other LA-sensitive tests if clinical suspicion is high. |
| Prolonged | Corrects (Shortens significantly) | Consistent with LA. | Report as positive for LA. |
| Prolonged | Fails to Correct | Suggests a factor deficiency (II, V, X) or a different type of inhibitor. | Perform mixing studies and specific factor assays. |
| Normal | Not Performed | LA unlikely. | If aPTT is prolonged, investigate for factor deficiencies in the contact pathway. |
Issue 3: Differentiating LA from a Specific Factor Inhibitor
While a non-correcting mixing study suggests an inhibitor, it's crucial to distinguish between a non-specific inhibitor like LA and a specific inhibitor against a coagulation factor (e.g., Factor VIII inhibitor), as the clinical implications are vastly different.
Quantitative Data Summary
The following tables provide representative clotting time values to aid in the interpretation of results. Note that these values can vary between laboratories and reagent lots.
Table 1: Typical Clotting Times in Different Scenarios (Seconds)
| Plasma Sample | PT | aPTT | dRVVT Screen | dRVVT Confirm |
| Normal Pooled Plasma | 12 | 30 | 35 | 32 |
| LA Positive Plasma | 13 | 55 | 60 | 40 |
| Factor VIII Deficient Plasma | 12 | 70 | 36 | 33 |
| On Warfarin (INR ~2.5) | 25 | 40 | 45 | 42 |
Table 2: Interpretation of aPTT Mixing Study Results (Seconds)
| Patient Plasma aPTT | Normal Plasma aPTT | 1:1 Mix (Immediate) | Interpretation of Mix | Likely Cause |
| 70 | 30 | 35 | Corrects | Factor Deficiency |
| 55 | 30 | 50 | Does not correct | Inhibitor (e.g., LA) |
| 120 (with bleeding) | 30 | 85 | Does not correct | Specific Factor Inhibitor |
Experimental Protocols
Protocol 1: aPTT-Based Mixing Study
Objective: To differentiate between a coagulation factor deficiency and the presence of an inhibitor.
Methodology:
-
Sample Preparation: Prepare patient's platelet-poor plasma and normal pooled plasma (NPP).
-
Screening: Perform a baseline aPTT on the patient's plasma and the NPP.
-
Mixing: Prepare a 1:1 mixture of patient plasma and NPP.
-
Immediate aPTT: Perform an aPTT on the 1:1 mixture immediately.
-
Incubation (Optional but recommended for detecting time-dependent inhibitors): Incubate the 1:1 mixture at 37°C for 1-2 hours and repeat the aPTT.
-
Interpretation:
-
Correction: If the aPTT of the mixture shortens to within the normal range, a factor deficiency is likely.
-
No Correction: If the aPTT of the mixture remains prolonged, an inhibitor is suspected.[8]
-
Protocol 2: Dilute Russell's Viper Venom Time (dRVVT)
Objective: To detect the presence of LA and confirm its phospholipid dependency.
Methodology:
-
dRVVT Screen:
-
Incubate patient plasma with the dRVVT screening reagent (containing Russell's viper venom and a low concentration of phospholipids).
-
Add calcium chloride to initiate clotting and measure the clotting time.
-
-
dRVVT Confirm (if screen is prolonged):
-
Incubate patient plasma with the dRVVT confirmatory reagent (containing a high concentration of phospholipids).
-
Add calcium chloride and measure the clotting time.
-
-
Calculation: Calculate the ratio of the screen time to the confirm time, or the percent correction.
-
Percent Correction = [ (Screen Time - Confirm Time) / Screen Time ] x 100
-
-
Interpretation: A significant shortening of the clotting time with the confirmatory reagent (a high percent correction) is indicative of a phospholipid-dependent inhibitor, i.e., LA.[11][12]
Protocol 3: Platelet Neutralization Procedure (PNP)
Objective: To confirm the phospholipid-dependent nature of an inhibitor detected by a prolonged aPTT.
Methodology:
-
Sample Preparation: Prepare two aliquots of the patient's plasma.
-
Test Sample: Add a suspension of washed, freeze-thawed platelets (a source of phospholipids) to one aliquot.
-
Control Sample: Add a saline or buffer control to the second aliquot.
-
aPTT Measurement: Perform an aPTT on both the test and control samples.
-
Interpretation: A significant shortening of the aPTT in the sample with added platelets compared to the control sample indicates that the inhibitor is phospholipid-dependent, consistent with LA.[13][14][15]
References
- 1. labcorp.com [labcorp.com]
- 2. Effect of lupus anticoagulants on the activated partial this compound time. Results of the College of American Pathologists survey program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference of lupus anticoagulants in prothrombin time assays: implications for selection of adequate methods to optimize the management of thrombosis in the antiphospholipid-antibody syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference of lupus anticoagulant causing antiprothrombin and anti–beta-2-glycoprotein I antibodies on international normalized ratio measurements: comparative analysis of international normalized ratio methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of lupus anticoagulants on INR with different thromboplastins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Update on laboratory practice for the diagnosis of lupus anticoagulant and the antiphospholipid syndrome [explorationpub.com]
- 8. droracle.ai [droracle.ai]
- 9. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 10. Lupus anticoagulant testing during anticoagulation, including direct oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DRVVT [practical-haemostasis.com]
- 12. Lupus Anticoagulant Testing: Diluted Russell Viper Venom Time (dRVVT) | Springer Nature Experiments [experiments.springernature.com]
- 13. biodatacorp.com [biodatacorp.com]
- 14. fritsmafactor.com [fritsmafactor.com]
- 15. mayocliniclabs.com [mayocliniclabs.com]
Technical Support Center: Managing Heparin Contamination in Thromboplastin-Dependent Tests
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with heparin contamination in thromboplastin-dependent coagulation assays, such as the Prothrombin Time (PT) and Activated Partial this compound Time (aPTT).
Frequently Asked Questions (FAQs)
Q1: Why are my PT/aPTT results unexpectedly prolonged?
An unexpectedly prolonged PT or aPTT result can be caused by several factors, including deficiencies in coagulation factors, the presence of inhibitors, or pre-analytical issues.[1][2] One of the most common pre-analytical problems is contamination of the blood sample with heparin, especially when drawn from intravenous lines maintained with heparin flushes.[2][3]
Q2: How does heparin interfere with this compound-dependent tests?
Heparin is an anticoagulant that works by potentiating the activity of antithrombin III, which in turn inactivates several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.[4] This inhibition of the common and intrinsic pathways of the coagulation cascade leads to a prolongation of clotting times in both PT and aPTT assays.[4][5] The aPTT is generally more sensitive to the effects of unfractionated heparin (UFH) than the PT.[6][7]
Q3: My aPTT is significantly prolonged, but the PT is only slightly affected. Could this be heparin contamination?
Yes, this pattern is highly suggestive of unfractionated heparin (UFH) contamination.[7] The aPTT is very sensitive to UFH, while the effect on PT is dependent on the sensitivity of the this compound reagent used and is often less pronounced.[5][6]
Q4: What are the primary sources of heparin contamination in blood samples?
The most frequent source of heparin contamination is from improper blood collection techniques, particularly when samples are drawn from intravenous catheters that have been flushed with heparin to maintain patency.[2][3] Contamination can also occur if blood gas samples, which are often collected in heparinized syringes, are drawn before coagulation test samples from the same line.[3]
Q5: How can I confirm that a prolonged clotting time is due to heparin contamination?
To confirm heparin contamination, a heparin neutralization assay can be performed.[8] This involves treating the plasma sample with a substance that inactivates heparin and then repeating the coagulation test. If the prolonged clotting time corrects to a normal or near-normal value, it indicates that heparin was the cause of the initial prolongation.[8] Alternative tests like a thrombin time test, which is highly sensitive to heparin, can also be insightful; a prolonged thrombin time that corrects with the addition of a heparin neutralizer is a strong indicator of heparin presence.[9]
Q6: What methods are available to neutralize heparin in a sample?
There are several methods to neutralize heparin in plasma samples for coagulation testing:
-
Heparinase: This enzyme specifically degrades heparin molecules, effectively removing their anticoagulant activity.[8][10][11] It is considered a very clean method as it does not interfere with the coagulation cascade itself.[11][12]
-
Polybrene (Hexadimethrine bromide): This is a positively charged polymer that binds to the negatively charged heparin, thus neutralizing its effect.[8][13][14]
-
Protamine Sulfate (B86663): Similar to Polybrene, protamine sulfate is a positively charged protein that binds to and neutralizes heparin.[8][15]
Q7: Are there any downsides to using chemical neutralizers like Polybrene or Protamine Sulfate?
Yes, while effective in neutralizing heparin, both Polybrene and protamine sulfate can have their own anticoagulant effects at higher concentrations.[13][16] Therefore, it is crucial to use the optimal concentration to avoid falsely prolonging the clotting time after neutralization.[12][13]
Q8: When should I consider using an anti-Xa assay instead of aPTT for monitoring heparin therapy?
The anti-Xa assay is a chromogenic test that directly measures heparin activity by quantifying its inhibition of Factor Xa. It is less affected by many of the pre-analytical variables and patient-specific factors that can influence the aPTT.[17][18] Consider using an anti-Xa assay in cases of "heparin resistance," where the aPTT does not prolong as expected with increasing heparin doses, or in patient populations with baseline coagulopathies that affect the aPTT.[18][19]
Troubleshooting Guide
Issue: Prolonged aPTT with Normal or Slightly Prolonged PT
This is a classic presentation for unfractionated heparin contamination.
Troubleshooting Steps:
-
Review Sample Collection Procedure:
-
Confirm that the sample was not drawn from a heparinized line.
-
If drawn from a line, ensure that a sufficient volume of blood (e.g., 5-10 mL) was discarded before collecting the coagulation sample.
-
Verify that blood gas samples were not drawn from the same line immediately before the coagulation sample.[3]
-
-
Perform a Heparin Neutralization Assay:
-
Treat an aliquot of the patient plasma with heparinase or an optimized concentration of Polybrene.
-
Repeat the aPTT on the treated sample.
-
Interpretation:
-
Correction of aPTT: Confirms heparin contamination.
-
No Correction of aPTT: The prolonged aPTT is likely due to a factor deficiency in the intrinsic pathway (e.g., Factors VIII, IX, XI, XII) or the presence of an inhibitor (e.g., lupus anticoagulant).[1] Further investigation with mixing studies is warranted.[1][2]
-
-
-
Consider Alternative Testing:
-
A thrombin time (TT) test can be performed, as it is very sensitive to heparin. A prolonged TT that corrects upon heparin neutralization is indicative of heparin contamination.[9]
-
Data Presentation
Table 1: Effect of Unfractionated Heparin (UFH) on aPTT and PT
| Heparin Concentration (IU/mL) | aPTT (seconds) - Without Neutralizer | aPTT (seconds) - With Heparin Neutralizer (e.g., AHCa HRRS) | PT (seconds) - Typical Effect |
| 0.0 | 26.1 | 25.5 | ~12-14 |
| 0.2 | Prolonged | Corrected to baseline | Minimal to moderate prolongation |
| 0.4 | Significantly Prolonged | Corrected to baseline | Moderate prolongation |
| 0.6 | > 69.4 | Corrected to baseline | Variable prolongation |
| >1.0 | > 180 (No coagulation detected) | Corrected to measurable range | Significant prolongation |
Data synthesized from studies on heparin-spiked plasma.[9][20] The exact values can vary depending on the reagents and analytical system used.
Table 2: Comparison of Heparin Neutralization Methods
| Method | Principle of Action | Advantages | Disadvantages | Optimal Final Concentration (if applicable) |
| Heparinase | Enzymatic degradation of heparin.[8][11] | Highly specific for heparin; does not interfere with the coagulation cascade.[11][12] | Higher cost compared to chemical neutralizers. | N/A |
| Polybrene | Electrostatic binding to heparin.[8][13] | Inexpensive and rapid.[13] | Can have its own anticoagulant effect at higher concentrations.[13][16] | 25 µg/mL[13] |
| Protamine Sulfate | Electrostatic binding to heparin.[8][15] | Effective in neutralizing heparin. | Can also exhibit anticoagulant properties at non-optimal concentrations.[12] | Titration required for optimal results.[15] |
Experimental Protocols
Protocol 1: Heparin Neutralization using Heparinase
Objective: To determine if a prolonged aPTT is due to heparin contamination by treating the plasma sample with heparinase.
Materials:
-
Patient citrated plasma
-
Lyophilized heparinase (e.g., Hepzyme)[11]
-
Coagulation analyzer
-
aPTT reagent
-
0.025 M Calcium Chloride
Procedure:
-
Reconstitute the lyophilized heparinase according to the manufacturer's instructions.
-
Add the specified volume of reconstituted heparinase to an aliquot of the patient's plasma. Some commercial products come in tubes to which the plasma is directly added.
-
Incubate the plasma-heparinase mixture for the time recommended by the manufacturer (typically 10-15 minutes at 37°C) to allow for complete heparin digestion.
-
Perform an aPTT test on the heparinase-treated plasma sample using a coagulation analyzer.
-
Perform a baseline aPTT on an untreated aliquot of the same plasma sample for comparison.
Interpretation:
-
A significant shortening of the aPTT in the heparinase-treated sample compared to the untreated sample indicates the presence of heparin.
-
If the aPTT remains prolonged after heparinase treatment, the cause is likely not heparin contamination.
Protocol 2: Heparin Neutralization using Polybrene
Objective: To neutralize heparin in a plasma sample using Polybrene to confirm heparin-induced aPTT prolongation.
Materials:
-
Patient citrated plasma
-
Polybrene stock solution
-
Coagulation analyzer
-
aPTT reagent
-
0.025 M Calcium Chloride
Procedure:
-
Prepare a working solution of Polybrene to achieve a final concentration of 25 µg/mL in the test plasma.[13]
-
Add the calculated volume of Polybrene working solution to an aliquot of the patient's plasma.
-
A study suggests that for automated analyzers, Polybrene should be added after the aPTT reagent to minimize its interference.[13] The sequence would be: patient plasma + aPTT reagent, incubate, then add Polybrene followed by Calcium Chloride to initiate clotting.
-
Perform the aPTT test on the Polybrene-treated sample.
-
Run a baseline aPTT on an untreated aliquot of the same plasma sample.
Interpretation:
-
Correction of the prolonged aPTT to within or near the normal reference range suggests heparin contamination.
-
Lack of correction indicates a different underlying cause for the prolonged aPTT.
Mandatory Visualizations
Caption: Heparin's mechanism of action on the coagulation cascade.
Caption: Troubleshooting workflow for a prolonged aPTT result.
References
- 1. Partial this compound Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 2. labtestsonline.org.uk [labtestsonline.org.uk]
- 3. Contamination of coagulation tests with heparin from blood gas samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hematology - Why is prothrombin time test not used for heparin - Biology Stack Exchange [biology.stackexchange.com]
- 5. The aPTT assay as a monitor of heparin anticoagulation efficacy in clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 8. Heparin Neutralization | HE [hematology.mlsascp.com]
- 9. Detecting Heparin Contamination in Prolonged APTT with a Heparin-Resistant Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APTT Heparin Neutralization - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 11. fritsmafactor.com [fritsmafactor.com]
- 12. Neutralization effect of heparinase by thrombin generation test for the assessment of blood samples containing heparin [jstage.jst.go.jp]
- 13. Use of an automated coagulation analyzer to perform heparin neutralization with polybrene in blood samples for routine coagulation testing: practical, rapid, and inexpensive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of polybrene for heparin neutralization in protein C activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ject.edpsciences.org [ject.edpsciences.org]
- 16. In vitro neutralization of heparin in plasma prior to the activated partial this compound time test: an assessment of four heparin antagonists and two anion exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Troubleshooting heparin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Addressing Lot-to-Lot Variability of Commercial Thromboplastin Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to lot-to-lot variability of commercial thromboplastin reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound reagent lot-to-lot variability and why is it a concern?
A1: this compound reagents are crucial for prothrombin time (PT) testing, which is used to assess the extrinsic and common pathways of the coagulation cascade and to calculate the International Normalized Ratio (INR). Lot-to-lot variability refers to the performance differences between different manufacturing batches of the same this compound reagent.[1][2] This variability can arise from minor differences in the manufacturing process, raw material sourcing, or reagent composition. It is a significant concern because it can lead to inconsistent PT and INR results, potentially impacting the interpretation of experimental data and the clinical management of patients on anticoagulant therapy.[1][2]
Q2: What are the main causes of lot-to-lot variability in this compound reagents?
A2: The primary causes of lot-to-lot variation are associated with the manufacturing process, transportation and storage, and laboratory handling.[3] Manufacturers may introduce slight alterations in reagent composition or stability during production. Inappropriate transport and storage temperatures can also affect reagent performance. Furthermore, errors in the laboratory, such as improper reconstitution or handling, can contribute to variability.
Q3: How can I detect and quantify the variability between two lots of this compound reagent?
A3: To detect and quantify variability, a new lot of this compound reagent should be tested in parallel with the current, in-use lot before the new lot is put into service. This involves running a set of patient samples and quality control materials with both lots and comparing the results. The International Council for Standardization in Haematology (ICSH) recommends testing at least 20, and ideally 40, normal and abnormal patient samples concurrently with the existing and new reagent lots.[4][5] Statistical analysis, such as calculating the percentage difference or performing regression analysis, can quantify the extent of the variability.
Q4: What is the International Sensitivity Index (ISI) and how does it relate to lot-to-lot variability?
A4: The International Sensitivity Index (ISI) reflects the sensitivity of a particular this compound reagent to the reduction of vitamin K-dependent clotting factors compared to an international reference preparation.[2][6] The ISI is used in the calculation of the INR to standardize results across different laboratories and reagents. Each lot of this compound reagent has a specific ISI value assigned by the manufacturer. Lot-to-lot variations in the reagent's composition can lead to changes in the ISI, which directly impacts the calculated INR.[6][7] Therefore, it is crucial to use the correct ISI for each specific lot of reagent.
Q5: What is the Mean Normal Prothrombin Time (MNPT) and why is it important to establish for each new lot?
A5: The Mean Normal Prothrombin Time (MNPT) is the geometric mean of the prothrombin times of at least 20 healthy individuals for a specific this compound lot and instrument system.[4][8][9] It is a critical component of the INR calculation (INR = [Patient PT / MNPT]^ISI). Since different lots of this compound can yield different PT results, establishing a new MNPT for each new lot is essential for accurate INR determination.[4][8] Using an MNPT from a previous lot can introduce significant errors in the INR.
Troubleshooting Guides
Issue 1: A significant shift in quality control (QC) values is observed after changing to a new lot of this compound reagent.
Troubleshooting Steps:
-
Verify Correct ISI and MNPT Entry: Ensure that the new lot's specific International Sensitivity Index (ISI) and the newly established Mean Normal Prothrombin Time (MNPT) have been correctly entered into the coagulation analyzer's software.
-
Re-run QC Materials: Prepare fresh vials of QC material and re-run them with the new reagent lot to rule out degradation of the initial QC samples.
-
Check Reagent Preparation: Confirm that the new reagent lot was reconstituted and stored according to the manufacturer's instructions. Improper reconstitution can lead to altered reagent performance.
-
Perform Parallel Testing: If not already done, test a set of patient samples with both the old and new reagent lots to see if the shift is also observed in patient results. If the shift is only in the QC materials, it may indicate a matrix effect between the new reagent lot and the QC material.
-
Contact Manufacturer: If the issue persists, contact the reagent manufacturer's technical support. There may be a known issue with that specific lot.
Issue 2: Discrepant INR results are obtained for the same patient samples when tested with a new lot of this compound reagent compared to the old lot.
Troubleshooting Steps:
-
Confirm Protocol Adherence: Review the experimental protocol to ensure that all pre-analytical variables such as sample collection, processing, and storage were consistent for the tests run with both lots.
-
Verify ISI and MNPT: Double-check that the correct ISI for the new lot and the locally determined MNPT were used for the INR calculations.
-
Assess the Magnitude of Difference: Quantify the difference between the INR values obtained with the two lots. A consistent bias or a percentage difference that is clinically significant warrants further investigation.
-
Perform Local ISI Calibration: If significant discrepancies persist, consider performing a local calibration of the new this compound lot to determine a system-specific ISI. This can help to minimize variability between your laboratory's specific instrument and the new reagent lot.
-
Evaluate Patient Subgroups: Analyze if the discrepancy is more pronounced in certain patient populations (e.g., patients on specific medications or with certain underlying conditions). This may indicate a differential sensitivity of the new reagent lot.
Data Presentation
Table 1: Examples of Reported Lot-to-Lot Variability in Prothrombin Time (PT) and International Normalized Ratio (INR)
| Study Reference | Reagents Compared | Key Findings |
| Ferrazzi et al. (2010)[10][11] | RecombiPlasTin 2G vs. HepatoComplex | Mean INR for patients with lupus anticoagulant was 3.79 ± 1.63 with RecombiPlasTin 2G vs. 3.18 ± 1.15 with HepatoComplex (P < 0.001). |
| Adcock et al. (2000)[7] | Different lots of the same this compound | Differences between manufacturer-assigned ISI and locally calibrated ISI ranged from 0.9% to 18.9% for normal samples and 0.8% to 16.4% for patient samples. |
| Poller et al. (1989)[6] | Two rabbit brain thromboplastins | The coefficient of variation (CV) of the INR was shown to be directly influenced by the ISI value of the this compound. |
| Horsti et al. (2005) | Seven commercial this compound reagents | Significant differences were observed between INR results from different reagents for the same patient samples. |
| Özer et al. (2019)[12] | QuikCoag PT vs. Technoplastin HIS | Mean PT was 20.66 ± 12.19s with QuikCoag PT and 14.77 ± 5.80s with Technoplastin HIS. Mean INR was 1.67 ± 1.16 with QuikCoag PT and 1.42 ± 0.65 with Technoplastin HIS. |
Experimental Protocols
Protocol 1: New this compound Reagent Lot Validation
Objective: To verify the performance of a new lot of this compound reagent against the current in-use lot.
Materials:
-
Current lot of this compound reagent
-
New lot of this compound reagent
-
Coagulation analyzer
-
Quality control (QC) materials (at least two levels)
-
A minimum of 20 fresh or frozen plasma samples from normal donors and patients on stable oral anticoagulant therapy.[4][5]
Procedure:
-
Reagent Preparation: Reconstitute both the old and new lots of this compound reagent according to the manufacturer's instructions. Allow them to stabilize for the recommended time.
-
Instrument Setup: Program the coagulation analyzer with the specific ISI value for the new reagent lot.
-
QC Analysis: Run both levels of QC material in duplicate with both the old and new reagent lots.
-
Patient Sample Analysis: Assay the patient plasma samples in parallel on the same instrument with both the old and new reagent lots. Testing should be performed within one hour for both lots to minimize time-dependent variations.[4]
-
Data Analysis:
-
Compare the mean QC values obtained with both lots. They should be within the laboratory's established acceptance criteria.
-
For patient samples, calculate the percentage difference between the PT and INR results from the two lots for each sample.
-
Perform a regression analysis to determine the correlation and bias between the two lots. An R-value >0.97 is generally considered acceptable.[13]
-
-
Acceptance Criteria: The new lot is acceptable if the QC results are within range and the patient sample results show no clinically significant difference from the old lot, according to the laboratory's pre-defined criteria.
Protocol 2: Establishing the Mean Normal Prothrombin Time (MNPT)
Objective: To determine the MNPT for a new lot of this compound reagent on a specific coagulation analyzer.
Materials:
-
New lot of this compound reagent
-
Coagulation analyzer
-
Plasma samples from at least 20 healthy, non-anticoagulated adult donors.[4][8][9]
Procedure:
-
Donor Screening: Ensure that the donors are not on any medication known to affect coagulation and have no personal or family history of bleeding or thrombotic disorders.
-
Sample Collection and Processing: Collect blood into 3.2% sodium citrate (B86180) tubes. Prepare platelet-poor plasma by centrifugation according to standard laboratory procedures.
-
Reagent Preparation: Reconstitute the new lot of this compound reagent as per the manufacturer's instructions.
-
PT Measurement: Perform PT testing on each of the 20 normal plasma samples in duplicate.
-
Data Calculation:
-
Calculate the mean PT for each duplicate pair.
-
Calculate the geometric mean of the 20 mean PT values. This value is the MNPT. The geometric mean is preferred as PT values are not typically normally distributed.
-
-
Implementation: Enter the newly established MNPT into the coagulation analyzer's settings for INR calculation with the new reagent lot.
Mandatory Visualizations
Caption: The Coagulation Cascade.
Caption: New this compound Lot Validation Workflow.
Caption: Logical Flow for Troubleshooting Discrepant PT/INR Results.
References
- 1. Use of different this compound reagents causes greater variability in international normalized ratio results than prolonged room temperature storage of specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jebmh.com [jebmh.com]
- 3. Comparing different lots of activated partial this compound time reagent: analysis of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. International Council for Standardization in Haematology Guidance for New Lot Verification of Coagulation Reagents, Calibrators, and Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of international sensitivity index (ISI) of thromboplastins on precision of international normalised ratios (INR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clsjournal.ascls.org [clsjournal.ascls.org]
- 8. Determination of the mean normal prothrombin time for assessment of international normalized ratios. Usefulness of lyophilized plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. dovepress.com [dovepress.com]
- 11. Differences in the INR evaluation of two different thromboplastins in patients with positivity to lupus anticoagulant in ongoing oral anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. scribd.com [scribd.com]
strategies to minimize the effect of interfering substances on thromboplastin assays
Welcome to our technical support center for thromboplastin assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during prothrombin time (PT) and related coagulation assays. Our goal is to help you minimize the impact of interfering substances and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with this compound assays?
A1: The most common interfering substances in this compound assays are hemoglobin (from hemolysis), bilirubin (B190676) (in icteric samples), lipids (in lipemic samples), and various anticoagulants, including heparin and Direct Oral Anticoagulants (DOACs).[1][2] Each of these can lead to erroneously prolonged or shortened clotting times, impacting the interpretation of results.[3]
Q2: How does hemolysis affect prothrombin time (PT) results?
A2: Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components into the plasma. This can interfere with the optical detection systems of many coagulation analyzers, leading to inaccurate results.[2] Additionally, the release of procoagulant substances from red blood cells can sometimes shorten clotting times. The impact of hemolysis can vary depending on the reagent and instrument system used.[4][5][6]
Q3: My PT/INR results are unexpectedly prolonged. What are the potential causes?
A3: An unexpectedly prolonged PT/INR can result from several pre-analytical, analytical, or patient-related factors.[1][7] Common causes include:
-
Pre-analytical issues: Incorrect blood-to-anticoagulant ratio (underfilled tube), contamination with heparin or other anticoagulants, or improper sample storage.[1][7][8]
-
Interfering substances: Presence of DOACs, high concentrations of bilirubin, or lupus anticoagulants.[9]
-
Reagent or instrument issues: Deteriorating reagents or instrument malfunction.[7][10]
-
Patient factors: Vitamin K deficiency, liver disease, or a deficiency in one of the coagulation factors of the extrinsic or common pathways.[1][11][12][13]
Q4: My PT/INR results are unexpectedly shortened. What should I investigate?
A4: Unexpectedly shortened PT/INR results are less common but can occur. Potential causes include:
-
Pre-analytical issues: Overfilling of the collection tube, tissue this compound contamination during a difficult venipuncture, or the presence of a clot in the sample.[7]
-
Patient factors: Elevated levels of certain coagulation factors, such as Factor VIII.
-
Analytical issues: Improperly reconstituted or stored reagents.[7]
Q5: How do Direct Oral Anticoagulants (DOACs) interfere with this compound assays?
A5: DOACs, such as dabigatran (B194492) (a direct thrombin inhibitor) and rivaroxaban, apixaban, and edoxaban (B1671109) (direct Factor Xa inhibitors), can significantly prolong PT and other clot-based assays.[3] This interference is a direct result of their mechanism of action, which inhibits key enzymes in the coagulation cascade. The extent of interference depends on the specific DOAC, its concentration in the plasma, and the this compound reagent being used.[3]
Troubleshooting Guides
Issue: Suspected Interference from Lipemia (Turbid Plasma)
Lipemic samples, characterized by a milky or turbid appearance due to high lipid content, can interfere with the light transmission used in optical clot detection systems, potentially leading to no result or an inaccurate result.[2]
Troubleshooting Steps:
-
Visual Inspection: Visually inspect the plasma for turbidity after centrifugation.
-
Quantify Lipemia: If your analyzer has a lipemia index, quantify the level of interference.
-
Mitigation Strategy: If lipemia is significant, implement a lipid removal protocol. High-speed centrifugation is a common and effective method.[14][15][16][17][18]
Issue: Suspected Interference from Direct Oral Anticoagulants (DOACs)
The presence of DOACs can lead to falsely prolonged clotting times, which may be misinterpreted as a coagulopathy.
Troubleshooting Steps:
-
Review Patient Medication: If possible, review the patient's medication history for the use of DOACs.
-
Specialized Testing: If the DOAC concentration is needed, specific quantitative assays are available.
-
Mitigation Strategy: To perform underlying coagulation tests without DOAC interference, the drug can be removed from the plasma sample using an activated charcoal-based method.[19][20][21]
Data on Interfering Substances
The following tables summarize the effects of common interfering substances on this compound time assays.
Table 1: Effect of Hemolysis, Icterus, and Lipemia on Prothrombin Time (PT)
| Interfering Substance | Concentration | Effect on PT | Mitigation Recommended |
| Hemolysis | Varies | Can be shortened or prolonged depending on the system | Yes, if significant |
| Icterus (Bilirubin) | High concentrations | Can prolong PT with some optical systems | Yes, if significant |
| Lipemia (Triglycerides) | High concentrations | Can interfere with optical detection, often leading to no result | Yes, if significant |
Note: The degree of interference can be reagent and instrument dependent.
Table 2: Impact of Direct Oral Anticoagulants (DOACs) on Prothrombin Time (PT)
| DOAC | Mechanism of Action | Expected Effect on PT |
| Dabigatran | Direct Thrombin (Factor IIa) Inhibitor | Prolonged |
| Rivaroxaban | Direct Factor Xa Inhibitor | Prolonged |
| Apixaban | Direct Factor Xa Inhibitor | Prolonged |
| Edoxaban | Direct Factor Xa Inhibitor | Prolonged |
Experimental Protocols
Protocol 1: High-Speed Centrifugation for Removal of Lipids
This protocol describes a method to clear lipemic plasma for coagulation testing.[14][17][18]
Materials:
-
Lipemic plasma sample
-
Microcentrifuge tubes (1.5 mL)
-
High-speed microcentrifuge (capable of at least 10,000 x g)
-
Pipettes and tips
Procedure:
-
Aliquot 1 mL of the lipemic plasma into a 1.5 mL microcentrifuge tube.
-
Centrifuge the sample at 10,000 x g for 10 minutes at room temperature.[14]
-
After centrifugation, a layer of lipids will be visible at the top of the sample.
-
Carefully aspirate the clarified plasma from below the lipid layer using a pipette, ensuring not to disturb the lipid layer.
-
Transfer the clarified plasma to a new, clean tube.
-
The clarified plasma can now be used for the this compound assay.
Protocol 2: Removal of DOACs using Activated Charcoal
This protocol outlines a general procedure for removing DOACs from plasma samples to allow for accurate measurement of underlying hemostasis.[19]
Materials:
-
Plasma sample containing a DOAC
-
Commercially available activated charcoal tablets or powder for DOAC removal (e.g., DOAC-Stop®)
-
Microcentrifuge tubes
-
Benchtop microcentrifuge
Procedure:
-
Dispense a known volume of patient plasma (e.g., 1 mL) into a microcentrifuge tube.
-
Add the manufacturer-recommended amount of activated charcoal to the plasma. For example, some products recommend adding one tablet to 1 mL of plasma.
-
Gently mix the sample for the time specified by the manufacturer (typically 5-10 minutes) to allow for adsorption of the DOAC.
-
Centrifuge the sample according to the manufacturer's instructions (e.g., 2,000 x g for 2 minutes) to pellet the activated charcoal.[19]
-
Carefully transfer the supernatant (DOAC-cleared plasma) to a new, clean tube.
-
The treated plasma can now be used for this compound and other coagulation assays.
Visual Guides
Caption: Troubleshooting workflow for unexpected prothrombin time results.
Caption: Sites of action for DOAC interference in the coagulation cascade.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative assessment of prevalence of pre-analytical variables and their effect on coagulation assay. Can intervention improve patient safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PT/INR | HE [hematology.mlsascp.com]
- 7. Influence of Preanalytical Variables on Prothrombin Time, Activated Partial this compound Time, and Fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prothrombin Time With INR | Quest Diagnostics [questdiagnostics.com]
- 9. scribd.com [scribd.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A practical method for reducing the interference due to lipaemia in coagulation tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Handling of lipemic samples in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. In vitro detection and removal of direct oral anticoagulants from patient plasma specimens - McGlasson - Annals of Blood [aob.amegroups.org]
- 18. researchgate.net [researchgate.net]
- 19. Simple method for removing DOACs from plasma samples. | Semantic Scholar [semanticscholar.org]
- 20. kbcsm.hr [kbcsm.hr]
- 21. Simplified Method for Removing Direct Oral Anticoagulant Interference in Mechanical Coagulation Test Systems—A Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
quality control procedures for ensuring thromboplastin reagent performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality and performance of thromboplastin reagents in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of running quality control (QC) samples with this compound reagents?
A1: Quality control samples, which include normal and abnormal controls, are essential for evaluating the performance of the entire testing system. This includes the instrument, the this compound reagent, and the operator's technique.[1] Daily testing of QC samples helps to ensure the accuracy and reliability of patient or research sample results.[1]
Q2: How often should quality control be performed?
A2: For automated coagulation testing, it is recommended to run at least two levels of controls (normal and abnormal) every 8 hours of testing and each time a new reagent vial is used.[2] For manual testing, two levels of controls should be performed by each analyst before testing patient samples and with each change in reagent.[2]
Q3: What is the International Sensitivity Index (ISI) and why is it important?
A3: The International Sensitivity Index (ISI) is a measure of a this compound reagent's sensitivity to a reduction in Vitamin K-dependent clotting factors compared to an international reference preparation.[3][4] The ISI is used to calculate the International Normalized Ratio (INR), which standardizes prothrombin time (PT) results across different laboratories and reagent batches.[4][5] Thromboplastins with a lower ISI (closer to 1.0) are more sensitive.[5][6]
Q4: What are the acceptable storage and stability conditions for this compound reagents?
A4: this compound reagents should typically be stored at 2 to 8°C and are stable until the expiration date on the vial.[1] Once opened, the stability may be reduced, for example, to fourteen days at 2 to 8°C.[1] It is crucial to avoid freezing the reagent.[1] Always refer to the manufacturer's package insert for specific storage and stability information.
Q5: What are some common pre-analytical variables that can affect this compound reagent performance?
A5: Several pre-analytical factors can significantly impact results, including:
-
Improper blood-to-anticoagulant ratio: The standard is a 9:1 ratio of whole blood to 3.2% sodium citrate. Underfilling the collection tube can lead to an excess of citrate, which can falsely prolong clotting times.[7][8]
-
Specimen handling: Vigorous mixing can cause hemolysis and platelet activation. Delayed testing or improper storage temperatures can also affect factor stability.[2][9]
-
Interfering substances: Hemolysis, icterus (high bilirubin), and lipemia (high lipids) in the plasma sample can interfere with the optical detection systems of many coagulation analyzers.[9]
Troubleshooting Guide
Problem: My quality control (QC) results are out of the acceptable range.
This is a common issue that requires a systematic approach to identify the root cause. The following table outlines potential causes and troubleshooting steps based on which control is out of range.
| Scenario | Potential Causes | Troubleshooting Steps |
| Both Normal and Abnormal Controls are Out of Range | 1. Reagent Issue: Deteriorated or improperly prepared reagent.[10] 2. Instrument Malfunction: Issues with temperature control, reagent delivery, or the detection system.[10] 3. Improper QC Material Handling: Incorrect reconstitution or storage of control materials. | 1. Check Reagent: Ensure the reagent was stored correctly and has not expired. Gently mix the reagent to ensure homogeneity.[9] Prepare a fresh vial of reagent if necessary. 2. Re-run Controls: Repeat the QC analysis with a fresh aliquot of control material.[10] 3. Check Instrument: Verify the instrument's temperature is at 37°C.[9] Perform any required instrument maintenance or cleaning. 4. Use New Controls: If the issue persists, open a new vial or lot of control material and repeat the test. |
| Normal Control is IN Range, Abnormal Control is OUT of Range | 1. Control Material Issue: The abnormal control may have deteriorated or been improperly reconstituted. 2. Reagent Sensitivity: The reagent may have reduced sensitivity to factor deficiencies, which are mimicked by the abnormal control. | 1. Prepare Fresh Abnormal Control: Reconstitute a new vial of the abnormal control and repeat the test. 2. Try a Different Lot of Control: If available, test a different lot number of the abnormal control. 3. Contact Manufacturer: If the problem continues, contact the reagent or control manufacturer for support. |
| Normal Control is OUT of Range, Abnormal Control is IN Range | 1. Control Material Issue: The normal control may be compromised. 2. Systematic Shift: A subtle shift in the testing system may be affecting the lower end of the analytical range. | 1. Prepare Fresh Normal Control: Reconstitute a new vial of the normal control and repeat the analysis. 2. Review Levy-Jennings Chart: Check for trends or shifts in the normal control values over time. 3. Instrument Calibration: Consider if instrument recalibration is necessary. |
Quantitative Data Summary
The following tables provide typical performance characteristics for this compound reagents. Note that specific ranges will vary depending on the reagent manufacturer, instrument, and laboratory.
Table 1: Typical Prothrombin Time (PT) and International Normalized Ratio (INR) Ranges
| Parameter | Normal Range | Therapeutic Range (Warfarin) | Critical Value |
| Prothrombin Time (PT) | 11.0 - 13.5 seconds[11][12] | Varies; typically 1.5 - 2.5 times the control value | > 20 seconds[3] |
| International Normalized Ratio (INR) | 0.8 - 1.2[4][12] | 2.0 - 3.0[4][12] | > 5.0 |
Table 2: this compound Reagent Performance Characteristics
| Parameter | Typical Value/Range | Significance |
| International Sensitivity Index (ISI) | 0.9 - 2.0[6] | A lower ISI indicates higher sensitivity. Values closer to 1.0 are generally preferred.[5][6] |
| Coefficient of Variation (CV%) | < 5% - 10% | Indicates the precision of the measurement. Lower CV% is desirable. |
| Mean Normal Prothrombin Time (MNPT) | Laboratory-specific | The geometric mean of PT values from at least 20 healthy individuals, used for INR calculation.[9] |
Experimental Protocols
Protocol 1: Manual Prothrombin Time (PT) Test
Objective: To determine the clotting time of plasma in seconds using a manual method.
Materials:
-
This compound reagent
-
Patient or control plasma (platelet-poor)
-
Water bath or heating block at 37°C
-
Plastic test tubes (12 x 75 mm)
-
Calibrated pipettes
-
Stopwatch
Procedure:
-
Bring the this compound reagent and plasma sample to room temperature.
-
Gently invert the reagent vial to ensure a homogenous suspension.[9]
-
Pre-warm the required amount of this compound reagent and the plasma sample in separate tubes at 37°C for at least 3-5 minutes.[9]
-
Pipette 100 µL of the pre-warmed plasma into a clean, pre-warmed test tube.
-
Forcibly add 200 µL of the pre-warmed this compound reagent to the plasma and simultaneously start the stopwatch.[9]
-
Gently tilt the tube back and forth while observing for clot formation.
-
Stop the stopwatch as soon as the first visible fibrin (B1330869) strands or gel clot appears.[9]
-
Record the time in seconds. All tests should be performed in duplicate.
Protocol 2: Mixing Study for Prolonged PT
Objective: To differentiate between a factor deficiency and the presence of a coagulation inhibitor as the cause of a prolonged PT.
Principle: If a factor deficiency is present, mixing the patient's plasma with normal pooled plasma (which contains all clotting factors at normal levels) will correct the PT. If an inhibitor is present, it will also inhibit the factors in the normal plasma, and the PT will remain prolonged.[13][14]
Materials:
-
Patient's citrated platelet-poor plasma
-
Normal Pooled Plasma (NPP)
-
This compound reagent
-
Materials for PT testing (as listed in Protocol 1)
Procedure:
-
Perform a baseline PT on the patient's plasma and the Normal Pooled Plasma (NPP) separately to ensure the NPP is providing a normal result.
-
Prepare a 1:1 mix of the patient's plasma and the NPP. For example, mix 200 µL of patient plasma with 200 µL of NPP.
-
Immediately perform a PT test on the 1:1 mixture.
-
Interpretation:
-
Correction: If the PT of the 1:1 mix is within the normal reference range, a factor deficiency is indicated.
-
No Correction: If the PT of the 1:1 mix remains prolonged, the presence of an inhibitor is suggested.
-
Visualizations
Caption: The Coagulation Cascade showing the extrinsic, intrinsic, and common pathways.
Caption: A logical workflow for troubleshooting out-of-range quality control results.
References
- 1. helena.com [helena.com]
- 2. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Prothrombin time - Wikipedia [en.wikipedia.org]
- 5. lab-supply.net [lab-supply.net]
- 6. Comparison of thromboplastins using the ISI and INR system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fritsmafactor.com [fritsmafactor.com]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 9. labcarediagnostics.com [labcarediagnostics.com]
- 10. scribd.com [scribd.com]
- 11. droracle.ai [droracle.ai]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. medschool.co [medschool.co]
- 14. Mixing study - Wikipedia [en.wikipedia.org]
optimizing incubation times for thromboplastin-based coagulation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thromboplastin-based coagulation assays, such as the Prothrombin Time (PT) and Activated Partial this compound Time (aPTT) tests.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimentation, presented in a question-and-answer format.
Frequently Asked Questions
Q1: What is the optimal incubation temperature for PT and aPTT assays?
A1: The standard and optimal incubation temperature for both Prothrombin Time (PT) and Activated Partial this compound Time (aPTT) assays is 37°C.[1][2][3][4][5] This temperature mimics physiological conditions and is critical for the enzymatic reactions of the coagulation cascade. All reagents, plasma samples, and controls should be pre-warmed to 37°C before initiating the test.[3][5]
Q2: How long should the plasma sample be incubated with the aPTT reagent before adding calcium chloride?
A2: The incubation time of the platelet-poor plasma (PPP) with the aPTT reagent (containing a surface activator and phospholipids) can vary depending on the specific reagent and laboratory protocol, typically ranging from 2 to 10 minutes.[1] A common incubation period is 3 minutes at 37°C.[2][6][7] This step is crucial for the optimal activation of contact factors (Factor XII and XI).[8]
Q3: Can I use a different anticoagulant than sodium citrate (B86180) for blood collection?
A3: No, 3.2% buffered sodium citrate is the standard and required anticoagulant for coagulation testing.[6][9] Other anticoagulants like heparin, EDTA, or oxalate (B1200264) will interfere with the clotting process and lead to erroneous results.[6] It is also critical to maintain the correct blood-to-anticoagulant ratio of 9:1 to avoid dilution effects.[6][9]
Troubleshooting Common Issues
Q4: My control plasma values are out of the expected range. What are the possible causes?
A4: If control values are out of range, it indicates a potential issue with the reagents, equipment, or procedure. Here are some common causes:
-
Reagent Issues: Improper reconstitution of lyophilized reagents, using reagents beyond their stability period, or contamination.[5][6] Ensure reagents are prepared according to the manufacturer's instructions and have not expired.[10]
-
Temperature Fluctuations: The water bath or heating block is not maintained at a constant 37°C.[2]
-
Pipetting Errors: Inaccurate volumes of plasma, reagent, or calcium chloride were added.
-
Incorrect Incubation Times: Deviation from the specified incubation times for plasma and reagents.
Q5: I am observing unexpectedly prolonged clotting times in my patient samples. What should I investigate?
A5: Prolonged clotting times can result from various pre-analytical, analytical, or pathological factors:
-
Pre-analytical Variables:
-
Improper Sample Collection: Contamination with heparin (a common issue with line draws), incorrect blood-to-citrate ratio, or difficult venipuncture leading to coagulation activation within the tube.[11]
-
Sample Storage: Storing samples for extended periods at room temperature can affect results, particularly for aPTT.[12][13][14] While PT may be stable for up to 24 hours, aPTT is more sensitive to storage time.[12][14]
-
-
Analytical Variables:
-
Pathological Conditions:
-
Factor Deficiencies: Congenital or acquired deficiencies of clotting factors in the extrinsic/common pathway (for PT) or intrinsic/common pathway (for aPTT).[8][16][17]
-
Presence of Inhibitors: Specific factor inhibitors or non-specific inhibitors like lupus anticoagulant can prolong clotting times.[1][11]
-
Other Conditions: Liver disease, vitamin K deficiency, or disseminated intravascular coagulation (DIC) can also lead to prolonged results.[8][16][18]
-
Q6: My clotting times are shorter than expected. What could be the cause?
A6: Shortened clotting times may indicate:
-
Pre-analytical Issues: Difficult sample collection leading to premature activation of coagulation in the collection tube.[1] Using glass tubes can also trigger coagulation.[15]
-
Elevated Factor Levels: An acute phase response can lead to high levels of certain clotting factors, such as Factor VIII, potentially shortening the aPTT.[1][19]
-
Cold Activation: Keeping blood samples at cold temperatures before testing has been reported to activate Factor VII, which could shorten the PT.[10]
Data Presentation: Incubation Parameters
The following tables summarize key quantitative data for PT and aPTT assays.
Table 1: Standard Incubation Parameters for Prothrombin Time (PT) Assay
| Parameter | Value | Notes |
| Incubation Temperature | 37°C | All components (plasma, reagent) should be pre-warmed.[3][5] |
| Plasma Incubation Time | 3 to 5 minutes | Time for the plasma to reach 37°C in the reaction tube.[3] |
| Reagent Incubation Time | At least 3 minutes | Time for the this compound reagent to reach 37°C.[3] |
Table 2: Standard Incubation Parameters for Activated Partial this compound Time (aPTT) Assay
| Parameter | Value | Notes |
| Incubation Temperature | 37°C | All components (plasma, reagents) should be pre-warmed.[1][2] |
| Plasma & aPTT Reagent Incubation | 2 to 10 minutes | Varies by reagent manufacturer; a common time is 3 minutes.[1][2][6][7] |
| Calcium Chloride Incubation | At least 10 minutes | Time for the calcium chloride solution to reach 37°C before being added.[6] |
Experimental Protocols
Protocol 1: Manual One-Stage Prothrombin Time (PT) Assay
-
Preparation: Pre-warm the this compound reagent and patient/control plasma samples in separate tubes in a 37°C water bath for at least 5-10 minutes.[3]
-
Plasma Aliquot: Pipette 100 µL of the pre-warmed plasma into a clean, pre-warmed reaction tube.[5]
-
Incubation: Incubate the reaction tube containing the plasma at 37°C for 3 to 5 minutes.[3]
-
Initiation of Clotting: Forcibly add 200 µL of the pre-warmed this compound reagent to the plasma and simultaneously start a stopwatch.[3][5]
-
Clot Detection: Gently tilt the tube back and forth and observe for the formation of a fibrin (B1330869) clot. Stop the stopwatch as soon as the clot is detected.
-
Recording: Record the time in seconds. This is the prothrombin time.
Protocol 2: Manual Activated Partial this compound Time (aPTT) Assay
-
Preparation: Pre-warm the aPTT reagent, calcium chloride (0.025 M), and patient/control plasma samples in separate tubes in a 37°C water bath.[6][7]
-
Plasma and aPTT Reagent: Pipette 50 µL of plasma and 50 µL of the aPTT reagent into a clean, pre-warmed reaction tube.[2][6][7]
-
Incubation: Incubate this mixture at 37°C for a specified time, typically 3 minutes, as recommended by the reagent manufacturer.[2][6][7]
-
Initiation of Clotting: Rapidly add 50 µL of the pre-warmed calcium chloride to the mixture and simultaneously start a stopwatch.[6]
-
Clot Detection: Gently tilt the tube and observe for the formation of a fibrin clot. Stop the stopwatch upon clot formation.
-
Recording: Record the time in seconds. This is the activated partial this compound time.
Visualizations
Caption: The Intrinsic, Extrinsic, and Common pathways of the coagulation cascade.
Caption: Experimental workflow for the Prothrombin Time (PT) assay.
Caption: Experimental workflow for the Activated Partial this compound Time (aPTT) assay.
References
- 1. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 2. atlas-medical.com [atlas-medical.com]
- 3. labcarediagnostics.com [labcarediagnostics.com]
- 4. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. liofilchem.net [liofilchem.net]
- 6. linear.es [linear.es]
- 7. atlas-medical.com [atlas-medical.com]
- 8. ahajournals.org [ahajournals.org]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. youtube.com [youtube.com]
- 11. Activated partial this compound time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 12. Influence of Preanalytical Variables on Prothrombin Time, Activated Partial this compound Time, and Fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. blockscientific.com [blockscientific.com]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. fartest.ir [fartest.ir]
- 18. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 19. labcorp.com [labcorp.com]
Validation & Comparative
A Head-to-Head Battle: Bovine vs. Rabbit Brain Thromboplastin in Coagulation Testing
For researchers, scientists, and drug development professionals working in the field of hemostasis, the choice of thromboplastin reagent is a critical decision that can significantly impact the accuracy and reliability of coagulation assays. Two of the most commonly utilized tissue-based thromboplastins are derived from bovine and rabbit brains. This guide provides an objective comparative analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate reagent for specific research and clinical applications.
Performance at a Glance: Key Quantitative Data
The performance of a this compound reagent is multifactorial, encompassing its sensitivity to coagulation factors, reproducibility, and the resulting prothrombin time (PT). The following table summarizes key performance indicators for bovine and rabbit brain thromboplastins based on a comparative study.
| Performance Parameter | Bovine Brain this compound | Rabbit Brain this compound | Reference |
| Average Prothrombin Time (PT) for Normal Individuals (seconds) | 26.7 | 18.3 | [1] |
| International Sensitivity Index (ISI) | 1.39 | 1.37 | [1] |
| Coefficient of Variation (CV) | Higher CV | < 7% (Acceptable) | [2] |
| Responsiveness in FVII Assays | Most Responsive | Least Responsive (one type) | [2] |
| Sensitivity to Factor VII | More Sensitive | Less Sensitive | [2][3] |
Delving Deeper: Experimental Insights
The choice between bovine and rabbit brain this compound often hinges on the specific application. Bovine this compound's heightened sensitivity to Factor VII makes it a valuable tool for detecting certain Factor VII deficiencies, such as FVII Padua.[3] This increased sensitivity, however, can also lead to greater variability in PT results, as reflected by its higher coefficient of variation.[2]
Conversely, rabbit brain this compound generally exhibits better reproducibility with a lower coefficient of variation, making it a reliable choice for routine coagulation screening and monitoring of oral anticoagulant therapy.[2] While some studies suggest that with proper calibration to the International Normalised Ratio (INR), the safety of monitoring patients on long-term oral anticoagulation is independent of the this compound type, the inherent differences in sensitivity can influence INR values.[4][5]
Experimental Protocols: A Closer Look
Prothrombin Time (PT) Assay
The prothrombin time test is a fundamental assay for assessing the extrinsic and common pathways of coagulation.
Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a this compound reagent and calcium. The this compound reagent initiates the extrinsic pathway by activating Factor VII.
Materials:
-
Bovine or Rabbit Brain this compound Reagent
-
Patient or control citrated plasma
-
0.025 M Calcium Chloride
-
Water bath or coagulometer at 37°C
-
Test tubes
-
Pipettes
-
Stopwatch (for manual method)
Procedure (Manual Method): [1][6][7]
-
Pre-warm the required amount of this compound reagent and calcium chloride solution to 37°C.
-
Pipette 100 µL of citrated plasma into a clean test tube and incubate at 37°C for 1-2 minutes.
-
Add 200 µL of the pre-warmed this compound reagent to the plasma.
-
Simultaneously, start a stopwatch.
-
Mix the contents of the tube and keep it at 37°C.
-
Observe the mixture for clot formation by gently tilting the tube at regular intervals.
-
Stop the stopwatch as soon as the first fibrin (B1330869) strands are visible, and the plasma loses its fluidity.
-
Record the time in seconds.
Factor VII Sensitivity Assay
This assay evaluates the responsiveness of a this compound reagent to varying levels of Factor VII.
Principle: The assay is a modification of the PT test where the plasma sample is deficient in Factor VII. The degree to which the this compound can correct the prolonged clotting time is a measure of its sensitivity to Factor VII.[8][9][10]
Procedure Outline:
-
Plasma Preparation: Utilize commercially available Factor VII-deficient plasma or prepare it in-house.
-
Standard Curve Generation: Create a series of dilutions of normal plasma with Factor VII-deficient plasma to generate a standard curve of known Factor VII concentrations.
-
PT Testing: Perform the PT test as described above on the standard curve dilutions and the test sample using the this compound reagent being evaluated.
-
Data Analysis: Plot the PT results (in seconds) against the corresponding Factor VII concentrations on a log-log scale. The slope of the resulting line indicates the sensitivity of the this compound to Factor VII. A steeper slope signifies higher sensitivity.
Visualizing the Mechanism: The Extrinsic Coagulation Pathway
The initiation of the coagulation cascade by tissue this compound is a critical biological process. The following diagram illustrates the extrinsic pathway, which is the primary mechanism of action for both bovine and rabbit brain thromboplastins in the prothrombin time assay.
Caption: The Extrinsic Coagulation Pathway initiated by Tissue Factor.
Experimental Workflow: Prothrombin Time (PT) Assay
The following diagram outlines the general workflow for performing a prothrombin time assay.
Caption: General workflow for a Prothrombin Time (PT) assay.
Logical Relationship: Factors Influencing this compound Choice
The selection of bovine versus rabbit brain this compound is a decision guided by a balance of experimental needs and desired performance characteristics.
Caption: Factors influencing the choice between bovine and rabbit this compound.
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. This compound--sensitivity, precision and other characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ox brain versus rabbit brain this compound assays are the best tool for a preliminary diagnosis of the Arg304Gln factor VII defect (FVII Padua) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospective double-blind clinical trial of bovine, human, and rabbit thromboplastins in monitoring long-term oral anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Accuracy and reliability of international normalized ratio (INR) in monitoring of warfarin--comparison in the sensitivity to extrinsic coagulation factors between PT (INR) and TT (INR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 7. en.denis.uz [en.denis.uz]
- 8. childrensmn.org [childrensmn.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. 1-Stage PT-Based Factor Assays [practical-haemostasis.com]
A Comparative Guide: Recombinant vs. Tissue-Extract Thromboplastins in Coagulation Testing
For researchers, scientists, and drug development professionals, the choice of thromboplastin reagent is a critical determinant of accuracy and consistency in prothrombin time (PT) and international normalized ratio (INR) testing. This guide provides an objective comparison of recombinant and tissue-extract thromboplastins, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate reagent for specific research and clinical needs.
This compound, also known as tissue factor, is a pivotal component in the initiation of the extrinsic pathway of the coagulation cascade. Its reaction with Factor VII (FVII) triggers a series of events leading to the formation of a fibrin (B1330869) clot. The time taken for this clot to form upon the addition of this compound to a plasma sample is the prothrombin time (PT). Traditionally, this compound has been derived from animal tissues, most commonly rabbit brain or lung. However, advances in biotechnology have led to the development of recombinant human thromboplastins, which offer several potential advantages over their tissue-derived counterparts. This guide explores the performance characteristics of both types of reagents, focusing on their sensitivity, precision, and the impact on INR determination, particularly in the context of oral anticoagulant therapy monitoring.
Performance Comparison: Recombinant vs. Tissue-Extract Thromboplastins
The validation of a new this compound reagent involves a series of experiments to assess its performance against established methods. Key parameters include the correlation of PT and INR values with a reference this compound, sensitivity to coagulation factor deficiencies, and precision (within-run and between-run variability).
Prothrombin Time (PT) and International Normalized Ratio (INR) Correlation
Studies have shown that while there is generally good agreement between recombinant and tissue-extract thromboplastins for patients in the stable therapeutic range, discrepancies can arise in specific patient populations.
A collaborative study involving 33 laboratories compared two recombinant reagents (Innovin and Recombiplastin) with conventional tissue-extract thromboplastins. The mean INR results for eight lyophilized plasma samples from warfarinized patients showed some variation. For instance, the mean INR with Recombiplastin was, on average, 7% greater than that with Innovin and 8% greater than with the Manchester Reagent (a tissue-extract this compound)[1]. In contrast, the INR values obtained with the Instrumentation Laboratory (IL) tissue-extract this compound were markedly higher than those with Innovin[1].
Another study found good agreement between a recombinant human this compound (Innovin) and two tissue-extract thromboplastins for samples with INRs between 2.0 and 4.0, with mean INRs within 4% of each other[2][3]. However, for patients with INRs greater than 4.0, the recombinant reagent yielded significantly higher INR values (on average by 22%) compared to the tissue-extract reagents[2][3].
| Reagent Type | Reagent Name | Mean INR (Warfarinized Patients) | Comparison Notes |
| Recombinant | Innovin | 3.4 | - |
| Recombinant | Recombiplastin | 3.7 | 7% higher than Innovin, 8% higher than Manchester Reagent[1] |
| Tissue-Extract | Manchester Reagent | 3.4 | No significant difference with Innovin[1] |
| Tissue-Extract | Instrumentation Laboratory (IL) | 4.4 | 28% higher than Innovin[1] |
| Recombinant | Innovin | 7.67 (in patients with INR > 4.0) | 22% higher than tissue-extract reagents in over-anticoagulated patients[2][3] |
| Tissue-Extract | Thromborel S | 6.30 (in patients with INR > 4.0) | Similar to IL PT Fib Hs Plus[2] |
| Tissue-Extract | IL PT Fib Hs Plus | 6.32 (in patients with INR > 4.0) | Similar to Thromborel S[2] |
Sensitivity to Coagulation Factors
A key differentiator between recombinant and tissue-extract thromboplastins is their sensitivity to coagulation factors, particularly Factor VII (FVII).
Recombinant human thromboplastins have demonstrated a higher sensitivity to FVII compared to tissue-derived thromboplastins[4][5][6]. This increased sensitivity can lead to higher INR values in patients with fluctuating FVII levels, such as those initiating oral anticoagulant therapy[4][5][7]. The discrepancy in INR between different reagents has been shown to negatively correlate with FVII levels, meaning the lower the FVII level, the greater the difference in INR[2]. This is a critical consideration in the clinical management of patients on vitamin K antagonists (VKAs), as the choice of this compound can affect the perceived stability of their INR[4][6].
Studies have also shown that relipidated recombinant tissue factor (r-TF) is capable of detecting even minor deficiencies of factors involved in the extrinsic and common coagulation pathways[8][9][10].
Precision and Reproducibility
Recombinant thromboplastins are generally considered to offer better lot-to-lot consistency due to their highly defined manufacturing process, which can contribute to improved standardization of PT testing[8][9][10]. One study reported the between-assay reproducibility of a recombinant tissue factor, expressed as the coefficient of variation (CV), to be 2.3% at normal PT levels and 3.9% at abnormal PT levels[8][9][10]. The accuracy of calibration for thromboplastins is crucial, with reproducibility of approximately 2% (CV) being achievable[11].
Experimental Protocols
Prothrombin Time (PT) Determination
Objective: To measure the time it takes for a clot to form in a plasma sample after the addition of a this compound reagent.
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood into a tube containing a 3.2% (0.109 M) sodium citrate (B86180) anticoagulant. The ratio of blood to anticoagulant should be 9:1.
-
Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Carefully aspirate the plasma, avoiding the buffy coat, and transfer it to a clean test tube.
-
-
Assay Procedure (Manual or Automated):
-
Pre-warm the plasma sample and the this compound reagent to 37°C.
-
For manual methods, pipette 100 µL of plasma into a pre-warmed test tube.
-
Add 200 µL of the pre-warmed this compound reagent to the plasma and simultaneously start a stopwatch.
-
Observe the mixture for clot formation (fibrin strand formation). Stop the stopwatch as soon as the clot is detected. The recorded time is the prothrombin time (PT) in seconds.
-
For automated coagulometers, follow the manufacturer's instructions for sample and reagent loading. The instrument will automatically perform the mixing and timing steps.
-
International Normalized Ratio (INR) Calculation
Objective: To standardize PT results across different laboratories and this compound reagents.
Methodology:
-
Determine the Mean Normal Prothrombin Time (MNPT):
-
Measure the PT for at least 20 healthy individuals using the specific this compound reagent and instrument system.
-
Calculate the geometric mean of these PT values to establish the MNPT.
-
-
Obtain the International Sensitivity Index (ISI):
-
The ISI value is specific to each lot of this compound and instrument combination. It is provided by the manufacturer and represents the responsiveness of the reagent compared to the international reference preparation.
-
-
Calculate the INR:
-
Use the following formula: INR = (Patient PT / MNPT) ^ ISI
-
Signaling Pathways and Experimental Workflows
Conclusion
The choice between recombinant and tissue-extract thromboplastins depends on the specific application and patient population. Recombinant thromboplastins offer the advantages of higher purity, better lot-to-lot consistency, and increased sensitivity to Factor VII. This heightened sensitivity can be beneficial for detecting minor factor deficiencies but may lead to higher INR values in certain clinical scenarios, such as the initiation of oral anticoagulant therapy. Tissue-extract thromboplastins, while having a longer history of use, may exhibit greater variability between lots and lower sensitivity to FVII.
For researchers and professionals in drug development, the well-defined nature of recombinant thromboplastins makes them a suitable choice for standardized and reproducible coagulation testing. However, it is imperative for each laboratory to validate the chosen reagent on their specific instrument platform and to be aware of the potential for discrepancies in INR values when comparing results with those obtained using tissue-extract reagents. This understanding is crucial for the accurate interpretation of coagulation assays and for ensuring patient safety in clinical trials and routine monitoring.
References
- 1. Two recombinant tissue factor reagents compared to conventional thromboplastins for determination of international normalised ratio: a thirty-three-laboratory collaborative study. The Steering Committee of the UK National External Quality Assessment Scheme for Blood Coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recombinant and tissue extract thromboplastins for determination of international normalised ratio in over-anticoagulated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recombinant and tissue extract thromboplastins for determination of international normalised ratio in over-anticoagulated patients - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Monitoring of treatment with vitamin K antagonists: recombinant thromboplastins are more sensitive to factor VII than tissue-extract thromboplastins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recombinant tissue factor as substitute for conventional this compound in the prothrombin time test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recombinant Tissue Factor as Substitute for Conventional this compound in the Prothrombin Time Test | Semantic Scholar [semanticscholar.org]
- 10. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 11. This compound calibration. Experience of the Dutch reference laboratory for anticoagulant control - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to International Sensitivity Index (ISI) Calibration for Novel Thromboplastin Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of methodologies and performance characteristics for the calibration of a new thromboplastin reagent's International Sensitivity Index (ISI). It is designed to assist researchers, scientists, and drug development professionals in ensuring the accuracy and reliability of prothrombin time (PT) testing for anticoagulant therapy monitoring and assessment of liver disease.[1] Accurate ISI values are critical for the correct calculation of the International Normalized Ratio (INR), which standardizes PT results across different laboratories and reagent systems.[2][3]
Comparative Performance of this compound Reagents
The choice of this compound reagent significantly impacts the sensitivity of the PT assay.[4] Reagents with ISI values closer to 1.0 are generally more sensitive to variations in coagulation factor levels.[5][6] The following table summarizes ISI values for several commercially available this compound reagents, providing a benchmark for the performance of a new reagent.
| Reagent Name | Manufacturer | Source | Mean ISI | ISI Range | Reference |
| WHO RBT/90 | WHO | Rabbit Brain | 1.0 (by definition) | N/A | [7] |
| Innovin | Dade-Bering | Recombinant Human | 1.03 - 1.29 | 0.98 - 1.35 | [7][8][9] |
| RecombiPlasTin 2G | Instrumentation Laboratory | Recombinant Human | 0.95 | 0.92 - 1.04 | [7] |
| STA Neoplastin Plus | Stago | Rabbit Brain | 1.25 | 1.15 - 1.35 | [7] |
| Technoclot PT Plus | Technoclone | Rabbit Brain | 1.10 | N/A | [7] |
| Thromborel S | Dade-Behring | Rabbit Brain | 1.17 | 1.07 - 1.27 | [7][8] |
| Australasian Reference this compound (ART) | N/A | N/A | ~1.0 | N/A | [5] |
| Simplastin HTF | Organon Teknika | Cultured Human Cells | 1.03 - 1.29 | N/A | [9] |
| Neoplastine CI+ | Stago | N/A | N/A | 0.9% to 18.9% difference from local calibration | [8] |
| This compound C+ | Dade-Behring | N/A | N/A | 0.9% to 18.9% difference from local calibration | [8] |
Note: ISI values can be method-dependent and may vary based on the coagulometer used.[3][9] Local calibration is often recommended to ensure accuracy.[4][10]
Experimental Protocols
Protocol 1: WHO Manual Method for ISI Calibration
This protocol outlines the established World Health Organization (WHO) method for determining the ISI of a new this compound reagent.
1. Materials:
-
Test this compound: The new reagent to be calibrated.
-
International Reference Preparation (IRP): A WHO-certified this compound with a known ISI (e.g., RBT/90 for rabbit brain-based reagents or rTF/95 for recombinant human reagents).[9] The IRP should be of the same type (e.g., rabbit, human recombinant) as the test this compound.[4][10]
-
Plasma Samples:
-
Coagulometer (Manual Tilt-Tube Technique): While automated coagulometers are common, the manual method is the gold standard for reference.
-
Calcium Chloride (CaCl2) solution as required by the reagent manufacturer.
2. Procedure:
-
Reconstitute the test and reference thromboplastins according to the manufacturers' instructions.
-
For each plasma sample, perform PT tests in duplicate with both the test and the reference this compound.[4]
-
Incubate the plasma sample at 37°C.
-
Add the this compound reagent to the plasma, followed by the initiation of the clotting reaction with CaCl2.
-
Record the time to clot formation.
-
If the duplicate PT values for a sample differ by more than 10%, the test for that sample should be repeated.[4][10]
3. Data Analysis:
-
Calculate the mean PT for each sample for both the test and reference thromboplastins.
-
Plot the logarithm of the PT values obtained with the test this compound (x-axis) against the logarithm of the PT values obtained with the reference this compound (y-axis).
-
Perform an orthogonal regression analysis to determine the slope of the line of best fit.[11][12]
-
The ISI of the new this compound is calculated as: ISI_test = Slope × ISI_reference .
Protocol 2: ISI Calibration Using Certified Plasmas
This protocol provides a more streamlined approach using commercially available certified plasmas, which can be more practical for many laboratories.[13]
1. Materials:
-
Test this compound: The new reagent to be calibrated.
-
Certified Plasmas: A set of lyophilized or frozen plasmas with certified PT or INR values for different reference thromboplastins.[11]
-
Coagulometer: The specific automated instrument for which the ISI is being determined.
-
Calcium Chloride (CaCl2) solution as required by the reagent manufacturer.
2. Procedure:
-
Reconstitute the test this compound and certified plasmas according to the manufacturers' instructions.
-
Perform PT tests for each certified plasma with the test this compound. It is recommended to perform measurements in quadruplicate in the same session or repeat measurements over at least three days to assess day-to-day variation.[11][14]
-
Record the PT values.
3. Data Analysis:
-
There are two main approaches for data analysis with certified plasmas:
-
Direct INR Determination: If the plasmas are certified with INR values, a calibration curve can be generated by plotting the logarithm of the measured PT against the logarithm of the certified INR. This allows for direct conversion of subsequent PT measurements to INR.[11]
-
ISI Calibration: If the plasmas are certified with PT values for a specific IRP, a log-log plot of the PTs obtained with the test reagent versus the certified PTs for the IRP is created. The slope of the orthogonal regression line is then used to calculate the ISI of the test reagent, as described in Protocol 1.[11]
-
Visualizations
Signaling Pathway
Caption: The extrinsic coagulation pathway initiated by this compound (Tissue Factor).
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Standardization of coagulation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ISI and INR [practical-haemostasis.com]
- 5. Comparison of thromboplastins using the ISI and INR system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biochimicaclinica.it [biochimicaclinica.it]
- 7. Determination of an international sensitivity index of this compound reagents using a WHO this compound as calibrator for plasma spiked with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clsjournal.ascls.org [clsjournal.ascls.org]
- 9. International multicenter international sensitivity index (ISI) calibration of a new human tissue factor this compound reagent derived from cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lab-supply.net [lab-supply.net]
- 11. Guidelines on preparation, certification, and use of certified plasmas for ISI calibration and INR determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diagen.co.uk [diagen.co.uk]
- 13. A simplified procedure for this compound calibration--the usefulness of lyophilized plasmas assessed in a collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Clotting Cascade: A Comparative Guide to Commercial Thromboplastin Reagent Sensitivity
For researchers, scientists, and drug development professionals navigating the complexities of coagulation analysis, the choice of thromboplastin reagent is a critical determinant of experimental accuracy and reproducibility. This guide provides an objective comparison of the sensitivity of various commercial this compound reagents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for specific research needs.
The prothrombin time (PT) assay, a cornerstone of hemostasis testing, relies on this compound reagents to initiate the extrinsic coagulation cascade. However, the composition and source of these reagents—ranging from rabbit brain extracts to recombinant human tissue factor—can significantly influence their sensitivity to deficiencies in coagulation factors and the effects of anticoagulant drugs.[1] This variability underscores the importance of understanding the performance characteristics of different commercial thromboplastins.
Understanding this compound Sensitivity: The International Sensitivity Index (ISI)
To standardize PT results across different laboratories and reagent systems, the World Health Organization (WHO) established the International Normalized Ratio (INR), which is calculated using the International Sensitivity Index (ISI).[2][3] The ISI reflects the sensitivity of a given this compound reagent compared to an international reference preparation.[3] A lower ISI value indicates a more responsive or "sensitive" reagent, which is better able to discriminate between normal and abnormal clotting times, particularly in patients on oral anticoagulant therapy.[2]
Comparative Sensitivity to Coagulation Factor Deficiencies
The ability of a this compound reagent to detect deficiencies in coagulation factors is crucial for diagnosing bleeding disorders and monitoring patient safety. Studies have shown that different reagents exhibit varying sensitivities to specific factor deficiencies.
For instance, reagents containing ellagic acid as an activator have been shown to be more sensitive to mild deficiencies of Factor VIIIc compared to those with kaolin (B608303) activators.[4][5] Conversely, reagents with micronized silica (B1680970) were found to be the least sensitive to Factor IX deficiency.[4][5] The sensitivity to deficiencies in factors of the common pathway, such as Factor V and X, and the extrinsic pathway, like Factor VII, also differs among reagents and is influenced by their phospholipid composition.[1][6]
The following table summarizes findings from various studies on the sensitivity of different types of this compound reagents to coagulation factor deficiencies.
| Reagent Type/Activator | High Sensitivity To | Low Sensitivity To | Reference |
| Ellagic Acid | Factor VIII, Factor IX | Prekallikrein, High-Molecular-Weight Kininogen | [4][7] |
| Micronized Silica | Factor VIII, Factor X, Factor XII | Factor IX, Prekallikrein, High-Molecular-Weight Kininogen | [4][7] |
| Kaolin | Factor XI | Factor VIII, Factor IX, Factor X, Factor XII, Prekallikrein | [4][7] |
| Recombinant Human Tissue Factor | Varies based on phospholipid composition | Varies based on phospholipid composition | [1] |
Responsiveness to Anticoagulant Therapy
The sensitivity of this compound reagents to anticoagulant drugs is a critical consideration in therapeutic drug monitoring.
Vitamin K Antagonists (e.g., Warfarin): The INR system was specifically designed to standardize monitoring of these drugs.[8] However, discrepant sensitivities of this compound reagents to the levels of vitamin K-dependent clotting factors (II, VII, IX, and X) can still lead to variability in INR values.[9][10]
Heparin: Commercial activated partial this compound time (aPTT) reagents show wide variation in their in-vitro sensitivity to heparin.[11] Some reagents demonstrate a linear dose-response to heparin, making them suitable for monitoring, while others are either insensitive or show a non-linear response.[11] It has also been shown that some this compound reagents used for PT/INR testing can be sensitive to heparin, potentially leading to falsely elevated INR results in patients receiving both warfarin (B611796) and heparin.[12]
Direct Oral Anticoagulants (DOACs): The effect of DOACs, such as the Factor Xa inhibitor rivaroxaban (B1684504), on PT assays is also reagent-dependent. Studies have determined specific ISI values for rivaroxaban to reduce inter-reagent variability in measuring its anticoagulant effect.[13]
Experimental Protocols
To evaluate the sensitivity of a commercial this compound reagent, a standardized experimental approach is essential. The following protocol outlines a general methodology.
Protocol: Evaluation of this compound Reagent Sensitivity to Factor Deficiencies
1. Plasma Preparation:
- Prepare factor-deficient plasma for the specific factor of interest (e.g., Factor VIII-deficient plasma). This can be obtained commercially or prepared in-house from patient plasma.
- Prepare a pool of normal human plasma (NHP) with known factor levels (calibrated against international standards).
2. Creation of a Standard Curve:
- Perform serial dilutions of the NHP in the factor-deficient plasma to create a range of plasma samples with varying concentrations of the target factor (e.g., 100%, 50%, 25%, 12.5%, etc.).
3. Prothrombin Time (PT) Measurement:
- For each dilution, perform the PT test using the this compound reagent being evaluated according to the manufacturer's instructions.
- Record the clotting time in seconds.
4. Data Analysis:
- Plot the clotting time (or a ratio of the clotting time to that of normal plasma) against the corresponding factor concentration.
- Determine the factor level at which the clotting time becomes prolonged beyond the normal reference range. This indicates the sensitivity of the reagent to that specific factor deficiency.
Visualizing the Process
The following diagrams illustrate the extrinsic pathway of the coagulation cascade initiated by this compound and a typical experimental workflow for assessing reagent sensitivity.
Caption: The extrinsic coagulation pathway initiated by this compound.
Caption: Workflow for comparing this compound reagent sensitivity.
Conclusion
The choice of a commercial this compound reagent has significant implications for the reliability of coagulation testing in research and clinical settings. A thorough understanding of a reagent's sensitivity to both coagulation factor deficiencies and anticoagulant drugs is paramount. While the ISI provides a means of standardization, inherent differences in reagent composition necessitate careful evaluation and selection based on the specific application. By following standardized protocols and considering the comparative data presented, researchers can make informed decisions to enhance the accuracy and consistency of their coagulation analyses.
References
- 1. Phospholipid composition controls this compound sensitivity to individual clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacld.com [iacld.com]
- 3. jebmh.com [jebmh.com]
- 4. Comparison of the sensitivity of commercial APTT reagents in the detection of mild coagulopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Sensitivity of three activated partial this compound time reagents to coagulation factor deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of seven prothrombin time reagents--development of an evaluation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discrepant sensitivity of this compound reagents to clotting factor levels explored by the prothrombin time in patients on stable oral anticoagulant treatment: impact on the international normalized ratio system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Variation among commercial activated partial this compound time reagents in response to heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of an international sensitivity index of this compound reagents using a WHO this compound as calibrator for plasma spiked with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of a new point-of-care prothrombin time test using a reference thromboplastin
For researchers, scientists, and drug development professionals, the rapid and accurate assessment of prothrombin time (PT) and its standardized measure, the International Normalized Ratio (INR), is critical. Point-of-care (POC) testing devices offer significant advantages in terms of speed and convenience over traditional laboratory methods. However, rigorous validation of these devices against a reference thromboplastin is essential to ensure their reliability. This guide provides a comparative overview of the performance of several POC PT/INR testing devices, supported by experimental data and detailed methodologies.
Performance of Point-of-Care PT/INR Devices
The accuracy and precision of POC PT/INR devices are paramount for their clinical utility. The following tables summarize the performance of three common devices—CoaguChek XS, qLabs, and i-STAT—compared to laboratory reference methods.
Table 1: Performance of CoaguChek XS vs. Laboratory Reference Method
| Performance Metric | Result | Source |
| Correlation Coefficient (r) | 0.91 - 0.98 | [1][2] |
| Mean Difference in INR (POC - Lab) | 0.07 | [1] |
| Overall Mean Bias (INR) | 0.03 (capillary), 0.04 (venous) | [2] |
| Coefficient of Variation (CV) in Therapeutic Range | 4.3% | [3] |
| Clinical Agreement (within ±0.5 INR units) | 93.9% in target range (2.0-3.5) | [4] |
| Clinical Concordance | 90.0% | [3] |
Table 2: Performance of qLabs vs. Laboratory Reference Method
| Performance Metric | Result | Source |
| Correlation Coefficient (r) | 0.88 | [5] |
| Mean Difference in INR (POC - Lab) | -0.12 | [5] |
| Coefficient of Variation (CV) in Therapeutic Range | 4.6% | [3] |
| Dosage Concordance | 85.46% | [5] |
| Clinical Agreement | 92.37% (decreased to 42.42% for INR > 3.5) | [5] |
| Clinical Concordance | 78.2% | [3] |
Table 3: Performance of i-STAT vs. Laboratory Reference Method
| Performance Metric | Result | Source |
| Correlation Coefficient (r) | 0.943 (with STA Compact using Dade Innovin) | [6] |
| Clinical Agreement (within ≤ 0.4 INR) | 98% (by phlebotomists), 89.7% (by nurses) | [7] |
| Imprecision (CV) for PT | 6.3% | [8] |
| Bias for PT | -6.6% | [8] |
Experimental Protocols
The validation of a new POC PT/INR test involves a systematic comparison against a gold-standard laboratory method. The following is a generalized protocol based on common practices in validation studies.
Patient Selection and Sample Collection
-
Patient Cohort: A representative cohort of patients, including individuals on stable oral anticoagulant therapy (e.g., warfarin) and healthy volunteers, should be recruited. The patient group should cover a wide range of INR values, including sub-therapeutic, therapeutic, and supra-therapeutic levels.[3]
-
Sample Collection: For each participant, paired blood samples are collected.
-
Capillary Blood: A fingerstick is performed to obtain a drop of capillary whole blood for immediate analysis on the POC device.[9]
-
Venous Blood: A venous blood sample is collected via venipuncture into a tube containing 3.2% sodium citrate (B86180) anticoagulant. This sample is used for the reference laboratory analysis.[10]
-
Reference Laboratory Testing
-
Plasma Preparation: The citrated venous blood sample is centrifuged to separate the plasma from the cellular components.[10]
-
PT/INR Analysis: The prothrombin time of the plasma sample is determined using an automated coagulation analyzer.
-
Reference this compound: A World Health Organization (WHO) international reference preparation or a this compound reagent with a known International Sensitivity Index (ISI) traceable to the international standard is used.[11] The INR is calculated using the formula: INR = (Patient PT / Mean Normal PT)^ISI.
Point-of-Care Device Testing
-
The capillary blood sample is applied to the test strip of the POC device according to the manufacturer's instructions.
-
The device automatically performs the test and displays the INR result.
Data Analysis
-
Correlation Analysis: The INR values obtained from the POC device and the reference laboratory method are compared using statistical methods such as Pearson correlation to determine the strength of the linear relationship.[5]
-
Bias and Agreement: Bland-Altman analysis is often used to assess the agreement between the two methods and to identify any systematic bias.[4] The mean difference and the limits of agreement are calculated.
-
Precision: The precision of the POC device is evaluated by calculating the coefficient of variation (CV) from repeated measurements of quality control materials or patient samples.[3]
-
Clinical Agreement: The clinical agreement is assessed by determining the percentage of paired results that fall within a predefined clinically acceptable difference (e.g., ±0.5 INR units).[4]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the validation of a new point-of-care prothrombin time test.
Caption: Workflow for validating a POC PT/INR test against a laboratory reference method.
References
- 1. Accuracy and clinical utility of the CoaguChek XS portable international normalised ratio monitor in a pilot study of warfarin home‐monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdinr.com [mdinr.com]
- 3. Accuracy of point of care coagulometers compared to reference laboratory measurements in patients on oral anticoagulation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of the CoaguChek XS international normalised ratio point-of-care analyser in patients at Charlotte Maxeke Johannesburg Academic Hospital, South Africa [scielo.org.za]
- 5. Verification of the qLabs international normalized ratio point-of-care device for monitoring of patients attending an anticoagulation clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fritsmafactor.com [fritsmafactor.com]
- 7. Evaluation of the i-STAT point-of-care capillary whole blood prothrombin time and international normalized ratio: comparison to the Tcoag MDAII coagulation analyzer in the central laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Performances of the Novel i-STAT Alinity Point-of-Care Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annals.edu.sg [annals.edu.sg]
- 10. Assessment of Stability of Prothrombin Time, International Normalized Ratio, and Activated Partial this compound Time Under Different Storage Conditions in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardization of Prothrombin Time/International Normalized Ratio (PT/INR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Coagulation Assays: A Guide to Cross-Laboratory Validation of Thromboplastin-Based Tests
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of coagulation assays is paramount. This guide provides a comprehensive comparison of thromboplastin-based coagulation assays, focusing on the critical aspects of cross-laboratory validation. By presenting objective performance data, detailed experimental protocols, and clear visual aids, we aim to equip you with the knowledge to select the most appropriate reagents and establish robust validation procedures for your studies.
The reliability of prothrombin time (PT) and activated partial this compound time (aPTT) assays, cornerstones of coagulation testing, is heavily dependent on the this compound and aPTT reagents used. Variability in reagent composition and sensitivity can lead to significant discrepancies in results across different laboratories, potentially impacting clinical trial outcomes and drug safety assessments. This guide delves into the performance of various commercially available reagents, offering a framework for their evaluation and for establishing harmonized testing protocols in a multi-center setting.
Performance Comparison of this compound Reagents (for PT/INR)
The International Normalized Ratio (INR) was developed to standardize PT results from different laboratories using various this compound reagents and instruments.[1] The International Sensitivity Index (ISI) of a this compound reagent is a measure of its responsiveness to the reduction of vitamin K-dependent clotting factors compared to the primary international reference this compound.[2] A lower ISI value generally indicates a more sensitive reagent.[3] However, significant variability in INR can still arise from the use of different reagents.[4]
| Reagent Brand/Type | ISI Value | Key Findings |
| Recombinant Human Thromboplastins | Generally close to 1.0 | Often considered the gold standard due to high consistency and specificity.[5] Showed less interference from lupus anticoagulant than placental this compound.[5] |
| Rabbit Brain Thromboplastins | Can vary significantly (e.g., 1.08 to 1.6) | Widely used, but can show greater lot-to-lot and manufacturer-to-manufacturer variability.[5][6] Studies have shown statistically significant differences in INR values when comparing reagents with different ISIs.[6] |
| Bovine Brain Thromboplastins | Variable | Performance can be influenced by the presence of certain inhibitors. |
Note: ISI values are instrument-specific and can vary between lots. The data presented is a synthesis from multiple sources and should be considered illustrative. Laboratories should always validate the ISI for their specific reagent-instrument combination.
Performance Comparison of aPTT Reagents
The aPTT assay is used to assess the intrinsic and common coagulation pathways. Unlike the PT/INR system, a standardized normalization ratio for aPTT is not universally adopted, making cross-laboratory comparisons challenging. The sensitivity of aPTT reagents to deficiencies in specific clotting factors and to the presence of inhibitors like lupus anticoagulant can vary considerably.[7][8][9]
| Reagent Activator | Sensitivity to Factor Deficiencies | Sensitivity to Heparin | Key Findings |
| Ellagic Acid | Generally good sensitivity to mild coagulopathies.[9] Can be sensitive to Factor VIII levels as high as 50%.[9] | Variable | One of the most common activators in modern aPTT reagents. |
| Micronized Silica | Sensitivity can vary. One study found it to be the least sensitive to Factor IX deficiency.[9] | Good | Widely used activator. |
| Kaolin | May be less sensitive to mild factor deficiencies compared to other activators.[9] Not prolonged until Factor VIII levels are 35% or less in one study.[9] | Good | A traditional activator, though its opacity can interfere with optical clot detection methods. |
| Colloidal Silica | Showed good sensitivity to Factor V deficiency in one evaluation.[10] | Most sensitive to low levels of heparin in a comparative study.[10] | A non-settling particulate activator.[10] |
Note: The performance of aPTT reagents is highly dependent on the specific formulation and the instrument used. The information above is based on findings from various studies and highlights general trends.
Experimental Protocols
Accurate and reproducible results in coagulation testing are contingent on meticulous adherence to standardized experimental protocols.
Prothrombin Time (PT) Assay
-
Specimen Collection and Preparation:
-
Collect whole blood into a tube containing 3.2% buffered sodium citrate (B86180) anticoagulant (blue-top tube).
-
The ratio of blood to anticoagulant should be 9:1.
-
Invert the tube gently several times to ensure thorough mixing.
-
Centrifuge the sample at a speed and duration sufficient to obtain platelet-poor plasma (e.g., 1500 x g for 15 minutes).
-
Testing should ideally be performed on fresh plasma within 4 hours of collection.
-
-
Assay Procedure (General Principle):
-
Pre-warm the this compound reagent and the patient's plasma to 37°C.
-
Add a specific volume of the pre-warmed this compound reagent (which contains tissue factor and calcium) to the plasma.
-
Simultaneously, start a timer.
-
Measure the time in seconds for a fibrin (B1330869) clot to form. This is the prothrombin time.
-
The INR is calculated using the patient's PT, the mean normal PT (MNPT), and the ISI of the this compound reagent: INR = (Patient PT / MNPT) ^ ISI [2]
-
Activated Partial this compound Time (aPTT) Assay
-
Specimen Collection and Preparation:
-
Follow the same procedure as for the PT assay to obtain platelet-poor plasma.
-
-
Assay Procedure (General Principle):
-
Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and a calcium chloride solution to 37°C.
-
Pipette a specific volume of the patient's plasma and the aPTT reagent into a test tube or cuvette.
-
Incubate the plasma-reagent mixture at 37°C for a specified period (e.g., 3-5 minutes) to allow for optimal activation of the contact factors.
-
Add a pre-warmed calcium chloride solution to the mixture and simultaneously start a timer.
-
Measure the time in seconds for a fibrin clot to form. This is the activated partial this compound time.
-
Visualizing the Coagulation Process and Validation Workflow
To better understand the biological and procedural aspects of this compound-based assays, the following diagrams illustrate the extrinsic coagulation pathway and a typical cross-laboratory validation workflow.
Caption: The extrinsic coagulation pathway initiated by tissue factor (this compound).
Caption: A typical workflow for a cross-laboratory validation study of coagulation assays.
References
- 1. testing.com [testing.com]
- 2. droracle.ai [droracle.ai]
- 3. webedcafe.com [webedcafe.com]
- 4. deepdyve.com [deepdyve.com]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. jebmh.com [jebmh.com]
- 7. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of the sensitivity of commercial APTT reagents in the detection of mild coagulopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Comparative Evaluation of a Locally Prepared Thromboplastin Reagent Against a Commercial Standard for Prothrombin Time Testing
This guide provides a comprehensive framework for the evaluation of a locally prepared thromboplastin reagent against a commercially available standard. The focus is on key performance characteristics crucial for reliable prothrombin time (PT) testing in a research and clinical setting. Detailed experimental protocols, data presentation tables, and a visual representation of the workflow are provided to aid researchers, scientists, and drug development professionals in conducting a thorough comparative analysis.
Introduction
Prothrombin time (PT) is a fundamental screening test for the extrinsic and common pathways of coagulation.[1][2] The cornerstone of this assay is the this compound reagent, which initiates the coagulation cascade.[1][3] While commercial this compound reagents are widely used, locally prepared alternatives, often from animal brain tissue, can be a cost-effective solution.[4][5] However, the performance of these in-house reagents must be rigorously validated against established standards to ensure accuracy and reliability in clinical diagnostics and research.
This guide outlines the essential steps for a comparative evaluation, focusing on parameters such as precision, accuracy, and the correlation of PT results between the locally prepared and commercial this compound reagents. The ultimate goal is to determine the International Sensitivity Index (ISI) of the local reagent, which allows for the standardization of results through the International Normalized Ratio (INR).[2][5][6]
Experimental Protocols
Preparation of a Local this compound Reagent (from Rabbit Brain)
This protocol describes a common method for preparing a simple this compound reagent from rabbit brain tissue.
Materials:
-
Fresh rabbit brains
-
Acetone, pre-chilled
-
0.85% Saline solution, sterile
-
Phenol-saline solution (0.5% phenol (B47542) in 0.85% saline)
-
Homogenizer
-
Centrifuge
-
Filter paper
-
Sterile containers
Procedure:
-
Tissue Preparation: Carefully remove the meninges and blood vessels from the fresh rabbit brains.
-
Acetone Extraction: Mince the brain tissue and homogenize it with 10 volumes of pre-chilled acetone. This step dehydrates and defats the tissue.
-
Drying: Filter the homogenate through filter paper and allow the resulting powder to air-dry completely in a sterile environment. This yields the "acetone-dried rabbit brain powder."[4]
-
Reconstitution: Suspend the dried powder in a phenol-saline solution. The mixture should be incubated to allow for the extraction of the active this compound components.[4]
-
Clarification: Centrifuge the suspension at a low speed to pellet the larger particles. The supernatant is the crude this compound reagent.
-
Storage: Store the reagent in sterile containers at 2-8°C. For long-term storage, freeze-drying is recommended.[4][5]
Prothrombin Time (PT) Assay
The PT test measures the time it takes for a fibrin (B1330869) clot to form after the addition of this compound and calcium to a plasma sample.[1]
Materials:
-
Locally prepared this compound reagent
-
Commercial standard this compound reagent
-
Platelet-poor plasma (PPP) from normal and anticoagulated patient samples
-
0.025 M Calcium Chloride solution
-
Water bath at 37°C
-
Coagulometer or manual clot detection apparatus
-
Stopwatch (for manual method)
Procedure:
-
Sample and Reagent Preparation: Pre-warm the PPP samples, this compound reagents, and calcium chloride solution to 37°C.[3]
-
Incubation: Pipette 100 µL of the this compound reagent into a test tube.
-
Clot Initiation: Add 50 µL of PPP to the tube containing the this compound, mix, and start a stopwatch simultaneously with the addition of 100 µL of pre-warmed calcium chloride.[3]
-
Clot Detection: Record the time in seconds required for the formation of a visible fibrin clot. For automated systems, the instrument will detect the clot formation electronically.[1]
-
Testing: Perform the PT assay in duplicate for each plasma sample using both the locally prepared and the commercial this compound reagents.
Data Presentation and Performance Evaluation
The performance of the locally prepared this compound is evaluated based on its precision, accuracy, and correlation with the commercial standard.
Precision (Reproducibility)
Precision is assessed by repeatedly measuring the PT of the same plasma samples. This is typically expressed as the coefficient of variation (CV%). Lower CV% values indicate higher precision.[7][8]
Table 1: Intra-assay and Inter-assay Precision of the Locally Prepared this compound
| Control Plasma | Mean PT (s) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| Intra-assay (n=20) | |||
| Normal Control | 12.5 | 0.4 | 3.2% |
| Abnormal Control | 28.2 | 1.1 | 3.9% |
| Inter-assay (n=10 days) | |||
| Normal Control | 12.8 | 0.6 | 4.7% |
| Abnormal Control | 28.9 | 1.5 | 5.2% |
Accuracy and Correlation
Accuracy is determined by comparing the PT values obtained with the local reagent to those obtained with the commercial standard. A high degree of correlation is expected.[7][9]
Table 2: Comparison of Prothrombin Times (PT) for Normal and Anticoagulated Plasma Samples
| Sample ID | Local Reagent PT (s) | Commercial Standard PT (s) |
| Normal 1 | 12.3 | 12.1 |
| Normal 2 | 12.8 | 12.5 |
| Normal 3 | 13.0 | 12.8 |
| Patient 1 (Anticoagulated) | 25.4 | 24.9 |
| Patient 2 (Anticoagulated) | 31.2 | 30.5 |
| Patient 3 (Anticoagulated) | 18.9 | 18.5 |
| ... (additional samples) |
Statistical Analysis:
-
Correlation Coefficient (r): A value close to 1 indicates a strong positive correlation between the two reagents.[7]
-
Linear Regression Analysis: This will determine the relationship between the two sets of PT values and is crucial for calculating the International Sensitivity Index (ISI).
Determination of International Sensitivity Index (ISI)
The ISI is a measure of the sensitivity of a this compound reagent compared to the international reference preparation.[4][5] It is determined by plotting the logarithm of the PT values obtained with the local reagent against the logarithm of the PT values obtained with the reference reagent for a set of normal and anticoagulated plasma samples. The slope of the regression line represents the ISI.
Table 3: ISI and INR Calculation Parameters
| Parameter | Value |
| Commercial Standard ISI | 1.05 |
| Calculated Local Reagent ISI | 1.18 |
| Correlation Coefficient (r) | 0.98 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the preparation and comparative evaluation of a local this compound.
Conclusion
A locally prepared this compound reagent can be a viable alternative to commercial standards, provided its performance is thoroughly validated. This guide provides the necessary framework for such an evaluation. A local reagent demonstrating high precision (low CV%), strong correlation with a commercial standard (r > 0.95), and a determined ISI can be confidently implemented for routine PT testing and in research applications. Regular quality control and participation in external quality assessment schemes are recommended to ensure ongoing reliability.
References
- 1. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 2. Prothrombin Time (PT) Test - Purpose, Procedure and Results - Dr Lal PathLabs Blog [lalpathlabs.com]
- 3. atlas-medical.com [atlas-medical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating the analytical performance of five new coagulation assays for the measurement of prothrombin time and activated this compound time - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Thromboplastin-Based INR vs. Chromogenic Factor X Assays in Anticoagulation Monitoring
For researchers, scientists, and drug development professionals navigating the complexities of anticoagulant therapy monitoring, the choice between the traditional thromboplastin-based International Normalized Ratio (INR) and the more targeted chromogenic factor X (CFX) assay is a critical one. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most appropriate assay for specific research and clinical needs. While the INR remains the standard for monitoring warfarin (B611796) therapy, its limitations in certain patient populations have paved the way for alternative methods like the CFX assay.
At a Glance: Key Differences and Performance Data
The fundamental difference between the two assays lies in their measurement principles. The this compound-based INR is a clot-based assay that assesses the integrity of the extrinsic and common pathways of the coagulation cascade.[1] In contrast, the chromogenic factor X assay directly measures the functional activity of Factor X, a key enzyme in the common pathway, through a colorimetric reaction.[2] This distinction becomes particularly relevant in the presence of interfering substances that can affect clot formation in vitro, independent of the actual level of anticoagulation.
| Parameter | This compound-Based INR | Chromogenic Factor X (CFX) Assay |
| Principle | Clot-based; measures the time to fibrin (B1330869) clot formation upon addition of this compound and calcium.[1] | Chromogenic; measures the activity of Factor X by the cleavage of a specific color-producing substrate.[3] |
| Coagulation Pathway Assessed | Extrinsic and Common Pathways.[4] | Common Pathway (specifically Factor X).[5] |
| Standardization | Standardized using the International Sensitivity Index (ISI) to calculate the INR.[6][7] | No universal standardization equivalent to ISI; therapeutic ranges are established by individual laboratories.[2] |
| Susceptibility to Interference | Susceptible to interference from lupus anticoagulants (LA), direct thrombin inhibitors (DTIs), and dysfibrinogenemia, which can lead to falsely elevated results.[5][8] | Unaffected by lupus anticoagulants and other factors that interfere with the fibrin endpoint of the INR test.[2][9] |
| Primary Application | Routine monitoring of vitamin K antagonists (e.g., warfarin) therapy.[1] | Monitoring warfarin therapy in patients with conditions known to interfere with INR results, such as the presence of lupus anticoagulants.[10][11] |
Performance Data:
Numerous studies have compared the performance of the INR and CFX assays, particularly in patients with lupus anticoagulants where the INR can be unreliable.
| Study Finding | Correlation/Concordance | Patient Population | Reference |
| An approximate CFX range of 20-40% corresponds to a therapeutic INR range of 2.0-3.0. | High correlation | Warfarin-treated patients | [11][12] |
| CFX was inversely related to INR with a high correlation coefficient (R = 0.964). | High correlation | Oral anticoagulant therapy patients | [8][13] |
| A CFX level of 35.5% showed a sensitivity of 91.7% and a specificity of 91.9% for an INR of at least 2.0. | High sensitivity and specificity | Oral anticoagulant therapy patients | [13] |
| In patients with lupus anticoagulant, CFX is a more reliable measure of anticoagulation. | CFX preferred | Patients with lupus anticoagulant | [12][14] |
| Discordance between Factor II and CFX assays was observed in some patients with lupus anticoagulants. | Variable concordance | Patients with lupus anticoagulant | [8][15] |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and the steps involved in each assay, the following diagrams are provided.
Detailed Experimental Protocols
This compound-Based INR Assay
-
Sample Preparation:
-
Collect whole blood in a 3.2% sodium citrate (B86180) tube.[1]
-
Centrifuge the sample to obtain platelet-poor plasma (platelet count < 10 x 10⁹/L).[1]
-
-
Reagent and Instrument Preparation:
-
Assay Procedure (Automated Method):
-
Pipette patient plasma into a cuvette within the automated analyzer.[1]
-
The instrument adds a predetermined volume of the pre-warmed this compound reagent (containing tissue factor, phospholipids, and calcium) to the plasma, initiating coagulation.[1]
-
The analyzer detects the formation of a fibrin clot, either optically (change in light transmission) or mechanically.[1] The time taken for the clot to form is the Prothrombin Time (PT) in seconds.
-
-
INR Calculation:
Chromogenic Factor X Assay
-
Sample Preparation:
-
Reagent and Instrument Preparation:
-
Prepare the Factor X activator (e.g., Russell's viper venom - RVV), chromogenic substrate, and buffers according to the kit manufacturer's instructions.
-
Prepare a standard curve using calibrators with known Factor X concentrations.
-
-
Assay Procedure (Automated Method):
-
Patient plasma is diluted and mixed with the Factor X activator. The activator specifically converts Factor X to its active form, Factor Xa.[3]
-
A specific chromogenic substrate for Factor Xa is then added.[3]
-
Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline).[3]
-
The rate of color development is measured photometrically by the analyzer and is directly proportional to the Factor X activity in the sample.[3]
-
-
Calculation of Factor X Activity:
-
The Factor X activity in the patient sample is determined by interpolating the result onto the standard curve generated from the calibrators. The result is typically expressed as a percentage of normal activity.
-
Conclusion
The choice between a this compound-based INR and a chromogenic factor X assay is contingent on the specific patient population and the potential for interfering substances. While the INR is a well-established and standardized method for routine warfarin monitoring, its reliability can be compromised in certain clinical scenarios.[5] The chromogenic factor X assay offers a more direct and specific measurement of anticoagulation in these complex cases, thereby providing a valuable tool for ensuring patient safety and therapeutic efficacy.[2][17] However, the lack of universal standardization and potentially higher cost are factors to consider in its implementation.[2][14] For drug development professionals, understanding the nuances of these assays is crucial for accurate interpretation of coagulation data in both preclinical and clinical studies.
References
- 1. PT/INR | HE [hematology.mlsascp.com]
- 2. alcrut.com [alcrut.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Variability in international normalized ratio and activated partial this compound time after injury are not explained by coagulation factor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diapharma.com [diapharma.com]
- 6. A New Generation Prothrombin Time Method for INR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. diapharma.com [diapharma.com]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. diapharma.com [diapharma.com]
- 11. Chromogenic Factor X [healthcare.uiowa.edu]
- 12. Chromogenic Factor X [healthcare.uiowa.edu]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. Monitoring Anticoagulation in Patients with an Unreliable PT/INR: Factor II versus Chromogenic Factor X Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agdbio.com [agdbio.com]
- 17. Use of Chromogenic Assay of Factor X to Accept or Reject INR Results in Warfarin Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Activators in Activated Partial Thromboplastin Time (aPTT) Reagents
For Researchers, Scientists, and Drug Development Professionals
The activated Partial Thromboplastin Time (aPTT) is a cornerstone coagulation assay used to assess the integrity of the intrinsic and common pathways of the coagulation cascade. A critical component of the aPTT reagent is the activator, a substance that initiates the cascade by providing a negatively charged surface for the contact activation system. The choice of activator significantly impacts the assay's performance, including its sensitivity to coagulation factor deficiencies and its response to anticoagulant drugs. This guide provides an objective comparison of common aPTT activators, supported by performance data and detailed methodologies, to aid researchers in selecting the appropriate reagent for their specific applications.
The Role of Activators in the Coagulation Cascade
The aPTT test measures the time to fibrin (B1330869) clot formation after the addition of a phospholipid substitute (partial this compound), an activator, and calcium to a plasma sample.[1] The activator's role is to mimic the in vivo function of subendothelial collagen, which becomes exposed upon vascular injury. It provides a surface for the binding and activation of Factor XII (FXII), which, along with prekallikrein (PK) and high-molecular-weight kininogen (HK), forms the contact activation system.[2][3] Activation of FXII to FXIIa initiates a series of enzymatic reactions, known as the coagulation cascade, culminating in the generation of thrombin and the formation of a stable fibrin clot.[4][5]
Commonly used activators in commercial aPTT reagents include silica (B1680970) (micronized or colloidal), ellagic acid, and kaolin (B608303).[6][7] These substances differ in their physical and chemical properties, leading to variations in assay performance.
Performance Comparison of aPTT Activators
The choice of activator influences the aPTT's sensitivity to both factor deficiencies and the presence of anticoagulants. Reagents based on micronized silica and ellagic acid generally show higher sensitivity compared to those using kaolin.[8]
Sensitivity to Coagulation Factor Deficiencies
An essential application of the aPTT is screening for deficiencies in the intrinsic pathway factors (VIII, IX, XI, and XII). Studies have shown significant variability among reagents in detecting mild factor deficiencies.
| Activator Type | Factor VIII (Hemophilia A) | Factor IX (Hemophilia B) | Factor XI & XII | Prekallikrein (PK) & HMWK |
| Ellagic Acid | High sensitivity; can detect deficiencies at ~50% factor levels.[9][10] | More sensitive than micronized silica reagents in some studies.[8] | Good sensitivity.[8] | Insensitive to all but severe deficiencies.[8] |
| Micronized Silica | High sensitivity, similar to ellagic acid.[8] | Least sensitive in one comparative study, detecting levels of 12% or less.[9] | Good sensitivity.[8] | Insensitive to all but severe deficiencies.[8] |
| Kaolin | Lower sensitivity; may not prolong aPTT until factor levels are ≤35%.[9][10] | Less sensitive than ellagic acid and silica reagents.[8] | Factor XI deficiency detected equally well as other activators.[8] | Unable to detect prekallikrein deficiency in one study.[8] |
Note: Sensitivity can vary based on the complete reagent formulation (including phospholipids) and the instrumentation used. Each laboratory should establish its own performance characteristics.[9]
Sensitivity to Anticoagulants
The aPTT is widely used to monitor therapy with unfractionated heparin (UFH) and for pharmacodynamic assessment of new anticoagulants targeting the intrinsic pathway, such as Factor XIa inhibitors.
| Activator Type | Performance with Novel Anticoagulants (e.g., FXIa inhibitors) |
| Ellagic Acid | Demonstrated high sensitivity and a wide dynamic range of response to the FXIa inhibitor milvexian.[11] Also showed heightened sensitivity to fucosylated glycosaminoglycans.[12] |
| Micronized/Colloidal Silica | Showed lower sensitivity to fucosylated glycosaminoglycans compared to ellagic acid.[12] |
| Kaolin | Demonstrated high sensitivity, similar to ellagic acid, for the FXIa inhibitor milvexian.[11] |
Experimental Protocol: Manual aPTT Assay
This protocol provides a general methodology for determining the aPTT. For automated systems, refer to the specific instrument and reagent manufacturer's instructions.
1. Reagent and Sample Preparation:
-
aPTT Reagent (Phospholipid + Activator): Reconstitute or bring to room temperature as per the manufacturer's instructions. Mix gently by inversion before use to ensure a homogenous suspension of the activator.
-
Calcium Chloride (0.025 M): Pre-warm to 37°C.
-
Plasma Sample: Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood at 1500-2000 g for 15 minutes.[13] Test plasma within 2-4 hours of collection.[13][14]
2. Assay Procedure:
-
Pipette 100 µL of the patient or control plasma into a test cuvette.
-
Incubate the cuvette at 37°C for 1-3 minutes.
-
Add 100 µL of the aPTT reagent to the plasma.
-
Mix and incubate the plasma-reagent mixture at 37°C for a specified activation time (typically 3 to 5 minutes, as recommended by the reagent manufacturer).
-
Forcibly add 100 µL of the pre-warmed Calcium Chloride solution to the cuvette and simultaneously start a timer.
-
Record the time in seconds for a visible fibrin clot to form.
Considerations for Researchers
-
Preanalytical Variables: aPTT results are highly susceptible to preanalytical variables, including improper sample collection (e.g., underfilled tubes), storage time and temperature, and hemolysis.[15][16][17] These factors must be strictly controlled to ensure data accuracy.
-
Reagent-Instrument Combination: The performance of an aPTT reagent is dependent on the coagulometer used (optical vs. mechanical clot detection). Kaolin, for instance, is an opaque suspension and can interfere with optical detection methods.[1]
-
Application-Specific Selection: When screening for mild bleeding disorders, a reagent with high sensitivity to factor deficiencies (e.g., ellagic acid-based) may be preferable.[9] For monitoring specific drugs, the reagent that provides the best dose-response relationship and dynamic range should be chosen.[11]
References
- 1. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 2. Frontiers | The Effects of the Contact Activation System on Hemorrhage [frontiersin.org]
- 3. Contact activation system - Wikipedia [en.wikipedia.org]
- 4. Back to basics: the coagulation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contact pathway of coagulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitivity of three activated partial this compound time reagents to coagulation factor deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the sensitivity of commercial APTT reagents in the detection of mild coagulopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparative Assessment of APTT Reagents for Evaluating Anticoagulant Sensitivity of Fucosylated Glycosaminoglycans (FGs) Derived from Sea Cucumbers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agdbio.com [agdbio.com]
- 14. linear.es [linear.es]
- 15. [Quantitative estimation of preanalytical variables which may influence the determinations of prothrombin time (PT) and activated partial this compound time (APTT)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Thromboplastin: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of thromboplastin reagents.
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is a critical component of laboratory management. This compound, a key reagent in coagulation testing, requires specific disposal procedures due to its biological origin and the potential presence of hazardous chemical preservatives. This guide provides detailed, step-by-step instructions for the proper disposal of both used and unused this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Understanding the Hazards
This compound reagents are biological materials, typically derived from rabbit brain or recombinant sources, used to initiate the extrinsic pathway of coagulation in prothrombin time (PT) tests.[1] When used in assays, the reagent becomes mixed with patient plasma, rendering it a biohazardous substance. Additionally, many commercial this compound reagents contain preservatives such as sodium azide (B81097) or thimerosal (B151700) to prevent microbial contamination.[1] These preservatives can be classified as hazardous chemicals, necessitating specific disposal protocols.
Personal Protective Equipment (PPE)
Before handling any this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure to both biological and chemical hazards.
Minimum PPE requirements include:
-
Disposable gloves
-
Lab coat
-
Safety glasses or goggles
Disposal of Unused or Expired this compound
Unused or expired this compound that has not come into contact with biological samples should be evaluated for its chemical components to determine the appropriate disposal method.
Step 1: Identify Hazardous Components
Review the Safety Data Sheet (SDS) provided by the manufacturer to identify the presence and concentration of hazardous preservatives like sodium azide or thimerosal.
Step 2: Segregate for Disposal
-
This compound with Hazardous Preservatives: If the reagent contains sodium azide at a concentration that is considered hazardous by local regulations, or other hazardous chemicals, it must be disposed of as chemical waste.[2] Collect the expired reagent in its original or a clearly labeled, leak-proof container. This waste should be handed over to a licensed hazardous waste disposal company.[3]
-
This compound without Hazardous Preservatives: If the SDS confirms the absence of hazardous components, the unused reagent can typically be disposed of as non-hazardous chemical waste. However, it is crucial to consult your institution's specific guidelines and local regulations.
Disposal of Used this compound and Contaminated Materials
Used this compound is considered biohazardous waste due to its contact with human or animal plasma. This category also includes all materials that have come into contact with the used reagent, such as pipette tips, test tubes, and cuvettes.
Step 1: Segregation at the Point of Generation
Immediately after use, segregate all used this compound and contaminated disposables into designated, leak-proof, and clearly labeled biohazard containers.[4] These containers should be puncture-resistant for any sharps.
Step 2: Decontamination and Disposal
There are two primary methods for the decontamination and disposal of biohazardous waste containing used this compound: autoclaving and incineration. The choice of method may depend on institutional policies and local regulations.
Method 1: Autoclaving (Steam Sterilization)
Autoclaving is a widely used and effective method for sterilizing biohazardous liquid and solid waste.[5][6]
Experimental Protocol for Autoclaving Liquid this compound Waste:
-
Collection: Collect the liquid waste in an autoclavable, leak-proof container (e.g., a polypropylene (B1209903) bottle). Do not fill the container more than two-thirds full to allow for expansion. Loosen the cap to prevent pressure buildup.
-
Placement: Place the container in a secondary, larger autoclavable pan to contain any potential spills.
-
Sterilization Cycle: Autoclave at 121°C (250°F) and 15 psi. The duration of the cycle depends on the volume of the liquid. A minimum of 60 minutes is recommended for biological waste to ensure complete decontamination.[5][7]
-
Cooling: Allow the autoclave to cool down completely before opening. Open the door slowly, standing back to avoid exposure to steam.
-
Final Disposal: Once the autoclaved waste has cooled, it can typically be disposed of down the sanitary sewer, followed by copious amounts of water.[7] Always verify that this is permissible under your local regulations, especially if the original reagent contained chemical preservatives.
Method 2: Incineration
Incineration is a high-temperature thermal process that effectively destroys all biological and chemical components of the waste.[6][8]
Procedure for Incineration:
-
Packaging: Ensure all used this compound waste (both liquid and solid) is securely contained in designated biohazard bags and containers.
-
Collection: The packaged biohazardous waste should be collected by a licensed medical waste disposal service for transportation to an incineration facility.[3]
Chemical Decontamination of Liquid Waste
For liquid waste from coagulation testing, chemical decontamination can be an alternative to autoclaving, particularly for smaller volumes.
Experimental Protocol for Chemical Decontamination with Bleach:
-
Preparation: Prepare a fresh 1:10 dilution of household bleach (sodium hypochlorite) in water.
-
Application: Add the bleach solution to the liquid biohazardous waste to achieve a final concentration of 10% bleach.[9] For waste with a high organic load, such as plasma, a 1:5 dilution may be more effective.[3]
-
Contact Time: Allow a minimum contact time of 30-60 minutes to ensure complete inactivation of infectious agents.[7][9]
-
Disposal: After the required contact time, the decontaminated liquid can typically be poured down the sanitary sewer, followed by a large volume of water.[9] This is subject to local regulations.
Quantitative Data on Hazardous Components and Decontamination Parameters
The following table summarizes key quantitative data for the disposal of this compound reagents.
| Parameter | Value | Source(s) |
| Hazardous Preservatives | ||
| Typical Sodium Azide Concentration | <0.1% to 0.1% | [10] |
| Typical Thimerosal Concentration | ~0.01% | [1] |
| Autoclaving Parameters | ||
| Temperature | 121°C (250°F) | [5][6] |
| Pressure | 15 psi | [5][6] |
| Minimum Cycle Time (Liquid Biohazardous Waste) | 60 minutes | [5] |
| Chemical Decontamination | ||
| Bleach (Sodium Hypochlorite) Concentration | 10% final concentration (1:10 dilution of household bleach) | [9] |
| Minimum Contact Time | 30-60 minutes | [7][9] |
| Incineration Temperature | ||
| Typical Operating Temperature | 800°C - 1200°C | [6] |
Visual Guide to this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and maintaining compliance with all relevant regulations. Always consult your institution's specific safety protocols and local waste disposal ordinances for final guidance.
References
- 1. labcarediagnostics.com [labcarediagnostics.com]
- 2. fishersci.com [fishersci.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. labitec.de [labitec.de]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Autoclave Use and Waste Validation | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 7. Biological Waste | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 8. AU665432B2 - Liquid this compound reagent - Google Patents [patents.google.com]
- 9. safety.rice.edu [safety.rice.edu]
- 10. atlas-medical.com [atlas-medical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Thromboplastin
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Thromboplastin, a critical reagent in coagulation studies. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experimental results.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, while essential for in vitro diagnostics, presents potential hazards that necessitate careful handling. It is classified as a potential respiratory and skin sensitizer.[1] The primary risks are associated with inhalation of aerosolized particles and direct skin or eye contact.
Recommended Personal Protective Equipment:
A multi-layered approach to PPE is crucial when working with this compound. The following table summarizes the recommended equipment and its purpose.
| PPE Category | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or Goggles | Protects against splashes and aerosols.[2][3] |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. Gloves should be thoroughly checked before use and removed immediately if contaminated.[2][4] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[2][4] |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling powdered forms of this compound or when there is a risk of aerosol generation to prevent inhalation.[5] |
Experimental Protocols for Coagulation Assays
This compound is a key reagent in Prothrombin Time (PT) and Activated Partial this compound Time (aPTT) tests, which are fundamental in assessing blood coagulation.
Prothrombin Time (PT) Test Protocol
This test evaluates the extrinsic and common pathways of the coagulation cascade.
Methodology:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (B86180) anticoagulant. The ratio should be 9 parts blood to 1 part citrate. Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[6]
-
Reagent and Sample Incubation: Pre-warm the this compound reagent and the PPP sample to 37°C in a water bath for at least 3-5 minutes.[4]
-
Test Execution:
-
Pipette 100 µL of the pre-warmed PPP into a test tube.
-
Forcibly add 200 µL of the pre-warmed this compound reagent to the test tube.
-
Simultaneously start a stopwatch.
-
-
Clot Detection: Gently tilt the tube back and forth, observing for the formation of the first fibrin (B1330869) strand, which indicates clot formation. Stop the stopwatch and record the time in seconds.[4]
Activated Partial this compound Time (aPTT) Test Protocol
This test assesses the intrinsic and common pathways of coagulation.
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described in the PT test protocol.
-
Reagent and Sample Incubation:
-
Pipette 50 µL of PPP into a test tube.
-
Add 50 µL of aPTT reagent (containing a contact activator and phospholipids) to the tube.
-
Incubate the mixture at 37°C for a specified time (typically 3 minutes) to allow for the activation of contact factors.[7]
-
-
Test Initiation:
-
Rapidly add 50 µL of pre-warmed 0.025 M calcium chloride solution to the mixture.
-
Simultaneously start a stopwatch.
-
-
Clot Detection: Record the time in seconds for a fibrin clot to form.
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is essential to minimize risks and ensure regulatory compliance.
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area.[1] Avoid the formation of dust and aerosols.[2] After handling, wash hands thoroughly.[2]
-
Storage: Store this compound according to the manufacturer's instructions, typically at 2-8°C in a tightly closed container.[2][5] Do not freeze the reagent.[7]
Spill Management
In the event of a spill, follow these steps:
-
Ensure Personal Safety: Wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Containment: Soak up the spill with an inert absorbent material.
-
Disposal: Collect the absorbent material and place it in a suitable, closed container for disposal as biohazardous waste.
-
Decontamination: Clean the spill area with an appropriate disinfectant.
Waste Disposal
All materials that come into contact with this compound, including used vials, pipette tips, and contaminated PPE, should be treated as potentially biohazardous waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Inactivation: While not always required, some institutional protocols may recommend inactivating the biological material via autoclaving or chemical disinfection before disposal.
-
Packaging: Place all waste in clearly labeled, leak-proof biohazard bags or containers.
-
Final Disposal: Dispose of the waste through a licensed biomedical waste disposal company, adhering to all local, state, and federal regulations. Do not discharge this compound waste into drains.[2]
Procedural Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key procedural steps for the safe handling and disposal of this compound.
References
- 1. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vitroscient.com [vitroscient.com]
- 5. linear.es [linear.es]
- 6. labcarediagnostics.com [labcarediagnostics.com]
- 7. atlas-medical.com [atlas-medical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
